HibK
Descripción
Propiedades
Fórmula molecular |
C10H20N2O4 |
|---|---|
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |
Clave InChI |
SVPGURLIUMTWMM-ZETCQYMHSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Role of HIPK in Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Homeodomain-Interacting Protein Kinase (HIPK) family, a group of evolutionary conserved serine/threonine kinases, plays a pivotal role in the intricate regulation of gene transcription.[1][2] Comprising four isoforms in vertebrates (HIPK1, HIPK2, HIPK3, and HIPK4), these kinases are integral to a multitude of cellular processes, including developmental biology, apoptosis, DNA damage response, and cellular signaling.[1][3][4] Unlike many kinases that participate in signaling cascades, HIPKs often act as terminal regulators, directly phosphorylating transcription factors and other nuclear proteins to modulate gene expression.[1] This technical guide provides an in-depth exploration of the mechanisms by which HIPKs, with a primary focus on the most extensively studied member, HIPK2, influence gene transcription.
The HIPK Family: Structure and Function
The HIPK family belongs to the CMGC branch of the kinome and is a part of the DYRK kinase family.[1] HIPK1, HIPK2, and HIPK3 share a conserved architecture featuring an N-terminal kinase domain, a homeobox-interacting domain, and a C-terminal region with a speckle-retention signal and an autoinhibitory domain.[5] HIPK4 is a more unique member of the family.[4] The activity of HIPKs is regulated by various post-translational modifications, including autophosphorylation, SUMOylation, and ubiquitination, which can affect their stability, subcellular localization, and substrate specificity.[1]
Core Mechanisms of Transcriptional Regulation by HIPK2
HIPK2 functions as a crucial nuclear signaling molecule that can either activate or repress transcription depending on the cellular context and the specific interacting partners.[6] It achieves this by phosphorylating a diverse array of substrates, including transcription factors, co-regulators, and chromatin-modifying enzymes.
Direct Phosphorylation of Transcription Factors
A primary mechanism of HIPK2-mediated transcriptional control is the direct phosphorylation of key transcription factors. This modification can alter the transcription factor's stability, subcellular localization, DNA binding affinity, and interaction with other proteins.
-
p53: HIPK2 is a critical activator of the tumor suppressor p53. In response to genotoxic stress, HIPK2 phosphorylates p53 at Serine 46 (Ser46).[1][7] This phosphorylation event is crucial for inducing the transcription of pro-apoptotic genes such as p53AIP1, Noxa, and PUMA.[1][7]
-
STAT3: In the differentiation of Th17 cells, HIPK2 specifically phosphorylates STAT3 at Serine 727. This phosphorylation is essential for the transcriptional activity of STAT3, leading to the expression of Th17 signature genes like Il17a and Il17f.[8][9]
-
Homeodomain Proteins: As their name suggests, HIPKs interact with and phosphorylate homeodomain transcription factors.[10] This interaction can enhance the repressive activity of these factors on their target genes.[11]
Modulation of Co-regulator Activity
HIPK2 also regulates transcription by phosphorylating transcriptional co-regulators, which can either enhance or inhibit the formation of transcriptionally active or repressive complexes.
-
Groucho (Gro): In Drosophila, Hipk phosphorylates the global co-repressor Groucho, which relieves its inhibitory effect on the Notch signaling pathway, thereby promoting the transcription of Notch target genes.[12]
-
β-catenin/Armadillo: HIPK2 plays a role in the Wnt/Wg signaling pathway by promoting the stabilization of β-catenin (Armadillo in Drosophila).[2][13] This leads to enhanced Tcf/Arm-mediated gene expression.[13]
-
Daxx: HIPK1 can phosphorylate the transcriptional repressor Daxx on Serine 669. This phosphorylation appears to diminish the repressive activity of Daxx on specific promoters.[14]
HIPK2-Regulated Signaling Pathways in Gene Transcription
HIPK2 is a central node in several signaling pathways that converge on the regulation of gene expression.
p53-Mediated Apoptosis Pathway
In response to DNA damage, HIPK2 is activated and phosphorylates p53 at Ser46, a key step in initiating the apoptotic program. This leads to the transcription of genes that drive programmed cell death.
Wnt/β-catenin Signaling Pathway
HIPK2 can act as a positive regulator of the Wnt signaling pathway by stabilizing β-catenin, leading to the transcription of Wnt target genes.
Hypoxia-Inducible Factor (HIF-1) Pathway
Under hypoxic conditions, often found in solid tumors, HIPK2 can downregulate the expression and activity of HIF-1α.[15] This leads to the suppression of HIF-1 target genes involved in chemoresistance and inhibition of apoptosis, such as MDR1 and Bcl-2.[15]
Quantitative Data on HIPK2-Mediated Transcriptional Regulation
The following table summarizes the observed effects of HIPK2 on the transcriptional activity of its target genes and associated signaling pathways, as reported in the literature.
| Target Pathway/Gene | Experimental System | HIPK2 Modulation | Observed Effect on Transcription | Reference |
| p53-responsive promoter (p53AIP1-luc) | RKO cells | HIPK2 knockdown | Impaired induction of luciferase activity in response to Adriamycin. | [16] |
| STAT3-response element (SRE-luc) | HEK293 cells | Co-expression of HIPK2 and STAT3 | Strong induction of luciferase activity. | [8] |
| Hypoxia Response Element (HRE-luc) | H1299 cells | HIPK2 overexpression | Marked suppression of cobalt-induced luciferase gene expression. | [15] |
| Wnt-responsive reporter (Topflash) | Cell culture | HIPK2 expression | Promotion of Wnt-responsive reporter activity. | [2] |
| Il17a, Il17f | Mouse Th17 cells | HIPK2 knockout | Decreased expression of Il17a and Il17f. | [8] |
| MDR1, Bcl-2 | Tumor cells | HIPK2 overexpression | Downmodulation of MDR1 and Bcl-2 gene expression in cobalt-treated cells. | [15] |
Key Experimental Protocols
Investigating the role of HIPK2 in gene transcription involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Luciferase Reporter Assay for Transcriptional Activity
This assay is used to quantify the effect of HIPK2 on the activity of a specific gene promoter.
Workflow:
Methodology:
-
Plasmid Construction: Clone the promoter of the gene of interest upstream of a luciferase reporter gene. Prepare expression vectors for HIPK2 (wild-type and kinase-dead mutants) and a control plasmid (e.g., expressing β-galactosidase for normalization).
-
Cell Culture and Transfection: Seed cells (e.g., HEK293, H1299) in multi-well plates. Co-transfect the cells with the reporter plasmid, the HIPK2 expression vector (or an empty vector control), and the normalization plasmid using a suitable transfection reagent.
-
Incubation and Lysis: Incubate the cells for 24-48 hours post-transfection. Lyse the cells using a specific lysis buffer compatible with the luciferase assay system.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
-
Normalization: Measure the activity of the co-transfected control reporter (e.g., β-galactosidase activity) to normalize for transfection efficiency.
-
Data Analysis: Express the results as relative luciferase units (RLU), normalized to the control. Compare the activity in the presence of HIPK2 to the control to determine the fold-change in promoter activity.
In Vitro Kinase Assay
This assay directly measures the ability of HIPK2 to phosphorylate a substrate protein or peptide.
Methodology:
-
Reagents: Purified recombinant HIPK2, substrate (e.g., a synthetic peptide corresponding to a phosphorylation site or a full-length protein like Myelin Basic Protein), [γ-³³P]ATP, and kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[17]
-
Reaction Setup: In a microcentrifuge tube, combine the kinase buffer, purified HIPK2, and the substrate.
-
Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer or by spotting the mixture onto phosphocellulose paper.
-
Detection and Quantification:
-
SDS-PAGE: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen or X-ray film to visualize the phosphorylated substrate.
-
Phosphocellulose Paper: Wash the paper to remove unincorporated [γ-³³P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine if HIPK2 is associated with specific DNA regions (e.g., promoters or enhancers) in vivo, often as part of a larger transcriptional complex.
Methodology:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to HIPK2 (or an isotype control antibody). Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated material.
-
Analysis:
-
qPCR: Use quantitative PCR with primers specific to the promoter of a putative target gene to quantify the amount of immunoprecipitated DNA.
-
ChIP-Seq: Sequence the entire library of immunoprecipitated DNA fragments to identify all genomic regions associated with HIPK2 on a genome-wide scale.
-
Conclusion
The Homeodomain-Interacting Protein Kinase family, and HIPK2 in particular, are critical regulators of gene transcription, influencing a wide range of cellular processes from development to disease. Their ability to directly phosphorylate and modulate the activity of key transcription factors and co-regulators places them at the heart of numerous signaling pathways. A thorough understanding of the mechanisms by which HIPKs control gene expression is essential for the development of novel therapeutic strategies targeting diseases such as cancer and fibrosis, where HIPK activity is often dysregulated. The experimental approaches outlined in this guide provide a framework for further elucidating the complex roles of these important kinases in transcriptional regulation.
References
- 1. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 2. sdbonline.org [sdbonline.org]
- 3. HIPK family kinases bind and regulate the function of the CCR4-NOT complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Human Homeodomain-interacting Protein Kinase 4 (HIPK4) as a Unique Member of the HIPK Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIPK2 as a Novel Regulator of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homeodomain-interacting protein kinase 2 (HIPK2): a promising target for anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIPK2 directs cell type–specific regulation of STAT3 transcriptional activity in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Drosophila Homeodomain-Interacting Protein Kinase (Hipk) Phosphorylates the Homeodomain Proteins Homeobrain, Empty Spiracles, and Muscle Segment Homeobox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIPK2 - Wikipedia [en.wikipedia.org]
- 12. Hipk: a versatile regulator of multiple signaling networks during Drosophila development [summit.sfu.ca]
- 13. Homeodomain-interacting protein kinases (Hipks) promote Wnt/Wg signaling through stabilization of beta-catenin/Arm and stimulation of target gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Homeodomain-interacting protein kinase 1 modulates Daxx localization, phosphorylation, and transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of HIF-1alpha activity by homeodomain-interacting protein kinase-2 correlates with sensitization of chemoresistant cells to undergo apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIPK2 modulates p53 activity towards pro-apoptotic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Properties of a Selective Inhibitor of Homeodomain–Interacting Protein Kinase 2 (HIPK2) - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Novel Histone Mark: A Technical Guide to the Discovery of Lysine 2-Hydroxyisobutyrylation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Post-translational modifications (PTMs) of proteins are fundamental regulatory mechanisms that vastly expand the functional capacity of the proteome. Among these, the acylation of lysine residues has emerged as a critical modulator of protein function, with roles in gene transcription, metabolism, and cellular signaling. This technical guide provides an in-depth exploration of the discovery of a novel and evolutionarily conserved lysine modification: 2-hydroxyisobutyrylation (Khib). Initially identified as a new histone mark, Khib is now recognized as a widespread modification influencing a plethora of cellular processes. This document details the seminal experiments leading to its discovery, the analytical techniques employed for its characterization, quantitative proteomics data, and the key enzymatic regulators that govern its dynamic installation and removal.
The Initial Discovery: A New Mass Shift on Histones
The journey to uncover lysine 2-hydroxyisobutyrylation began with proteomic analyses of histones, the primary protein components of chromatin. Researchers identified a previously uncharacterized mass shift of +86.0368 Da on lysine residues of histone proteins in both human and mouse cells.[1] This observation pointed to the existence of a novel PTM. Through a combination of high-resolution mass spectrometry, chemical synthesis, and biochemical validation, this modification was identified as 2-hydroxyisobutyrylation.[2][3]
The initial study in 2014 reported the identification of 63 Khib sites on human and mouse histones, with 27 of these sites being unique and not previously known to be modified by other acylations like acetylation or crotonylation.[2][3] A particularly notable finding was the association of H4K8hib (2-hydroxyisobutyrylation on histone H4 at lysine 8) with actively transcribed genes in meiotic and post-meiotic male germ cells, suggesting a role in transcriptional regulation.[2][3]
Quantitative Overview of Khib Sites
Since its initial discovery on histones, proteome-wide studies have revealed that Khib is a widespread modification present on numerous non-histone proteins across various species, from prokaryotes to eukaryotes.[4][5][6] These studies have provided a quantitative landscape of the "Khib-ome" in different biological contexts.
| Organism/Cell Type | Number of Identified Proteins | Number of Identified Khib Sites | Key Findings & References |
| Proteus mirabilis | 1,051 | 4,735 | First comprehensive analysis of Khib in a prokaryote, revealing its extensive role in bacterial metabolism.[6] |
| Human (Peripheral Blood Mononuclear Cells) | 1,036 | 3,684 | Comparative proteomics in the context of IgA nephropathy, identifying differentially modified proteins.[7] |
| Wheat (Triticum aestivum) | 1,104 | 3,004 | First lysine 2-hydroxyisobutyrylome analysis in wheat leaves, highlighting its role in photosynthesis and ribosome activity.[8] |
| Candida albicans | 1,438 | 6,659 | Revealed a high prevalence of Khib on ribosomal proteins, suggesting a role in regulating protein translation.[1][9] |
| Frankliniella occidentalis | 1,125 | 4,093 | First report of Khib in an insect, with modified proteins concentrated in ribosomes and proteasome subunits.[10] |
| Human (Tip60 Overexpressing Cells) | 1,050 | 3,502 | Identified Tip60 as a "writer" of Khib and revealed its role in nucleic acid metabolism and translation.[11][12] |
| Oral Squamous Cell Carcinoma | 617 | 938 | Quantitative proteomics revealed alterations in Khib on proteins involved in the actin cytoskeleton pathway.[13] |
Experimental Protocols for Khib Identification
The identification and quantification of Khib sites rely heavily on a combination of affinity enrichment and advanced mass spectrometry techniques. The general workflow is outlined below.
Protein Extraction and Digestion
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer containing protease and deacetylase inhibitors to preserve the modification.
-
Protein Precipitation: Proteins are typically precipitated using methods like trichloroacetic acid (TCA)/acetone precipitation.
-
Reductive Alkylation and Digestion: The protein pellet is resuspended, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide (IAA). Proteins are then digested into peptides, most commonly with trypsin.
Affinity Enrichment of Khib Peptides
-
Antibody Conjugation: A high-affinity pan-specific anti-Khib antibody is conjugated to beads (e.g., protein A/G magnetic beads).
-
Immunoprecipitation: The digested peptides are incubated with the antibody-conjugated beads to specifically capture Khib-containing peptides.
-
Washing and Elution: The beads are washed extensively to remove non-specifically bound peptides. The enriched Khib peptides are then eluted, typically with an acidic solution like 0.1% trifluoroacetic acid (TFA).
LC-MS/MS Analysis
-
Liquid Chromatography (LC): The enriched peptides are separated using a high-performance liquid chromatography (HPLC) system, typically with a reversed-phase column and a gradient of increasing organic solvent (e.g., acetonitrile).
-
Tandem Mass Spectrometry (MS/MS): The separated peptides are introduced into a high-resolution mass spectrometer. The instrument operates in a data-dependent acquisition mode, where it first performs a full scan to measure the mass-to-charge ratio (m/z) of the intact peptides and then selects the most intense ions for fragmentation and subsequent MS/MS analysis.[14]
-
Database Searching: The resulting MS/MS spectra are searched against a protein sequence database using software like MaxQuant or Mascot. The search parameters are set to include 2-hydroxyisobutyrylation of lysine as a variable modification.[6][9]
Regulatory Mechanisms: The "Writers" and "Erasers" of Khib
Like other dynamic PTMs, lysine 2-hydroxyisobutyrylation is regulated by enzymes that add ("writers") and remove ("erasers") the modification.
-
Writers (Lysine 2-Hydroxyisobutyryltransferases):
-
p300/EP300: The transcriptional coactivator p300 has been identified as a major writer of Khib.[15][16] Studies have shown that p300 can utilize 2-hydroxyisobutyryl-CoA as a cofactor to catalyze the modification on both histone and non-histone proteins, particularly glycolytic enzymes.[15][16][17] Interestingly, p300 exhibits substrate specificity, targeting different sets of proteins for Khib versus acetylation.[15][16]
-
Tip60 (KAT5): The MYST family acetyltransferase Tip60 (also known as KAT5) is another identified writer of Khib.[11][12][18] Proteomic studies have revealed that Tip60 and p300 have distinct substrate preferences for Khib, suggesting they regulate different cellular pathways through this modification.[11][12]
-
-
Erasers (De-2-hydroxyisobutyrylases):
Functional Implications: Beyond a Histone Mark
The discovery of Khib on a wide array of non-histone proteins, particularly metabolic enzymes, has significantly broadened its known functional scope.
-
Regulation of Glycolysis: A key function of Khib is the regulation of cellular metabolism.[17] Several glycolytic enzymes, including enolase (ENO1), are modified by Khib in a p300-dependent manner.[15][16] This modification can enhance their catalytic activity, thereby promoting glycolysis.[15] This link between Khib and glycolysis suggests that this PTM plays a crucial role in cellular responses to nutritional cues and energy demands.[15][16]
-
Gene Transcription: The initial discovery of Khib on histones pointed to its role in regulating gene expression.[2][3] H4K8hib is associated with active gene transcription, and its genomic distribution is distinct from that of histone acetylation, suggesting a unique regulatory role in chromatin dynamics.[2]
-
Disease Association: Aberrant Khib has been implicated in various diseases. For example, altered Khib levels have been observed in IgA nephropathy and oral squamous cell carcinoma, suggesting that this modification may serve as a biomarker or therapeutic target.[7][13][20][21]
Conclusion and Future Perspectives
The discovery of lysine 2-hydroxyisobutyrylation has unveiled a new layer of complexity in the regulation of protein function and cellular signaling. From its initial identification as a histone mark to its established role as a key regulator of metabolism, Khib has proven to be a significant and widespread PTM. The continued development of sensitive proteomic techniques will undoubtedly uncover more Khib substrates and further elucidate its role in health and disease. For drug development professionals, the enzymes that write and erase Khib, such as p300 and HDACs, represent promising therapeutic targets for a range of conditions, including metabolic disorders and cancer. The ongoing exploration of the Khib landscape promises to open new avenues for both basic research and clinical intervention.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functions of lysine 2-hydroxyisobutyrylation and future perspectives on plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves | PLOS One [journals.plos.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lysine 2-hydroxyisobutyrylation levels determined adipogenesis and fat accumulation in adipose tissue in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Orchestrators of a Novel Epigenetic Mark: A Technical Guide to the Writers and Erasers of Lysine 2-Hydroxyisobutyrylation
For Researchers, Scientists, and Drug Development Professionals
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered, evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its significant role in regulating chromatin dynamics, gene transcription, and cellular metabolism. This technical guide provides an in-depth overview of the key enzymes that add ("writers") and remove ("erasers") this modification, their known substrates, and the signaling pathways they influence. Detailed experimental methodologies are provided to facilitate further research in this burgeoning field.
Core Regulatory Enzymes: The Writers and Erasers
The dynamic installation and removal of Khib are orchestrated by specific classes of enzymes, primarily lysine acetyltransferases (KATs) acting as writers and histone deacetylases (HDACs) functioning as erasers.
Writers of Lysine 2-Hydroxyisobutyrylation:
The primary enzymes identified as writers for Khib are the versatile lysine acetyltransferases p300 (also known as EP300 or KAT3B) and Tip60 (KAT5).
-
p300: A well-established transcriptional coactivator, p300 has been demonstrated to possess robust lysine 2-hydroxyisobutyryltransferase activity.[1] It targets a wide range of substrates, with a notable enrichment in proteins involved in metabolic pathways, particularly glycolysis.[2][3]
-
Tip60 (KAT5): The human homolog of the yeast Esa1p, Tip60, also functions as a Khib writer.[4][5][6] Interestingly, p300 and Tip60 exhibit distinct substrate preferences, with minimal overlap between their target Khib sites, suggesting they regulate different cellular processes.[4] Tip60-mediated Khib has been linked to nucleic acid metabolism and translation.[4]
Erasers of Lysine 2-Hydroxyisobutyrylation:
The removal of Khib is primarily carried out by class I histone deacetylases.
-
HDAC2 and HDAC3: In mammalian cells, HDAC2 and HDAC3 have been identified as the major erasers of Khib, displaying significant de-2-hydroxyisobutyrylation activity.[5][6][7] Their action reverses the modification, thereby playing a crucial role in regulating the downstream signaling events.
-
HDA6 and HDA9: In the plant Arabidopsis thaliana, the HDACs HDA6 and HDA9 have been implicated as the functional homologs responsible for erasing histone Khib marks.[7]
Quantitative Data on Khib Writers and Erasers
While specific kinetic parameters (Km and kcat) for the interaction of writers and erasers with 2-hydroxyisobutyryl-CoA and Khib-modified substrates, respectively, are not yet extensively documented in the literature, existing quantitative data provides valuable insights into their activity and substrate specificity.
Table 1: Substrate Specificity of Khib Writers
| Writer Enzyme | Key Substrates | Overlap with Acetylation (Kac) | Primary Associated Pathways |
| p300 | Glycolytic enzymes (e.g., ENO1, PFKM), Histones | Low (6 of 149 p300-targeted Khib sites overlap with Kac sites)[1][3] | Glycolysis, Carbon Metabolism, Gene Transcription[1][2][5] |
| Tip60 | Ribosomal proteins, Nucleic acid metabolism proteins | Low (46 of 549 Tip60-mediated Khib sites overlap with Kac sites)[4] | Nucleic Acid Metabolism, Translation, Disease Pathways (e.g., Parkinson's)[4] |
Table 2: p300 Acyl-CoA Activity Profile *
| Acyl-CoA | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹µM⁻¹) |
| Acetyl-CoA | 0.057 ± 0.002 | 3.1 ± 0.4 | 0.018 |
| Propionyl-CoA | 0.038 ± 0.001 | 4.8 ± 0.5 | 0.008 |
| n-Butyryl-CoA | 0.021 ± 0.001 | 8.5 ± 1.1 | 0.002 |
| Isobutyryl-CoA | 0.011 ± 0.001 | 8.2 ± 1.6 | 0.001 |
*Data adapted from a study on p300's activity with various short-chain acyl-CoAs using a histone H4 peptide as a substrate.[8] Note: Data for 2-hydroxyisobutyryl-CoA was not available in this study.
Signaling Pathways Regulated by Khib
Khib modification plays a critical role in several key cellular signaling pathways, most notably in the regulation of metabolism and gene expression.
1. Regulation of Glycolysis by p300-mediated Khib:
p300-mediated Khib of glycolytic enzymes is a key mechanism for regulating cellular glucose metabolism in response to nutritional cues.[1][3] Khib on these enzymes can directly enhance their catalytic activity, thereby promoting glycolysis. The removal of these marks by HDAC2/3 would presumably dampen glycolytic flux.
2. Regulation of Gene Transcription:
Histone Khib is associated with active gene transcription.[7][9] The deposition of Khib on histones by writers like p300 and Tip60 can alter chromatin structure, facilitating the recruitment of transcriptional machinery. Conversely, the removal of these marks by HDAC2/3 would lead to a more condensed chromatin state and transcriptional repression.
Experimental Protocols
1. In Vitro Lysine 2-Hydroxyisobutyrylation (Khib) Assay
This protocol is adapted from general in vitro histone acetyltransferase (HAT) assays and can be used to assess the Khib writer activity of enzymes like p300 and Tip60.
Materials:
-
Recombinant writer enzyme (e.g., p300, Tip60)
-
Substrate (e.g., histone octamers, specific protein, or peptide)
-
2-hydroxyisobutyryl-CoA (hib-CoA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
-
HDAC inhibitors (e.g., Trichostatin A (TSA), Nicotinamide) to prevent deacylation
-
SDS-PAGE gels and Western blot reagents
-
Anti-Khib antibody
-
Antibody for the substrate protein (as a loading control)
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 20 µL reaction includes:
-
10 µL of 2x Assay Buffer
-
1-2 µg of substrate
-
100-500 ng of recombinant writer enzyme
-
1 µL of 10 mM hib-CoA (final concentration 500 µM)
-
Add ddH₂O to a final volume of 20 µL.
-
-
Include a negative control reaction without the writer enzyme or without hib-CoA.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 5x SDS loading buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Resolve the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Khib antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against the substrate protein to confirm equal loading.
2. In Vitro De-2-hydroxyisobutyrylation Assay
This protocol is adapted from general in vitro HDAC assays to measure the eraser activity of enzymes like HDAC2 and HDAC3.
Materials:
-
Khib-modified substrate (can be prepared using the in vitro Khib assay and purified, or from cells overexpressing a tagged protein and treated to induce Khib)
-
Recombinant eraser enzyme (e.g., HDAC2, HDAC3)
-
Deacetylation Assay Buffer (e.g., 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
SDS-PAGE gels and Western blot reagents
-
Anti-Khib antibody
-
Antibody for the substrate protein
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 30 µL reaction includes:
-
15 µL of 2x Deacetylation Assay Buffer
-
1-2 µg of Khib-modified substrate
-
100-500 ng of recombinant eraser enzyme
-
Add ddH₂O to a final volume of 30 µL.
-
-
Include a negative control reaction without the eraser enzyme.
-
Incubate the reaction at 37°C for 1-3 hours.
-
Stop the reaction by adding 7.5 µL of 5x SDS loading buffer.
-
Proceed with SDS-PAGE and Western blotting as described in the in vitro Khib assay protocol, probing with the anti-Khib antibody to detect the decrease in the Khib signal.
3. SILAC-based Quantitative Proteomic Analysis of Khib
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method to quantify changes in protein modifications in response to a specific perturbation (e.g., knockout of a writer or eraser).
Procedure Overview:
-
Cell Culture and Labeling: Culture two cell populations in parallel. One (control) is grown in "light" medium containing normal amino acids (e.g., ¹²C₆-Lysine, ¹²C₆,¹⁴N₄-Arginine). The other (experimental) is grown in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-Lysine, ¹³C₆,¹⁵N₄-Arginine) for at least five cell divisions to ensure complete incorporation.
-
Sample Preparation:
-
Mix equal numbers of cells from the "light" and "heavy" populations.
-
Lyse the mixed cells and extract total protein.
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Enrich for Khib-containing peptides using an anti-Khib antibody coupled to beads.
-
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify the Khib peptides and quantify the relative abundance of the "heavy" versus "light" forms of each peptide. A change in the heavy/light ratio for a specific peptide indicates a change in the Khib status of that protein in response to the experimental condition.
Conclusion
The study of lysine 2-hydroxyisobutyrylation is a rapidly advancing field. The identification of p300 and Tip60 as its primary writers and HDAC2/3 as its erasers has provided a crucial foundation for understanding its regulatory roles. The profound impact of Khib on fundamental cellular processes like glycolysis and gene transcription underscores its importance. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complexities of this novel post-translational modification and its potential as a therapeutic target. Further investigation into the specific kinetic parameters of these enzymes and the broader signaling networks they command will undoubtedly reveal new layers of cellular regulation.
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional interplay of histone lysine 2-hydroxyisobutyrylation and acetylation in Arabidopsis under dark-induced starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Functional interplay of histone lysine 2-hydroxyisobutyrylation and acetylation in Arabidopsis under dark-induced starvation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic World of Histidine Kinase Signaling in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 9, 2025
Abstract
While serine, threonine, and tyrosine phosphorylation have long been the central focus of mammalian signal transduction research, a more ancient and chemically distinct mode of regulation—histidine phosphorylation—is emerging from the shadows. Historically challenging to detect due to the acid-labile nature of the phosphohistidine (pHis) bond, recent advancements in analytical techniques have unveiled a complex and vital role for histidine kinases in mammalian cellular processes. This technical guide provides an in-depth exploration of the core histidine kinase (HibK) signaling pathways in mammalian cells, focusing on the key enzymatic players, their substrates, and their downstream physiological effects. We present a consolidation of current knowledge, quantitative data, detailed experimental protocols, and visual pathway representations to serve as a comprehensive resource for researchers and drug development professionals venturing into this exciting and underexplored field.
Introduction to Mammalian Histidine Phosphorylation
Protein phosphorylation on histidine residues is a well-established cornerstone of signal transduction in prokaryotes, plants, and fungi, primarily through two-component systems (TCS).[1] In mammalian cells, this post-translational modification was long considered rare or non-existent. However, it is now evident that phosphohistidine is a significant component of the eukaryotic phosphoproteome, with estimates suggesting its abundance may be comparable to or even greater than phosphotyrosine.[2][3]
Unlike the stable phosphoester bonds of pSer, pThr, and pTyr, the phosphoramidate (P-N) bond in pHis is highly labile, particularly in acidic conditions traditionally used in protein chemistry and mass spectrometry.[2][4] This inherent instability has been the primary technical barrier to its study. The development of pHis-specific monoclonal antibodies and optimized, non-acidic analytical workflows has been instrumental in beginning to unravel the mammalian pHis landscape.[4][5]
Mammalian cells do not appear to utilize canonical, prokaryotic-style two-component systems.[6] Instead, they employ a distinct set of histidine kinases with diverse functions. The two most prominent and well-characterized families are the Nucleoside Diphosphate Kinases (NME family) and the mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK).[4][5][7] These enzymes, along with their counterpart phosphatases, orchestrate a dynamic signaling network that impacts G-protein signaling, ion channel activity, metabolism, and cell motility.
Core Histidine Kinase Families in Mammalian Cells
NME1 and NME2: The Prototypical Mammalian Histidine Kinases
Nucleoside Diphosphate Kinases A and B (NME1 and NME2, also known as Nm23-H1 and Nm23-H2) are the only well-characterized protein histidine kinases in higher eukaryotes.[8][9] These highly conserved, multifunctional enzymes are primarily known for their role in maintaining cellular NTP pools by transferring the gamma-phosphate from ATP to any NDP. However, they also function as bona fide protein kinases through a "ping-pong" mechanism: the kinase first autophosphorylates on a conserved histidine residue (His118), creating a high-energy phosphoramidate intermediate. This phosphate is then transferred to a histidine, serine, threonine, or aspartate residue on a substrate protein.[6][8][10]
NME1 and NME2 have been implicated in a variety of cellular processes, most notably in the suppression of tumor metastasis.[6] Their kinase activity is integral to regulating cell motility, endocytosis, and downstream signaling cascades like the MAPK pathway.[8]
BCKDK: A Mitochondrial Histidine Kinase and Metabolic Regulator
Branched-Chain α-Ketoacid Dehydrogenase Kinase (BCKDK) is a mitochondrial enzyme that belongs to the histidine kinase family.[5] Its primary role is the regulation of branched-chain amino acid (BCAA) catabolism. BCKDK phosphorylates and inactivates the E1α subunit of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA breakdown.[11] This regulation is crucial for maintaining BCAA homeostasis. Dysregulation of BCKDK activity has been linked to metabolic disorders.[12]
Key Signaling Pathways Regulated by Histidine Phosphorylation
Regulation of G-Protein Signaling
One of the earliest recognized roles for histidine phosphorylation in mammals is in the regulation of heterotrimeric G-proteins. The β-subunit (Gβ) can be phosphorylated on a histidine residue (His266).[13][14] This modification is thought to be involved in receptor-independent G-protein activation. The kinase responsible is believed to be NME1/NME2, and this phosphorylation is reversible, with the phosphohistidine phosphatase PHPT1 capable of dephosphorylating Gβ.[13][15] This pathway represents a novel layer of control over the canonical G-protein cycle.
Ion Channel Regulation: The KCa3.1 Case Study
The activity of the calcium-activated potassium channel KCa3.1 is critically dependent on histidine phosphorylation.[16] NME2 directly interacts with and phosphorylates KCa3.1 on His358 in its C-terminal tail.[16][17] This phosphorylation is required for channel activation, which is essential for processes like T-cell activation.[18] The phosphorylation of His358 is proposed to relieve an inhibitory copper ion coordination, thereby gating the channel.[19] This regulatory switch is reversed by the phosphatase PHPT1, which dephosphorylates His358 and closes the channel.[17][18]
References
- 1. Identification of histidine phosphorylations in proteins using mass spectrometry and affinity-based techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and analysis of protein histidine phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of phosphohistidine in proteins in a mammalian cell line by 31P NMR | PLOS One [journals.plos.org]
- 4. Monoclonal 1- and 3-Phosphohistidine Antibodies: New Tools to Study Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of phosphohistidine in proteins in a mammalian cell line by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinase-catalyzed biotinylation for discovery and validation of substrates to multispecificity kinases NME1 and NME2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pHisphorylation; The Emergence of Histidine Phosphorylation as a Reversible Regulatory Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside diphosphate kinase A (NME1) catalyses its own oligophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BCKDK alters the metabolism of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The beta-subunit of G proteins is a substrate of protein histidine phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Species- and tissue-dependent diversity of G-protein beta subunit phosphorylation: evidence for a cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Histidine phosphorylation of the potassium channel KCa3.1 by nucleoside diphosphate kinase B is required for activation of KCa3.1 and CD4 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pnas.org [pnas.org]
- 19. elifesciences.org [elifesciences.org]
An In-depth Technical Guide to the Evolutionary Conservation of β-hydroxyisobutyryl-lysine (HibK) Modification
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the evolutionary conservation of β-hydroxyisobutyryl-lysine (HibK), a recently discovered and highly conserved post-translational modification (PTM). We delve into the core molecular machinery, including the "writer," "eraser," and potential "reader" proteins that regulate this dynamic modification. This guide summarizes the current quantitative understanding of this compound's prevalence across prokaryotic and eukaryotic species, presents detailed experimental protocols for its study, and visualizes the key pathways and workflows. The information compiled herein is intended to serve as a valuable resource for researchers investigating the fundamental biology of this compound and for professionals exploring its potential as a therapeutic target.
Introduction to β-hydroxyisobutyryl-lysine (this compound) Modification
β-hydroxyisobutyryl-lysine (this compound) is a dynamic and evolutionarily conserved post-translational modification first identified on histones[1][2]. This modification involves the addition of a β-hydroxyisobutyryl group to the ε-amino group of a lysine residue. The precursor for this modification is β-hydroxyisobutyryl-coenzyme A (Hib-CoA), a metabolic intermediate. The presence of this compound has been confirmed in a wide range of organisms, from prokaryotes to eukaryotes, including yeast, plants, insects, and mammals, highlighting its fundamental biological importance[3][4][5][6].
This compound has been implicated in a variety of cellular processes, including the regulation of gene transcription and metabolism[7]. For instance, on histones, specific this compound marks are associated with active gene expression[1][2]. In addition to histones, a large number of non-histone proteins have been found to be modified by this compound, suggesting its broad regulatory roles in cellular physiology.
The Molecular Machinery of this compound Modification
The levels of this compound on proteins are dynamically regulated by the opposing activities of "writer" enzymes that install the modification and "eraser" enzymes that remove it. "Reader" proteins, in turn, recognize the this compound mark and transduce its signal into downstream cellular events.
This compound Writers
In mammalian cells, the primary enzymes responsible for catalyzing the transfer of the β-hydroxyisobutyryl group from Hib-CoA to lysine residues are the lysine acetyltransferases (KATs) p300 and Tip60 (also known as KAT5)[7][8]. The yeast homolog of Tip60, Esa1p , has also been shown to possess this compound writer activity. These enzymes exhibit broad substrate specificity, modifying both histone and non-histone proteins.
This compound Erasers
The removal of the this compound modification is catalyzed by certain members of the histone deacetylase (HDAC) family. In mammals, class I HDACs, specifically HDAC2 and HDAC3 , have been identified as the primary erasers of this compound[7][9]. In the budding yeast Saccharomyces cerevisiae, the HDACs Hos3p and Rpd3p are responsible for de-β-hydroxyisobutyrylation[7].
This compound Readers
While specific reader proteins for this compound have yet to be definitively identified, bromodomains are strong candidates. Bromodomains are known to be readers of other lysine acyl modifications, such as acetylation[10][11][12][13][14]. The structural similarity between the acetyl-lysine and β-hydroxyisobutyryl-lysine side chains suggests that some bromodomains may also recognize this compound. Further research, such as screening with peptide arrays, is needed to identify and validate specific this compound reader proteins.
Signaling and Metabolic Pathways
The this compound modification is intricately linked with cellular metabolism, particularly pathways that generate its precursor, Hib-CoA. The enzymes involved in this compound regulation are themselves part of complex signaling networks.
Figure 1: A simplified signaling pathway of this compound modification.
Quantitative Analysis of this compound Conservation
Proteomic studies using mass spectrometry have enabled the large-scale identification and quantification of this compound sites across various species. The data reveals a widespread and abundant nature of this modification.
| Species | Number of Identified this compound Sites | Number of Identified this compound Proteins | Key Functional Enrichments | Reference |
| Homo sapiens (Human) | 3,502 (Tip60 OE) | 1,050 (Tip60 OE) | Nucleic acid metabolism, Translation, Prion diseases | [7][8] |
| Triticum aestivum (Wheat) | 3,004 | 1,104 | Ribosome activity, Protein biosynthesis, Photosynthesis | [4][15] |
| Proteus mirabilis | 4,735 | 1,051 | Purine metabolism, Pentose phosphate pathway, Glycolysis | [3] |
| Saccharomyces cerevisiae (Yeast) | 1,458 | 369 | Glycolysis, Gluconeogenesis, Ribosome | [4] |
| Frankliniella occidentalis (Thrips) | 4,093 | 1,125 | Ribosomes, Proteasome subunits, Energy metabolism | [5] |
| Glycine max (Soybean) | 4,251 | 1,532 | Biosynthesis, Central carbon metabolism, Photosynthesis | [6] |
| IgA Nephropathy Patients (Human) | 3,684 | 1,036 | Glycolysis/Gluconeogenesis, TCA cycle | [16][17] |
Experimental Protocols
Identification of this compound Sites by Mass Spectrometry
This protocol outlines a general workflow for the identification of this compound sites from cell or tissue samples.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine 2-hydroxyisobutyrylation is a widely distributed active histone mark [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural Basis for Acetylated Histone H4 Recognition by the Human BRD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The structural basis for the recognition of acetylated histone H4 by the bromodomain of histone acetyltransferase Gcn5p - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural Basis and Specificity of Acetylated Transcription Factor GATA1 Recognition by BET Family Bromodomain Protein Brd3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Enhanced validation of antibodies for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Deep Dive into Lysine 2-Hydroxyisobutyrylation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized as a critical regulator of diverse cellular processes.[1][2] This dynamic modification, enzymatically installed by "writer" proteins and removed by "erasers," plays a pivotal role in modulating protein function, thereby influencing gene transcription, metabolism, and cellular signaling. Dysregulation of Khib has been implicated in the pathogenesis of several diseases, including cancer and neurodegenerative disorders, making it an attractive area of investigation for therapeutic intervention. This technical guide provides a comprehensive overview of the current understanding of Khib, with a focus on quantitative data, detailed experimental protocols, and the signaling pathways it governs.
Introduction to Lysine 2-Hydroxyisobutyrylation
First identified in 2014, lysine 2-hydroxyisobutyrylation is a novel type of histone mark that has since been found on a wide array of non-histone proteins in both prokaryotes and eukaryotes.[3] This modification involves the addition of a 2-hydroxyisobutyryl group to the ε-amino group of a lysine residue. Khib is distinct from other well-studied lysine modifications, such as acetylation and methylation, in both its chemical structure and its genomic distribution.[1] Its presence on key metabolic enzymes and its association with active gene transcription underscore its importance in cellular physiology.[1][4]
The Landscape of Lysine 2-Hydroxyisobutyrylation: A Quantitative Overview
Global proteomic studies have revealed the widespread nature of Khib across various organisms and cell types. The number of identified Khib sites and proteins continues to grow, highlighting the broad impact of this modification.
| Organism/Tissue/Cell Line | Number of Khib Sites Identified | Number of Khib Proteins Identified | Reference |
| Human Pancreatic Cancer | 10,367 | 2,325 | [5] |
| Human Oral Squamous Cell Carcinoma | 938 | 617 | [6] |
| Human IgA Nephropathy (PBMCs) | 3,684 | 1,036 | [7] |
| Human Cells (Tip60 Overexpression) | 3,502 | 1,050 | [2] |
| Maize (Zea mays) | 2,066 | 728 | [8] |
| Wheat (Triticum aestivum) | 3,004 | 1,104 | [9] |
| Candida albicans | 6,659 | 1,438 | [10] |
The Regulatory Machinery: Writers and Erasers of Khib
The dynamic nature of Khib is maintained by the opposing actions of enzymes that add (writers) and remove (erasers) the modification.
Writers: The primary enzymes responsible for installing the Khib mark are the lysine acetyltransferases (KATs) p300 (EP300) and Tip60 (KAT5) .[2][11][12] These enzymes utilize 2-hydroxyisobutyryl-CoA as a cofactor to catalyze the modification. Notably, p300 and Tip60 exhibit distinct substrate preferences for Khib, suggesting they regulate different cellular processes.[2]
Erasers: The removal of Khib is primarily carried out by class I histone deacetylases (HDACs), specifically HDAC2 and HDAC3 .[1] The activity of these "erasers" ensures the reversibility of Khib signaling.
Figure 1: The "writers" and "erasers" of lysine 2-hydroxyisobutyrylation.
Core Signaling Pathways Regulated by Khib
Khib has emerged as a key regulator of central metabolic pathways, particularly glycolysis and the tricarboxylic acid (TCA) cycle. A significant number of enzymes in these pathways are subject to Khib, suggesting a coordinated mechanism for metabolic control.[1][4]
Glycolysis
Several key glycolytic enzymes are targeted by p300-mediated Khib, which appears to enhance their catalytic activity.[11][12][13] Deletion or inhibition of p300 leads to reduced Khib levels on these enzymes, impaired glycolysis, and increased sensitivity to glucose depletion.[11][12]
Figure 2: Regulation of glycolysis by lysine 2-hydroxyisobutyrylation.
Tricarboxylic Acid (TCA) Cycle
Similar to glycolysis, several enzymes of the TCA cycle are also targets of Khib. This modification is thought to fine-tune the activity of the cycle to match the metabolic state of the cell.
Implications for Disease and Drug Development
The aberrant regulation of Khib has been linked to several human diseases, making the enzymes that control this modification attractive targets for drug development.
Cancer
Increased levels of Khib have been observed in various cancers, including pancreatic and oral squamous cell carcinoma.[5][6][14] This is often associated with the metabolic reprogramming that is a hallmark of cancer. For instance, Khib of NAT10 has been shown to promote cancer metastasis.[15] Furthermore, Khib modification of ALDH1A1, a cancer stem cell marker, has been implicated in bladder cancer progression.[16] Inhibitors of the Khib writers, p300 and Tip60, have shown promise in preclinical studies by reducing cancer cell proliferation and invasion.[5][17] Conversely, targeting the erasers HDAC2 and HDAC3 with inhibitors can increase Khib levels, which may have therapeutic benefits in certain contexts.[16]
Neurodegenerative Diseases
Emerging evidence suggests a role for novel histone PTMs, including Khib, in the pathogenesis of Alzheimer's disease.[18] While the precise mechanisms are still under investigation, it is hypothesized that alterations in Khib may contribute to the epigenetic dysregulation observed in this and other neurodegenerative conditions.
Key Experimental Protocols
Identification and Quantification of Khib Sites by Mass Spectrometry
This protocol outlines a general workflow for the proteome-wide analysis of Khib.
1. Protein Extraction and Digestion:
-
Lyse cells or tissues in a buffer containing deacetylase inhibitors (e.g., Trichostatin A and nicotinamide) to preserve the Khib modification.
-
Precipitate proteins and resuspend in a denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest proteins into peptides using an appropriate protease, such as trypsin.
2. Khib Peptide Enrichment:
-
Incubate the peptide mixture with agarose beads conjugated to a pan-specific anti-Khib antibody to specifically capture Khib-containing peptides.
-
Wash the beads extensively to remove non-specifically bound peptides.
-
Elute the enriched Khib peptides.
3. LC-MS/MS Analysis:
-
Separate the enriched peptides by reverse-phase liquid chromatography (LC).
-
Analyze the peptides by tandem mass spectrometry (MS/MS) using a high-resolution mass spectrometer.
4. Data Analysis:
-
Search the MS/MS spectra against a protein sequence database to identify the Khib-modified peptides and pinpoint the exact sites of modification.
-
For quantitative analysis, use stable isotope labeling methods (e.g., SILAC, TMT) or label-free quantification to compare Khib levels between different samples.
Figure 3: Workflow for mass spectrometry-based analysis of Khib.
Detection of Khib by Western Blot
1. Protein Extraction:
-
Extract total protein from cells or tissues as described above.
2. SDS-PAGE and Transfer:
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a pan-specific anti-Khib primary antibody.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Khib
1. Chromatin Preparation:
-
Crosslink protein-DNA complexes in cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
2. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for a particular histone Khib mark (e.g., H4K8hib).
-
Precipitate the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specifically bound chromatin.
3. DNA Purification and Library Preparation:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Prepare a sequencing library from the purified DNA.
4. Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome and identify regions of enrichment for the histone Khib mark.
Conclusion and Future Perspectives
Lysine 2-hydroxyisobutyrylation is a widespread and dynamic post-translational modification with profound implications for cellular regulation and disease. The continued development of sensitive proteomic techniques and specific molecular probes will undoubtedly uncover new roles for Khib in a variety of biological contexts. For drug development professionals, the enzymes that write and erase this mark represent promising targets for novel therapeutic strategies against cancer and other diseases. A deeper understanding of the intricate crosstalk between Khib and other PTMs will be crucial in fully elucidating its regulatory functions and harnessing its therapeutic potential.
References
- 1. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize [frontiersin.org]
- 9. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysine 2-hydroxyisobutyrylation of NAT10 promotes cancer metastasis in an ac4C-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Modification of lysine-260 2-hydroxyisobutyrylation destabilizes ALDH1A1 expression to regulate bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the Acetyltransferase p300 on Tumour Regulation from the Novel Perspective of Posttranslational Protein Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel histone post-translational modifications in Alzheimer’s disease: current advances and implications - PMC [pmc.ncbi.nlm.nih.gov]
The Subcellular Landscape of 2-Hydroxyisobutyrylation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) that is increasingly recognized for its critical role in regulating a wide array of cellular processes.[1][2][3] From modulating gene transcription via histone modifications to controlling the activity of metabolic enzymes, the functional implications of Khib are vast.[4][5] A key aspect of understanding the functional role of any PTM is determining the subcellular localization of the modified proteins. This guide provides an in-depth overview of the subcellular distribution of Khib-modified proteins, details the experimental methodologies used to determine this localization, and illustrates the key pathways and workflows involved.
Data Presentation: Quantitative Distribution of HibK-Modified Proteins
Proteome-wide studies utilizing mass spectrometry have revealed that 2-hydroxyisobutyrylation is a widespread modification, not confined to a single cellular compartment. The distribution of Khib-modified proteins varies across different species and cell types, but common patterns have emerged. The following table summarizes quantitative data from several key studies, showcasing the subcellular distribution of the identified 2-hydroxyisobutyrylome.
| Organism/Cell Type | Nucleus | Cytoplasm/Cytosol | Mitochondria | Chloroplast | Other | Reference |
| Wheat (Triticum aestivum) Leaves | 8% | 26% | 6% | 52% | 8% | [6] |
| Developing Rice (Oryza sativa) Seeds | - | 31% | - | 36% | - | [7] |
| Human HCT116 Cells | Predominantly Nuclear/Cytoplasmic | Predominantly Nuclear/Cytoplasmic | - | - | - | [4] |
| Toxoplasma gondii | Enriched | Enriched | Enriched | - | - | [8] |
| Human Pancreatic Cancer Tissue | - | Mainly Distributed | - | - | Enriched in metabolic pathways | [9][10] |
Note: Data is presented as the percentage of total identified Khib-modified proteins. Some studies report enrichment rather than precise percentages, and the "Other" category may include locations like the plasma membrane, peroxisome, and macromolecular complexes.
These studies collectively demonstrate that the cytoplasm is a major hub for protein 2-hydroxyisobutyrylation.[1][6][8] In plant species, the chloroplast is a dominant site for this modification, reflecting the deep involvement of Khib in regulating photosynthesis and other plant-specific metabolic processes.[6][7] The nucleus is another significant location, with Khib of histones playing a crucial role in transcriptional regulation.[4] Furthermore, numerous metabolic enzymes located in both the cytoplasm and mitochondria are subject to Khib, directly linking this modification to the control of pathways like glycolysis, the TCA cycle, and fatty acid metabolism.[5][8][9]
Experimental Protocols: Determining Subcellular Localization
The identification of the subcellular localization of Khib-modified proteins is a multi-step process that combines biochemical fractionation with sensitive proteomic techniques.
Subcellular Fractionation
The first step is to isolate different organelles from the cell lysate. This is typically achieved through differential centrifugation.
Protocol: Differential Centrifugation for Organelle Enrichment
-
Cell/Tissue Homogenization:
-
Harvest cells or grind tissue in a pre-chilled homogenization buffer (e.g., containing sucrose for osmotic stability, Tris-HCl for pH buffering, and protease/phosphatase inhibitors).
-
Homogenize the sample using a Dounce homogenizer, Potter-Elvehjem homogenizer, or sonicator on ice. The goal is to lyse the cells while keeping the organelles intact.
-
-
Nuclear Fractionation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C).
-
The resulting pellet contains the nuclear fraction. The supernatant contains the cytoplasm, mitochondria, and other organelles.
-
-
Mitochondrial Fractionation:
-
Transfer the supernatant from the previous step to a new tube and centrifuge at a medium speed (e.g., 10,000-15,000 x g for 20 minutes at 4°C).
-
The pellet will contain the mitochondrial fraction. The supernatant is the cytosolic (cytoplasmic) fraction.
-
-
Cytosolic Fraction:
-
The supernatant from the mitochondrial spin is carefully collected. This fraction can be further ultracentrifuged at a high speed (e.g., 100,000 x g) to pellet microsomes and other small vesicles, leaving the pure cytosol in the supernatant.
-
-
Validation:
-
Confirm the purity of each fraction by performing Western blot analysis using antibodies against well-known organelle-specific marker proteins (e.g., Histone H3 for the nucleus, Cytochrome C for mitochondria, GAPDH for the cytoplasm).
-
Immunoaffinity Enrichment of Khib Peptides
Due to the low stoichiometry of many PTMs, an enrichment step is crucial for their detection by mass spectrometry.[11]
Protocol: Khib Peptide Immunoprecipitation
-
Protein Extraction and Digestion:
-
Extract total protein from each subcellular fraction using a lysis buffer containing detergents (e.g., SDS) and inhibitors.
-
Quantify the protein concentration (e.g., using a BCA assay).
-
Reduce the proteins (e.g., with DTT), alkylate them (e.g., with iodoacetamide), and digest them into peptides using a protease like trypsin.
-
-
Immunoprecipitation (IP):
-
Incubate the resulting peptide mixture with pan-anti-Khib antibody-conjugated beads (e.g., agarose or magnetic beads) overnight at 4°C with gentle rotation.[6]
-
The antibody will specifically bind to peptides containing the 2-hydroxyisobutyryl-lysine modification.
-
-
Washing and Elution:
LC-MS/MS Analysis and Bioinformatic Prediction
The enriched peptides are then analyzed by high-resolution mass spectrometry to identify the modified proteins and localize the Khib sites.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The eluted peptides are desalted and concentrated (e.g., using C18 ZipTips).
-
The peptide mixture is separated by reversed-phase liquid chromatography and analyzed by a tandem mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments the peptides to determine their amino acid sequence (MS2 scan).
-
-
Database Searching:
-
The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., MaxQuant, Sequest).
-
The search parameters must be set to include 2-hydroxyisobutyrylation on lysine as a variable modification.
-
-
Bioinformatic Localization Prediction:
-
For large-scale proteomic studies where experimental fractionation is not performed on all samples, the subcellular localization of identified Khib-modified proteins is often predicted using bioinformatic tools like WoLF PSORT, which analyzes protein sorting signals within the amino acid sequence.[6]
-
Visualizations: Pathways and Workflows
Signaling Pathway: p300-Mediated Regulation of Glycolysis
The acetyltransferase p300 has been identified as a "writer" of Khib, capable of catalyzing this modification on both histone and non-histone proteins.[4] p300-mediated Khib is particularly enriched on enzymes involved in metabolic pathways, most notably glycolysis.[5] This pathway illustrates how nutritional cues can influence metabolic flux through Khib.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PTM BIO [ptmbio.com]
- 4. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Global Lysine Crotonylation and 2-Hydroxyisobutyrylation in Phenotypically Different Toxoplasma gondii Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 11. Posttranslational Modifications - Identification and localization of PTMs - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
Methodological & Application
Application Notes: Pan-Khib Antibody for Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue of a protein.[1][2][3] This modification is implicated in the regulation of various cellular processes, including gene transcription, chromatin structure, and metabolic pathways, particularly glycolysis.[1][2] The pan-Khib antibody is a vital tool for detecting 2-hydroxyisobutyrylated proteins, enabling researchers to investigate the role of this PTM in health and disease. These application notes provide detailed protocols and guidelines for the effective use of pan-Khib antibodies in Western blotting.
Data Presentation
Table 1: Recommended Antibody Dilutions
| Antibody Type | Application | Recommended Starting Dilution |
| Mouse Monoclonal | Western Blot | 1:500 - 1:1000 |
| Rabbit Polyclonal | Western Blot | 1:500 - 1:2000 |
Note: Optimal dilutions should be determined experimentally for each specific antibody and experimental setup.
Table 2: Protein Loading Amounts for Western Blotting
| Sample Type | Recommended Protein Loading Range (per lane) | Notes |
| Cell Lysate | 10 - 50 µg[4][5] | The optimal amount depends on the expression level of the target protein(s). |
| Tissue Lysate | 20 - 100 µg | Higher amounts may be needed for tissues with lower overall protein Khib levels. |
| Purified/Enriched Protein | 10 - 100 ng[4] | Lower amounts are sufficient for enriched or purified protein samples. |
Signaling Pathway
Lysine 2-hydroxyisobutyrylation plays a significant role in regulating metabolic pathways, most notably glycolysis. Several key glycolytic enzymes are targets of Khib modification, which can influence their activity and consequently, the overall glycolytic flux. The following diagram illustrates the points of regulation by Khib within the glycolytic pathway.
Caption: Khib modification sites on key enzymes in the glycolytic pathway.
Experimental Protocols
Western Blotting Workflow
The following diagram outlines the general workflow for a Western blotting experiment using a pan-Khib antibody.
Caption: General workflow for Western blotting with a pan-Khib antibody.
Detailed Western Blotting Protocol
This protocol provides a comprehensive procedure for detecting 2-hydroxyisobutyrylated proteins in cell or tissue lysates.
1. Sample Preparation (Lysis)
-
For Adherent Cells:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate (1 mL per 10^7 cells).
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
For Suspension Cells:
-
Pellet cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the pellet in ice-cold lysis buffer.
-
Proceed as with adherent cells from step 4.
-
-
For Tissues:
-
Homogenize the tissue in ice-cold lysis buffer using a homogenizer.
-
Proceed as with adherent cells from step 4.
-
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentration of all samples with lysis buffer.
3. SDS-PAGE
-
Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of the proteins of interest.
-
Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[4]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
The transfer can be performed using a wet, semi-dry, or dry transfer system. Follow the manufacturer's protocol for the specific system. A common condition for wet transfer is 100V for 1 hour.[4]
5. Immunodetection
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the pan-Khib primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.[4][6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution is 1:5,000.[7]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
6. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
Buffer Recipes
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4][8] Add protease and phosphatase inhibitors immediately before use.
-
10X Tris-Buffered Saline (TBS): 24 g Tris base, 88 g NaCl, dissolve in 900 mL distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L.[8]
-
TBST (Wash Buffer): 1X TBS with 0.1% Tween 20.
-
Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST.
-
1X SDS-PAGE Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS. Adjust to pH 8.3.[4]
-
1X Transfer Buffer (Wet): 25 mM Tris base, 192 mM glycine, 20% methanol. Adjust to pH 8.3.[4]
References
- 1. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 3. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 5. cusabio.com [cusabio.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Buffers and stock solutions for western blot | Abcam [abcam.com]
Application Notes and Protocols for the Enrichment of HibK-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine 2-hydroxyisobutyrylation (HibK) is a recently discovered and highly conserved post-translational modification (PTM) found across various organisms, from bacteria to humans.[1][2][3] This modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, ribosome biogenesis, carbon metabolism, and photosynthesis.[1][4][5] Given its widespread importance, the ability to effectively enrich and identify this compound-containing peptides is paramount for understanding its biological functions and its potential as a therapeutic target.
These application notes provide detailed protocols and supporting information for the enrichment of peptides containing 2-hydroxyisobutyryllysine, primarily focusing on the widely adopted immunoaffinity-based approach.
Principle of Immunoaffinity Enrichment
The most effective and widely used method for enriching this compound-containing peptides is immunoaffinity purification. This technique utilizes a pan-specific antibody that recognizes the 2-hydroxyisobutyryllysine moiety, irrespective of the surrounding peptide sequence.[6] The antibody is typically conjugated to agarose or magnetic beads. When a complex mixture of peptides (generated from a total protein digest) is incubated with these antibody-conjugated beads, the this compound-containing peptides are selectively captured. After a series of washes to remove non-specifically bound peptides, the enriched this compound peptides are eluted and subsequently analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4][7][8]
Experimental Workflow Overview
The overall experimental workflow for the identification of this compound-containing peptides from a biological sample is depicted below.
Detailed Experimental Protocol: Immunoaffinity Enrichment of this compound Peptides
This protocol is a compilation of methodologies reported in several studies.[1][2][3][4]
Materials and Reagents:
-
Lysis Buffer: (e.g., SDT lysis buffer: 4% (w/v) SDS, 100 mM Tris-HCl pH 7.6, 50 mM DTT).
-
Trypsin: Sequencing grade.
-
NETN Buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0.
-
Anti-2-hydroxyisobutyryllysine (anti-HibK) antibody-conjugated beads: (e.g., PTM-804 from PTM Bio, or similar).
-
Washing Buffer: Same as NETN buffer.
-
Elution Buffer: 0.1% Trifluoroacetic acid (TFA).
-
Desalting Columns: C18 ZipTips or equivalent.
-
General laboratory equipment for proteomics sample preparation.
Procedure:
-
Protein Extraction and Digestion: a. Extract total proteins from cells or tissues using a suitable lysis buffer. b. Quantify the protein concentration using a standard method (e.g., BCA assay). c. Reduce and alkylate the proteins according to standard proteomics protocols. d. Digest the proteins into peptides using trypsin (typically at a 1:50 enzyme-to-substrate ratio) overnight at 37°C. e. After digestion, acidify the peptide mixture with TFA and desalt using a C18 column. f. Lyophilize the desalted peptides to dryness.
-
Immunoaffinity Enrichment: a. Resuspend the dried peptides in NETN buffer. b. Pre-wash the anti-HibK antibody-conjugated beads with NETN buffer. c. Incubate the peptide solution with the pre-washed antibody beads overnight at 4°C with gentle shaking.[2][3][4]
-
Washing: a. Centrifuge the beads to pellet them and discard the supernatant (which contains non-modified peptides). b. Wash the beads four times with NETN buffer to remove non-specifically bound peptides.[2][4] c. Wash the beads twice with deionized water to remove salt and detergent.[4]
-
Elution: a. Elute the bound this compound-containing peptides from the beads by incubating with 0.1% TFA.[2][4] This is typically done in two or three elution steps, and the eluates are combined. b. Lyophilize the eluted peptides to dryness.
-
Sample Preparation for LC-MS/MS: a. Resuspend the enriched peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid). b. Desalt the enriched peptides using C18 ZipTips. c. The sample is now ready for LC-MS/MS analysis.
Quantitative Data Summary
The immunoaffinity enrichment method has proven to be highly effective in identifying a large number of this compound sites from diverse biological samples. The following table summarizes the number of identified this compound sites and proteins in various organisms from selected studies.
| Organism | Sample Type | Number of Identified this compound Sites | Number of Identified this compound Proteins | Reference |
| Candida albicans | Wild-type strain | 6,659 | 1,438 | [4] |
| Triticum aestivum (Wheat) | Leaf tissues | 3,004 | 1,104 | [1] |
| Glycine max (Soybean) | Leaves | 4,251 | 1,532 | [2] |
| Proteus mirabilis | Bacterial cells | 4,735 | 1,051 | [3] |
| Human | Pancreatic cancer tissues | 10,367 | 2,325 | [7][8] |
| Human | HCT116 cells | 4,239 | 1,459 | [9] |
Signaling Pathways and Biological Processes Involving this compound
Lysine 2-hydroxyisobutyrylation is implicated in a multitude of cellular functions. Functional enrichment analysis of this compound-modified proteins consistently points to their involvement in central metabolic pathways and protein synthesis.
For instance, several key enzymes in the glycolysis pathway have been identified as substrates for this compound. The modification of these enzymes can potentially regulate their activity and, consequently, the overall glycolytic flux.
Troubleshooting and Considerations
-
Low Yield of Enriched Peptides: Ensure complete cell lysis and efficient protein digestion. Optimize the peptide-to-antibody bead ratio. Insufficient washing can lead to contamination with non-specific peptides, while excessive washing may result in the loss of weakly bound this compound peptides.
-
Antibody Specificity: Use a well-validated pan-anti-HibK antibody. Lot-to-lot variability can occur, so it is advisable to test new antibody batches.
-
LC-MS/MS Parameters: Optimize LC-MS/MS parameters for the detection of modified peptides. The 2-hydroxyisobutyryl group adds 86.036 Da to the lysine residue. Ensure this mass shift is included as a variable modification in the database search.[1]
Conclusion
The immunoaffinity-based enrichment of this compound-containing peptides is a robust and powerful technique that has significantly advanced our understanding of this important post-translational modification. The protocols and information provided herein offer a comprehensive guide for researchers to successfully isolate and identify this compound peptides, paving the way for further functional characterization and the exploration of their roles in health and disease.
References
- 1. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomic analysis of protein lysine 2-hydroxyisobutyrylation (Khib) in soybean leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize [frontiersin.org]
- 6. PTM BIO [ptmbio.com]
- 7. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 9. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro 2-Hydroxyisobutyrylation Assay: A Detailed Protocol for Researchers
Application Note: The study of lysine 2-hydroxyisobutyrylation (Khib), a recently discovered post-translational modification (PTM), is crucial for understanding its role in regulating cellular processes such as gene transcription and metabolism.[1][2][3] This document provides a detailed protocol for performing an in vitro 2-hydroxyisobutyrylation assay, enabling researchers to investigate the enzymatic addition of a 2-hydroxyisobutyryl group to substrate proteins. The protocol is designed for researchers in cell biology, biochemistry, and drug development.
Introduction
Lysine 2-hydroxyisobutyrylation is a dynamic PTM where a 2-hydroxyisobutyryl group is covalently attached to a lysine residue on a protein.[4] This modification has been identified on histones and various non-histone proteins, implicating it in diverse biological functions.[1][5] The enzymatic machinery responsible for this modification includes "writer" enzymes, such as p300 and Tip60, which catalyze the addition of the 2-hydroxyisobutyryl group, and "eraser" enzymes, like histone deacetylases HDAC2 and HDAC3, which remove it.[1][3][6] Dysregulation of 2-hydroxyisobutyrylation has been linked to various diseases, including cancer.[1]
This protocol details an in vitro assay to study the activity of 2-hydroxyisobutyryltransferases, using a purified substrate and a source of the 2-hydroxyisobutyryl group.
Experimental Principles
The in vitro 2-hydroxyisobutyrylation assay is based on the enzymatic transfer of a 2-hydroxyisobutyryl group from a donor molecule, 2-hydroxyisobutyryl-CoA, to a lysine residue on a substrate protein. The reaction is catalyzed by a lysine 2-hydroxyisobutyryltransferase, such as recombinant p300. The extent of 2-hydroxyisobutyrylation can then be detected and quantified using various methods, most commonly by Western blotting with a pan-Khib antibody.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Recombinant Human p300 | R&D Systems | 4049-HT |
| Recombinant Substrate Protein (e.g., Histone H3) | New England Biolabs | M2503S |
| 2-Hydroxyisobutyryl-CoA | Sigma-Aldrich | H0300 |
| Assay Buffer (50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF) | - | - |
| Pan-Khib Antibody | PTM Biolabs | PTM-802 |
| Secondary Antibody (e.g., HRP-conjugated anti-rabbit IgG) | Cell Signaling Technology | 7074S |
| SDS-PAGE Gels | Bio-Rad | - |
| PVDF Membrane | Millipore | IPVH00010 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a 10X stock of the assay buffer (500 mM Tris-HCl, pH 8.0, 100% glycerol, 10 mM DTT, 10 mM PMSF). Store at -20°C. Dilute to 1X with nuclease-free water before use.
-
Substrate Protein Solution: Reconstitute the recombinant substrate protein in the 1X assay buffer to a final concentration of 1 mg/mL.
-
Enzyme Solution: Reconstitute the recombinant p300 enzyme in the 1X assay buffer to a final concentration of 0.1 mg/mL.
-
2-Hydroxyisobutyryl-CoA Solution: Prepare a 10 mM stock solution of 2-hydroxyisobutyryl-CoA in nuclease-free water. Store at -80°C.
In Vitro 2-Hydroxyisobutyrylation Reaction
-
Set up the reaction mixture in a microcentrifuge tube on ice as follows:
| Component | Volume | Final Concentration |
| 1X Assay Buffer | Variable | - |
| Substrate Protein (1 mg/mL) | 5 µL | 5 µg |
| p300 Enzyme (0.1 mg/mL) | 2 µL | 0.2 µg |
| 2-Hydroxyisobutyryl-CoA (10 mM) | 1 µL | 200 µM |
| Nuclease-free Water | to 50 µL | - |
-
Gently mix the components and centrifuge briefly.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding 10 µL of 6X SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
Detection of 2-Hydroxyisobutyrylation by Western Blot
-
Load the samples onto a 12% SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the pan-Khib primary antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL Western blotting substrate and an appropriate imaging system.
Data Presentation
The results of the in vitro 2-hydroxyisobutyrylation assay can be presented in a table summarizing the conditions and the observed signal intensity from the Western blot.
| Reaction Condition | p300 (µg) | Substrate (µg) | 2-Hydroxyisobutyryl-CoA (µM) | Relative Khib Signal Intensity |
| Complete Reaction | 0.2 | 5 | 200 | +++ |
| No Enzyme Control | 0 | 5 | 200 | - |
| No CoA Control | 0.2 | 5 | 0 | - |
Visualization of Workflow and Signaling Pathway
Caption: Workflow for the in vitro 2-hydroxyisobutyrylation assay.
Caption: Enzymatic regulation of protein 2-hydroxyisobutyrylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| No Khib signal in the complete reaction | Inactive enzyme | Use a fresh aliquot of the enzyme. |
| Inactive 2-hydroxyisobutyryl-CoA | Use a fresh aliquot of 2-hydroxyisobutyryl-CoA. | |
| Inefficient antibody | Use a higher concentration of the primary antibody or a different antibody. | |
| High background on Western blot | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. |
Conclusion
This protocol provides a framework for conducting an in vitro 2-hydroxyisobutyrylation assay. It can be adapted to study different enzymes, substrates, and inhibitors of this important post-translational modification. The ability to reliably measure 2-hydroxyisobutyrylation in vitro is a critical tool for advancing our understanding of its biological roles and its implications in health and disease.
References
- 1. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 2. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kinase-insight.com [kinase-insight.com]
- 5. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Generating Site-Specific Antibodies for 2-Hydroxyisobutyryl-Lysine (HibK): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the generation and validation of site-specific antibodies targeting 2-hydroxyisobutyryl-lysine (HibK), a significant post-translational modification (PTM) involved in various cellular processes. These antibodies are crucial tools for advancing research in epigenetics, cell signaling, and drug discovery.
Introduction
Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification found on histone and non-histone proteins.[1] Its role in regulating gene expression and cellular metabolism underscores the need for highly specific tools to detect and quantify this modification at specific protein sites.[1] Site-specific this compound antibodies enable the investigation of the function of individual modification events, a level of detail that pan-specific antibodies, which recognize the modification regardless of the surrounding amino acid sequence, cannot provide.
The generation of high-quality, site-specific PTM antibodies presents unique challenges, primarily in designing an immunogen that elicits a specific immune response to the modified residue in its native protein context.[2] This guide outlines a comprehensive workflow from immunogen design to antibody validation, providing detailed protocols and critical considerations for success.
Data Presentation: Antibody Performance Metrics
The following tables summarize key quantitative data points to consider and aim for during the development and validation of site-specific this compound antibodies.
Table 1: Immunization and Titer Analysis
| Parameter | Target Value | Method | Notes |
| Immunogen Concentration | 50-100 µg per immunization | - | For peptide-carrier conjugates. |
| Immunization Schedule | Day 0 (with CFA), Day 14, 28, 42 (with IFA) | Subcutaneous injection | Booster injections are critical for a robust immune response. |
| Antiserum Titer (ELISA) | > 1:64,000 | Indirect ELISA | Titer is defined as the reciprocal of the highest dilution giving a positive signal. |
| Positive Bleed (ELISA OD) | > 1.0 at 1:4000 dilution | Indirect ELISA | Indicates a strong immune response to the immunogen. |
CFA: Complete Freund's Adjuvant; IFA: Incomplete Freund's Adjuvant; OD: Optical Density.
Table 2: Antibody Specificity and Affinity
| Parameter | Target Value | Method | Notes |
| Specificity Ratio (Modified vs. Unmodified Peptide) | > 100-fold | Peptide ELISA | Critical for ensuring the antibody recognizes the this compound mark and not the unmodified lysine. |
| Affinity Constant (Kd) | 10⁻⁷ to 10⁻¹¹ M | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | Lower Kd indicates higher affinity. |
| Cross-reactivity with other PTMs | Minimal to none | Dot Blot / Peptide Array | Test against other common lysine modifications (e.g., acetylation, methylation). |
| Working Dilution (Western Blot) | 1:1,000 - 1:10,000 | Western Blot | Optimal dilution should be determined empirically. |
| Working Dilution (ELISA) | 1:2,000 - 1:20,000 | ELISA | Dependent on the specific ELISA format and reagents. |
Experimental Protocols
Immunogen Design and Synthesis
The design of the immunizing peptide is the most critical step for generating site-specific this compound antibodies.[2]
Protocol:
-
Sequence Selection:
-
Identify the target protein and the specific lysine residue that is 2-hydroxyisobutyrylated.
-
Select a peptide sequence of 10-15 amino acids flanking the target this compound residue.
-
Ensure the this compound residue is centrally located within the peptide.
-
Perform a BLAST search to ensure the sequence is unique to the target protein to minimize off-target binding.
-
Avoid regions with multiple PTMs to ensure the immune response is directed specifically to the this compound site.
-
-
Peptide Synthesis:
-
Synthesize two versions of the peptide:
-
Modified Peptide: Containing the 2-hydroxyisobutyryl-lysine at the target position.
-
Unmodified Peptide: Containing a standard lysine at the same position. This will be crucial for specificity testing and affinity purification.
-
-
Incorporate a terminal cysteine residue at the N- or C-terminus for conjugation to a carrier protein.
-
-
Carrier Protein Conjugation:
-
Conjugate the synthesized modified peptide to a carrier protein such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to enhance its immunogenicity. The maleimide-thiol reaction is a common and efficient method for conjugation via the terminal cysteine.
-
Caption: Workflow for site-specific this compound immunogen design.
Antibody Production (Polyclonal)
This protocol outlines the generation of polyclonal antibodies in rabbits. A similar principle applies to monoclonal antibody production, which involves hybridoma technology.
Protocol:
-
Pre-immune Serum Collection: Collect blood from the host animal (e.g., rabbit) before the first immunization to serve as a negative control.
-
Primary Immunization:
-
Emulsify 50-100 µg of the KLH-conjugated this compound peptide with an equal volume of Complete Freund's Adjuvant (CFA).
-
Inject the emulsion subcutaneously at multiple sites on the animal.
-
-
Booster Immunizations:
-
At 2-week intervals, administer booster injections of 50 µg of the conjugated peptide emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Titer Monitoring:
-
Collect small blood samples (test bleeds) 7-10 days after each booster immunization.
-
Determine the antibody titer using an indirect ELISA with the modified peptide as the coating antigen.
-
-
Final Bleed and Serum Collection: Once a high titer is achieved (typically after 3-4 boosters), collect the final blood volume and separate the antiserum.
Site-Specific Antibody Purification
A two-step affinity chromatography process is essential to isolate the antibodies that specifically recognize the this compound modification and not the unmodified peptide backbone.
Protocol:
-
Negative Selection (Depletion of non-specific antibodies):
-
Prepare an affinity column with the unmodified peptide conjugated to a resin (e.g., NHS-activated sepharose).
-
Pass the antiserum over this column. Antibodies that bind to the unmodified peptide backbone will be retained.
-
Collect the flow-through, which contains the antibodies that did not bind and are therefore potentially specific to the this compound modification.
-
-
Positive Selection (Affinity Purification of specific antibodies):
-
Prepare a second affinity column with the modified (this compound) peptide conjugated to a resin.
-
Apply the flow-through from the negative selection step to this column. The site-specific this compound antibodies will bind to the immobilized modified peptide.
-
Wash the column extensively with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any non-specifically bound proteins.
-
Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5).
-
Immediately neutralize the eluted antibody fractions by adding a high pH buffer (e.g., 1 M Tris, pH 8.5).
-
Dialyze the purified antibodies against PBS and determine the concentration.
-
Caption: Two-step affinity purification of site-specific this compound antibodies.
Antibody Validation
Rigorous validation is crucial to ensure the specificity and functionality of the generated antibody.[3][4]
Protocol:
-
Coating: Coat separate wells of a 96-well plate with the modified this compound peptide and the unmodified peptide (1-5 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the wells and block with a blocking buffer (e.g., 5% non-fat milk or BSA in PBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Add serial dilutions of the purified antibody to the wells and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a TMB substrate. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Analysis: A strong signal in the wells coated with the modified peptide and a negligible signal in the wells with the unmodified peptide confirms specificity.
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein. Include a negative control lysate if possible (e.g., from knockout cells or cells treated with an inhibitor of the modifying enzyme).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the purified site-specific this compound antibody (e.g., at a 1:1,000 dilution) overnight at 4°C.
-
Peptide Competition Assay (for specificity confirmation): In a parallel experiment, pre-incubate the primary antibody with a 10-100 fold molar excess of the modified this compound peptide for 1 hour before adding it to the membrane. The specific band should disappear or be significantly reduced. Pre-incubation with the unmodified peptide should not affect the signal.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Validation workflow for site-specific this compound antibodies.
Conclusion
The generation of site-specific this compound antibodies is a meticulous process that hinges on thoughtful immunogen design and rigorous purification and validation strategies. The protocols and guidelines presented here provide a comprehensive framework for researchers to develop high-quality reagents essential for dissecting the precise roles of lysine 2-hydroxyisobutyrylation in health and disease. By adhering to these detailed methodologies, scientists can produce reliable tools to accelerate discoveries in this exciting and rapidly evolving field of study.
References
- 1. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering Post-Translational Modifications | Rockland [rockland.com]
- 3. Antibody Validation for Western Blotting | Cell Signaling Technology [cellsignal.com]
- 4. Antibody Validation for ELISA: Ensuring Accurate and Reliable Results | Proteintech Group [ptglab.com]
Quantitative Proteomics of Lysine 2-Hydroxyisobutyrylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lysine 2-Hydroxyisobutyrylation (Khib)
Lysine 2-hydroxyisobutyrylation (Khib) is a recently discovered and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is covalently attached to the epsilon-amino group of a lysine residue.[1][2][3][4][5][6] This modification is distinct from other known lysine acylations and has emerged as a crucial regulator of various cellular processes, including gene transcription, cell metabolism, and signal transduction.[1][2][4] The study of Khib has been significantly advanced by quantitative proteomics, enabling the identification and quantification of thousands of Khib sites on numerous proteins.[5][7][8][9] This technology is pivotal for understanding the functional roles of Khib in both physiological and pathological states, offering new avenues for biomarker discovery and drug development.[10][11][12]
Applications in Research and Drug Development
Quantitative Khib proteomics offers a powerful platform to investigate the molecular underpinnings of various biological phenomena and diseases.
-
Elucidating Cellular Metabolism: Khib has been shown to be extensively involved in metabolic pathways. For instance, the enzyme p300 acts as a lysine 2-hydroxyisobutyryltransferase that regulates glycolysis by modifying key glycolytic enzymes like ENO1.[1][13] Quantitative proteomics can uncover how Khib levels on metabolic enzymes change in response to different nutritional cues or disease states, providing insights into metabolic reprogramming.[2][13]
-
Understanding Disease Mechanisms: Aberrant Khib has been implicated in various diseases. In oral squamous cell carcinoma, numerous proteins involved in the actin cytoskeleton regulatory pathway exhibit altered Khib levels.[7] Similarly, studies on IgA nephropathy have identified significant changes in the Khib proteome, particularly in pathways like IL-17 signaling.[14][15] These findings highlight the potential of Khib as a therapeutic target and a source of disease biomarkers.
-
Investigating Signaling Pathways: Khib plays a role in diverse signaling cascades. For example, in cotton, Khib and lysine succinylation in chloroplasts are involved in modulating photosynthesis and immunity through the salicylic acid (SA) signaling pathway.[16] Quantitative proteomics allows for the detailed mapping of these modifications within signaling networks, revealing how cellular communication is regulated.
-
Epigenetics and Gene Regulation: Initially discovered on histones, Khib is recognized as an important epigenetic mark associated with active gene transcription.[2][13] The writer and eraser enzymes for Khib, such as Tip60 (writer) and HDAC2/3 (erasers), control the levels of this modification on histones and other proteins, thereby influencing gene expression.[1]
Experimental Workflow for Quantitative Khib Proteomics
The following diagram illustrates a typical workflow for a quantitative Khib proteomics experiment.
Detailed Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors).
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the extract using a standard method like the bicinchoninic acid (BCA) assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Reduce the protein extract with dithiothreitol (DTT) at a final concentration of 5 mM for 30 minutes at 56°C.
-
Alkylate with iodoacetamide (IAM) at a final concentration of 11 mM for 15 minutes at room temperature in the dark.
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to below 2 M.
-
Digest the proteins with trypsin (e.g., at a 1:50 trypsin-to-protein mass ratio) overnight at 37°C.
-
II. Khib Peptide Enrichment
-
Peptide Desalting:
-
Acidify the digested peptide solution with trifluoroacetic acid (TFA) to pH < 3.
-
Desalt the peptides using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the peptides and dry them under vacuum.
-
-
Affinity Enrichment:
-
Resuspend the dried peptides in a binding buffer (e.g., NETN buffer: 100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).
-
Incubate the peptide solution with pre-washed anti-Khib antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads several times with the binding buffer and then with water to remove non-specifically bound peptides.[3]
-
Elute the enriched Khib peptides from the beads using an acidic solution (e.g., 0.1% TFA).[3]
-
III. LC-MS/MS Analysis
-
Peptide Separation:
-
Desalt the eluted Khib peptides using a C18 ZipTip.
-
Separate the peptides using a reversed-phase analytical column on a high-performance liquid chromatography (HPLC) system. A gradient of acetonitrile in 0.1% formic acid is typically used for elution.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q Exactive™ Plus).[9]
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the most intense precursor ions from a full MS scan are selected for fragmentation (MS/MS).
-
IV. Data Analysis
-
Database Searching:
-
Process the raw MS data using a search engine like MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a protein sequence database (e.g., UniProt) to identify the peptides.
-
Specify carbamidomethylation on cysteine as a fixed modification and oxidation on methionine, N-terminal acetylation, and 2-hydroxyisobutyrylation on lysine as variable modifications.[1][8]
-
-
Quantification:
-
For label-free quantification, the intensity of the precursor ions for each peptide is used to determine its relative abundance across different samples.
-
For label-based quantification (e.g., SILAC), the ratio of the intensities of the heavy and light labeled peptides is calculated.[1]
-
-
Bioinformatics Analysis:
-
Perform functional annotation and enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the identified and quantified Khib-modified proteins to understand their biological significance.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies, showcasing the impact of Khib on different biological processes.
Table 1: Tip60-Mediated Upregulation of Khib Sites in HEK293 Cells
| Protein | Khib Site | Fold Change (Tip60 OE / WT) | Biological Process |
| H2AFV | K35 | >2 | Chromatin organization |
| RPLP0 | K117 | >2 | Translation |
| EEF1A1 | K225 | >2 | Translation elongation |
| HNRNPA1 | K298 | >2 | mRNA processing |
| ... | ... | ... | ... |
Data adapted from a study on the Khib proteome mediated by Tip60 overexpression (OE) versus wild-type (WT) cells.[1]
Table 2: Differentially Regulated Khib Proteins in Oral Squamous Cell Carcinoma (OSCC)
| Protein | Regulation in OSCC | Associated Pathway |
| ACTN1 | Upregulated Khib | Actin Cytoskeleton |
| VIM | Upregulated Khib | Actin Cytoskeleton |
| FLNA | Upregulated Khib | Actin Cytoskeleton |
| MYH9 | Upregulated Khib | Actin Cytoskeleton |
| ... | ... | ... |
Data from a study identifying altered Khib on proteins in OSCC, highlighting the enrichment in the actin cytoskeleton pathway.[7]
Table 3: p300-Mediated Khib on Glycolytic Enzymes
| Protein | Khib Site | Function in Glycolysis |
| ENO1 | K343 | Catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate |
| ALDOA | Multiple | Catalyzes the cleavage of fructose-1,6-bisphosphate |
| PGK1 | Multiple | Catalyzes the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate |
| TPI1 | Multiple | Catalyzes the isomerization of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate |
| ... | ... | ... |
A selection of glycolytic enzymes targeted by p300 for Khib, indicating a regulatory role in glucose metabolism.[13]
Signaling Pathways Regulated by Khib
Glycolysis Regulation by p300-mediated Khib
p300, a known lysine acetyltransferase, also functions as a lysine 2-hydroxyisobutyryltransferase. It specifically modifies key enzymes in the glycolysis pathway, thereby regulating cellular glucose metabolism.[13]
Khib in Plant Immunity and Photosynthesis
In plants, Khib and other acylations on chloroplast proteins, such as GhPSB27, play a role in balancing growth and defense by modulating photosynthesis and the salicylic acid (SA) signaling pathway, which is crucial for plant immunity.[16]
References
- 1. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Functions of Lysine 2-Hydroxyisobutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteome-Wide Analysis of Lysine 2-Hydroxyisobutyrylation in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Lysine 2-hydroxyisobutyrylation proteomics reveals protein modification alteration in the actin cytoskeleton pathway of oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative proteomics - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative proteomics analysis of lysine 2-hydroxyisobutyrylation in IgA nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lysine 2-Hydroxyisobutyrylation- and Succinylation-Based Pathways Act Inside Chloroplasts to Modulate Plant Photosynthesis and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell-Based Assays for Screening Hedgehog Pathway Inhibitors: Application Notes and Protocols
Aimed at researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for cell-based assays designed to screen for inhibitors of the Hedgehog (Hh) signaling pathway.
Note on "HibK": Initial literature searches did not yield specific information on a protein officially designated as "Hedgehog-interacting protein kinase (this compound)". It is possible that this is an alternative name, a newly discovered protein not yet widely documented, or a project-specific abbreviation. Therefore, this document will focus on established methods for screening inhibitors of the well-characterized Hedgehog signaling pathway, which involves multiple kinases and is a significant target in cancer therapy. The principles and protocols described herein are broadly applicable to the study of kinase inhibitors targeting specific signaling pathways.
Introduction to Hedgehog Signaling
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[2][3]
The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[4][5] In the absence of a ligand, PTCH inhibits the G protein-coupled receptor-like protein Smoothened (SMO).[4][6] Ligand binding to PTCH relieves this inhibition, leading to the accumulation of SMO in the primary cilium.[7][8] This event triggers a downstream signaling cascade that ultimately results in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6][9] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, survival, and differentiation.[4][10]
Key Cell-Based Assays for Screening Hh Pathway Inhibitors
Several cell-based assays are instrumental in identifying and characterizing inhibitors of the Hh pathway. These assays are designed to measure the activity of different components of the pathway.
GLI-Luciferase Reporter Assay
This is the most common and robust method for screening Hh pathway inhibitors.[11] It utilizes a cell line, typically NIH/3T3 mouse embryonic fibroblasts, stably transfected with a reporter construct containing a GLI-responsive promoter driving the expression of firefly luciferase.[12][13][14] Inhibition of the Hh pathway leads to a decrease in GLI-mediated transcription and a corresponding reduction in luciferase activity. A second reporter, such as Renilla luciferase expressed from a constitutive promoter, is often co-transfected to normalize for variations in cell number and transfection efficiency.[11]
Hh Target Gene Expression Assay (qPCR)
This assay provides a direct measure of the transcriptional output of the Hh pathway by quantifying the mRNA levels of endogenous GLI target genes, such as PTCH1 and GLI1.[15] A decrease in the expression of these genes upon treatment with a test compound indicates inhibition of the pathway. This method is crucial for validating hits from reporter assays in a more physiological context.
Smoothened Ciliary Localization Assay
This imaging-based assay assesses the ability of a compound to modulate the subcellular localization of SMO.[16] In response to Hh pathway activation, SMO translocates to and accumulates in the primary cilium.[8][17] Inhibitors can be identified by their ability to prevent this agonist-induced ciliary accumulation. This assay is particularly useful for identifying inhibitors that target SMO directly or proteins that regulate its trafficking.
Quantitative Data for Hh Pathway Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of well-characterized Hh pathway inhibitors in various cell-based assays.
| Inhibitor | Target | Assay Type | Cell Line | IC50 Value | Reference(s) |
| Vismodegib (GDC-0449) | SMO | GLI-Luciferase Reporter | Engineered mouse cell line | 1.5 µM | [18] |
| SMO | GLI1 Expression | Human esophageal cancer cells (KYSE180) | 1 µM | [18] | |
| SMO | SMO Binding | HEK293 cells expressing human SMO | 1.1 µM | [18] | |
| GANT61 | GLI1/GLI2 | GLI-Luciferase Reporter | NIH/3T3 cells | ~5 µM | [11] |
| IPI-926 | SMO | SMO Binding | - | 1.4 nM | [19] |
| SMO | Cell-based Hh pathway inhibition | - | 5-7 nM | [19] | |
| MK-4101 | SMO | GLI-Luciferase Reporter | Engineered mouse cell line | 1.5 µM | [18] |
| SMO | Cell Proliferation | Medulloblastoma cells | 0.3 µM | [18] | |
| Hedgehog Antagonist VIII | Not Specified | GLI-Luciferase Reporter | 10T1/2(s12) cells | 70 nM | [12] |
Experimental Protocols
Protocol 1: GLI-Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of a test compound on Hh pathway activity.
Materials:
-
Gli Luciferase Reporter NIH/3T3 Cell Line (e.g., BPS Bioscience #79646)[13]
-
Growth Medium: DMEM supplemented with 10% calf serum and penicillin/streptomycin[11]
-
Assay Medium: Opti-MEM with 0.5% calf serum and penicillin/streptomycin[20]
-
Hh pathway agonist (e.g., SAG at 100 nM or Shh-conditioned medium)[11]
-
Test inhibitor (serial dilutions)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system (e.g., Promega)
-
Luminometer
-
Cell Seeding: The day before the experiment, seed 25,000 Gli Luciferase Reporter NIH/3T3 cells in 100 µL of growth medium per well in a 96-well plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours, allowing the cells to reach confluency.
-
Treatment:
-
Carefully remove the growth medium.
-
Add 50 µL of assay medium containing the desired concentration of the test inhibitor to the appropriate wells.
-
Add 50 µL of assay medium containing the Hh pathway agonist to all wells except the unstimulated control.
-
Include controls: agonist alone, vehicle control, and unstimulated cells.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[11]
-
Cell Lysis: Remove the medium and lyse the cells with 25 µL/well of passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Hh Target Gene Expression Assay (qPCR)
Objective: To measure the effect of an inhibitor on the expression of endogenous Hh target genes.
Materials:
-
Hh-responsive cell line (e.g., NIH/3T3 or a relevant cancer cell line)
-
6-well plates
-
Hh pathway agonist
-
Test inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
Procedure: [15]
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat the cells with the Hh agonist and serial dilutions of the test inhibitor for 24-48 hours.
-
RNA Extraction: Wash the cells with PBS and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Perform quantitative real-time PCR using primers for the target and housekeeping genes.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A decrease in GLI1 and PTCH1 mRNA levels indicates pathway inhibition.
Protocol 3: Smoothened Ciliary Localization Assay (Immunofluorescence)
Objective: To visualize the effect of an inhibitor on SMO translocation to the primary cilium.
Materials:
-
NIH/3T3 cells or another ciliated cell line
-
Glass coverslips in a 24-well plate
-
Hh pathway agonist
-
Test inhibitor
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-SMO and anti-acetylated α-tubulin (cilia marker)
-
Fluorescently labeled secondary antibodies
-
DAPI (nuclear stain)
-
Fluorescence microscope
-
Cell Seeding and Serum Starvation: Seed cells on glass coverslips. To induce ciliogenesis, serum-starve the cells (e.g., 0.5% serum) for 24 hours.
-
Treatment: Treat the cells with the Hh agonist and the test inhibitor for 2-4 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block with 5% BSA for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Stain with DAPI.
-
-
Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells with SMO localized to the primary cilium (co-localized with acetylated α-tubulin).
Visualizations
Caption: Canonical Hedgehog Signaling Pathway.
Caption: High-Throughput Screening Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Phase I Trial of Hedgehog Pathway Inhibitor Vismodegib (GDC-0449) in Patients with Refractory, Locally Advanced or Metastatic Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonic hedgehog signalling pathway: a complex network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule inhibitors reveal multiple strategies for Hedgehog pathway blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. web.stanford.edu [web.stanford.edu]
- 15. benchchem.com [benchchem.com]
- 16. The Immunofluorescence-Based Detection of Hedgehog Pathway Components in Primary Cilia of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Selective translocation of intracellular Smoothened to the primary cilium in response to Hedgehog pathway modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. Simple Detection of Primary Cilia by Immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Histidine β-ketobutyrylation (HibK) in Plant Biology Research
Audience: Researchers, scientists, and drug development professionals.
Note to the Reader: As of the current date, the study of histidine β-ketobutyrylation (HibK) is a nascent field, with no specific published research within plant biology. The following application notes and protocols are therefore presented as a forward-looking guide for researchers interested in pioneering this area of study. The methodologies are adapted from established protocols for other post-translational modifications (PTMs) in plants and are intended to provide a foundational framework for investigation.
Introduction to Histidine β-ketobutyrylation (this compound)
Histidine β-ketobutyrylation (this compound) is a recently discovered, reversible post-translational modification where a β-ketobutyryl group is added to a histidine residue on a protein. This modification is enzymatically regulated and has been shown in mammalian and bacterial systems to play a significant role in regulating enzyme activity, particularly in metabolic pathways. Given the central role of metabolic regulation in plant growth, development, and stress response, the investigation of this compound in plants holds the potential to uncover novel regulatory mechanisms.
Potential Significance in Plant Biology:
-
Metabolic Regulation: this compound could directly regulate the activity of key enzymes in central carbon metabolism, amino acid biosynthesis, and secondary metabolism, analogous to its roles in other organisms.
-
Stress Response: Plants exhibit dynamic metabolic reprogramming in response to biotic and abiotic stresses. This compound may be a key switch in modulating these responses.
-
Signaling Cascades: As a dynamic PTM, this compound could be a component of signaling pathways, interacting with other modifications like phosphorylation and ubiquitination to fine-tune cellular responses.
Hypothetical Data on this compound in Plants
To guide initial research, the following tables present hypothetical quantitative data that researchers might expect to find when studying this compound in a model plant like Arabidopsis thaliana under stress conditions.
Table 1: Hypothetical Quantitative Proteomic Analysis of this compound-modified Proteins in Arabidopsis thaliana under Drought Stress.
| Protein ID (AGI) | Protein Name/Function | Fold Change in this compound Level (Drought vs. Control) | Putative Function in Stress Response |
| AT1G52960 | RuBisCO large subunit | -2.5 | Down-regulation of photosynthesis |
| AT3G26650 | Pyruvate kinase | +3.2 | Up-regulation of glycolysis |
| AT5G24310 | Glutamine synthetase | +2.8 | Nitrogen assimilation and stress defense |
| AT2G47520 | Peroxidase | +4.1 | Reactive oxygen species scavenging |
| AT4G04950 | Dehydrin | +5.6 | Cellular dehydration tolerance |
Table 2: Hypothetical in vitro Enzyme Activity Assay of a this compound-modified Enzyme.
| Enzyme | Modification State | Specific Activity (µmol/min/mg) | Kinetic Parameter (Km) |
| Pyruvate Kinase | Unmodified | 150 | 0.5 mM |
| Pyruvate Kinase | This compound-modified (Site His-215) | 280 | 0.2 mM |
| Pyruvate Kinase | Site-directed mutant (His-215 -> Ala) | 145 | 0.55 mM |
Experimental Protocols
The following are detailed, hypothetical protocols for the identification and characterization of this compound-modified proteins in plants.
Protocol 1: Global Identification of this compound-modified Proteins in Plant Tissues by Mass Spectrometry
This protocol outlines a workflow for the enrichment and identification of this compound-peptides from total plant protein extracts.
Workflow Diagram:
Caption: Workflow for the identification of this compound-modified proteins.
Methodology:
-
Protein Extraction:
-
Harvest 1-2 grams of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a mortar and pestle.
-
Resuspend the powder in 5-10 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA, with protease and phosphatase inhibitors).
-
Sonicate the lysate on ice (3 cycles of 30 seconds on, 30 seconds off).
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
-
In-solution Trypsin Digestion:
-
Take 1 mg of total protein and perform a buffer exchange to a digestion buffer (8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate cysteine residues with 20 mM iodoacetamide for 30 minutes in the dark at room temperature.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with an anti-HibK antibody conjugated to agarose beads for 4 hours at 4°C with gentle rotation.
-
Wash the beads three times with a low-salt wash buffer and three times with a high-salt wash buffer to remove non-specifically bound peptides.
-
Elute the this compound-containing peptides from the beads using an elution buffer (e.g., 0.1% trifluoroacetic acid).
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
-
Data Analysis:
-
Search the raw MS/MS data against a relevant plant protein database (e.g., TAIR for Arabidopsis) using a search engine like MaxQuant or Proteome Discoverer.
-
Specify histidine β-ketobutyrylation as a variable modification.
-
Perform bioinformatic analysis on the identified this compound-modified proteins to determine their subcellular localization, molecular function, and involvement in biological pathways.
-
Protocol 2: Validation of a Specific Protein this compound Modification
This protocol describes how to validate the this compound modification on a candidate protein identified from the proteomic screen.
Workflow Diagram:
Caption: Workflow for validating this compound on a specific protein.
Methodology:
-
Immunoprecipitation (IP):
-
Start with 1-2 mg of total protein extract (from Protocol 1, Step 1).
-
Incubate the protein extract with an antibody specific to your protein of interest overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads three times with IP wash buffer.
-
Elute the protein from the beads by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with an anti-HibK antibody to detect the modification.
-
As a control, probe a parallel membrane with the antibody against your protein of interest to confirm successful immunoprecipitation.
-
-
Targeted Mass Spectrometry:
-
Run the immunoprecipitated protein on an SDS-PAGE gel and stain with Coomassie Blue.
-
Excise the band corresponding to your protein of interest.
-
Perform in-gel trypsin digestion.
-
Analyze the resulting peptides by LC-MS/MS, using a targeted method (e.g., Parallel Reaction Monitoring) to specifically look for the peptide containing the putative this compound site.
-
Hypothetical Signaling Pathway Involving this compound
The following diagram illustrates a hypothetical signaling pathway where this compound plays a role in the plant stress response.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HibK Western Blot Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Histidine-tagged protein kinase (HibK) Western blot experiments, with a focus on resolving low signal intensity.
Frequently Asked Questions (FAQs) - Low Signal in this compound Western Blot
Q1: I am not seeing any signal or a very weak signal for my this compound protein. What are the potential causes and solutions?
A weak or absent signal is a common issue in Western blotting. The problem can originate from multiple steps in the protocol, from sample preparation to signal detection. Here's a breakdown of potential causes and how to address them:
-
Protein-related Issues:
-
Low Abundance of this compound: The target protein may be expressed at very low levels in your sample. To address this, you can try to increase the amount of protein loaded onto the gel.[1][2][3][4][5] Consider performing an immunoprecipitation to enrich the this compound protein before loading.[2][3]
-
Protein Degradation: this compound, like any other protein, can be degraded by proteases during sample preparation. Always work on ice and add protease and phosphatase inhibitors to your lysis buffer.[2][4][6]
-
Poor Lysis/Insoluble Protein: Ensure your lysis buffer is appropriate for the subcellular localization of your this compound protein to achieve complete lysis.[3][6]
-
-
Antibody-related Issues:
-
Suboptimal Antibody Concentration: The concentration of your primary or secondary antibody may be too low. You may need to increase the antibody concentration to enhance the signal.[1][2][6][7] It is recommended to perform an antibody titration to determine the optimal concentration.[5][8]
-
Antibody Inactivity: Improper storage or repeated freeze-thaw cycles can lead to a loss of antibody activity. Always store antibodies according to the manufacturer's instructions and consider using a fresh aliquot.[1][2][9] A dot blot can be performed to check the activity of your antibodies.[2][7]
-
Incorrect Secondary Antibody: Ensure the secondary antibody is specific to the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).[9]
-
-
Procedural Issues:
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane might be incomplete, especially for high molecular weight proteins.[6][10] You can verify the transfer efficiency by staining the membrane with Ponceau S after transfer.[3][11][12] For larger proteins, consider a wet transfer method with a longer transfer time.[6] Optimizing the methanol and SDS concentration in your transfer buffer can also improve efficiency.[6][7]
-
Over-Transfer of Low Molecular Weight Proteins: Smaller proteins can sometimes pass through the membrane during transfer.[6][9] Using a membrane with a smaller pore size (e.g., 0.2 µm) can help prevent this.[2][6]
-
Excessive Washing: While washing steps are crucial to reduce background, excessive washing can also wash away your signal.[2][7] Try reducing the number or duration of washes.
-
Blocking Buffer Issues: Some blocking buffers can mask the epitope on your target protein, preventing antibody binding.[1][2] Try switching to a different blocking agent (e.g., from milk to BSA or vice versa) or reducing the blocking time.[1][6]
-
Inactive Detection Reagent: The chemiluminescent substrate may have expired or lost activity.[2][13] Always use a fresh, properly stored substrate.
-
Q2: My bands are very faint. How can I optimize my antibody incubation steps?
Optimizing antibody incubation is key to achieving a strong signal. Here are some adjustments you can make:
-
Increase Incubation Time: For the primary antibody, extending the incubation to overnight at 4°C can significantly improve signal intensity.[1][14][15]
-
Adjust Incubation Temperature: While overnight at 4°C is common, some antibodies perform better with a 1-2 hour incubation at room temperature.[6] You may need to test different conditions to find what works best for your specific antibody.
-
Optimize Antibody Dilution: The manufacturer's recommended dilution is a starting point. If the signal is weak, try using a more concentrated primary antibody solution.[1][2][6][7] Similarly, optimizing the secondary antibody concentration is also important.[6]
Q3: I've confirmed my protein transfer was successful with Ponceau S, but I still have a weak signal. What should I check next?
If protein transfer is not the issue, focus on the immunodetection steps:
-
Antibody Performance: As mentioned, verify the activity and concentration of both your primary and secondary antibodies.[1][2][6][7][9]
-
Blocking Optimization: The blocking step might be too stringent, masking the epitope. Try reducing the concentration of the blocking agent or the incubation time.[6] You can also experiment with different blocking buffers.[1][2]
-
Detection Substrate: Ensure your detection reagent is active and sensitive enough for your target's abundance.[2][13] For low-abundance proteins, a more sensitive substrate might be necessary.[1] Also, make sure the substrate incubation time is adequate.[2]
Quantitative Data Summary
The following table provides a summary of recommended starting points and ranges for key quantitative parameters in a this compound Western blot protocol. Note that these are general guidelines, and optimization for your specific protein and antibodies is often necessary.
| Parameter | Recommended Starting Point | Optimization Range |
| Protein Load | 20-30 µg of total cell lysate[4][5] | 10-100 µg[4] |
| Primary Antibody Dilution | 1:1000 | 1:200 - 1:5000[5][11] |
| Secondary Antibody Dilution | 1:5000 | 1:2000 - 1:200,000[6][11] |
| Blocking Time | 1 hour at Room Temperature[1][15] | 1 hour to Overnight at 4°C[1][15] |
| Primary Antibody Incubation | Overnight at 4°C[1][14][15] | 1-2 hours at RT to Overnight at 4°C[6] |
| Secondary Antibody Incubation | 1 hour at Room Temperature[5][16] | 1-2 hours at Room Temperature |
| Washing Steps | 3 x 5 minutes[14][17] | Reduce number or duration if signal is weak[2][7] |
Detailed Experimental Protocol: Chemiluminescent Western Blot for this compound
This protocol outlines a standard procedure for detecting a His-tagged this compound protein using chemiluminescence.
1. Sample Preparation
- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate the lysate briefly to shear DNA and reduce viscosity.[12][14]
- Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]
- Transfer the supernatant (protein extract) to a new tube.
- Determine the protein concentration using a standard protein assay (e.g., BCA).
- Mix 20-30 µg of protein with an equal volume of 2x Laemmli sample buffer.[12]
- Boil the samples at 95-100°C for 5 minutes.[12][14]
2. SDS-PAGE
- Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel.
- Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer
- Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
- Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.[2][3]
- Perform the transfer. For wet transfer, this is typically done overnight at a low constant current in a cold room.[12]
- After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.[11][12] Destain with TBST.
4. Immunodetection
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.[15]
- Incubate the membrane with the primary antibody (e.g., anti-His tag or a specific anti-HibK antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.[14][15]
- Wash the membrane three times for 5-10 minutes each with TBST.[11][14]
- Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[5][16]
- Wash the membrane three times for 5-10 minutes each with TBST.[11][14]
5. Signal Detection
- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time.
- Capture the chemiluminescent signal using an imager or X-ray film.[11]
Visualizations
Caption: Troubleshooting workflow for low signal in Western blots.
Caption: Simplified diagram of a two-component signaling pathway involving a Histidine Kinase (this compound).
References
- 1. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. sinobiological.com [sinobiological.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. How To Optimize Your Western Blot | Proteintech Group [ptglab.co.jp]
- 9. wildtypeone.substack.com [wildtypeone.substack.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. cube-biotech.com [cube-biotech.com]
- 12. bio-rad.com [bio-rad.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. A Pan-specific Antibody for Direct Detection of Protein Histidine Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Enrichment of 2-Hydroxyisobutyrylated Peptides
Welcome to the technical support center for the enrichment of 2-hydroxyisobutyrylated (Khib) peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for enriching 2-hydroxyisobutyrylated (Khib) peptides?
A1: The most widely used and effective method for enriching Khib peptides is immunoaffinity purification.[1][2][3][4] This technique utilizes a pan-specific antibody that recognizes the 2-hydroxyisobutyryl-lysine motif to capture and isolate Khib-containing peptides from a complex mixture.
Q2: What are the critical steps in the Khib peptide enrichment workflow?
A2: A typical workflow for Khib peptide enrichment involves several key stages:
-
Protein Extraction: Isolating total proteins from cells or tissues.
-
Protein Digestion: Enzymatically digesting the proteins into peptides, most commonly with trypsin.[1][5]
-
Affinity Enrichment: Incubating the peptide mixture with anti-Khib antibody-conjugated beads to capture the modified peptides.[2][6][7]
-
Washing: Removing non-specifically bound peptides.
-
Elution: Releasing the bound Khib peptides from the antibody beads.[1]
-
LC-MS/MS Analysis: Analyzing the enriched peptides by liquid chromatography-tandem mass spectrometry to identify and quantify the Khib sites.[1][2][6]
Q3: What are some common issues that can lead to low yield of enriched Khib peptides?
A3: Low yield can result from several factors, including incomplete cell lysis and protein extraction, inefficient enzymatic digestion, suboptimal antibody-peptide incubation conditions, and issues with the elution step. It is also possible that the biological sample has a naturally low abundance of 2-hydroxyisobutyrylation.
Q4: How can I improve the specificity of my Khib peptide enrichment?
A4: To enhance specificity, ensure thorough washing of the antibody beads after incubation with the peptide mixture. Using a well-characterized, high-specificity pan-anti-Khib antibody is also crucial.[8][9] Additionally, optimizing the composition of the binding and washing buffers, such as the NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0), can help minimize non-specific interactions.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low number of identified Khib sites | Inefficient protein extraction or digestion. | Ensure complete cell lysis using appropriate buffers and mechanical disruption. Optimize digestion conditions (enzyme-to-protein ratio, incubation time, and temperature). Consider using multiple proteases to increase peptide coverage.[10] |
| Low abundance of Khib in the sample. | Increase the starting amount of protein material. | |
| Inefficient immunoaffinity enrichment. | Optimize incubation time (e.g., overnight at 4°C with gentle rotation).[1][7] Ensure proper bead handling and avoid harsh mixing that could damage the antibody. | |
| Poor elution of peptides from beads. | Use an appropriate elution buffer, such as 0.1% trifluoroacetic acid.[1][2][6] Perform multiple elution steps and pool the eluates. | |
| High background of non-specific peptides | Insufficient washing of antibody beads. | Increase the number of wash steps with the binding buffer (e.g., NETN buffer) and follow with washes with a less stringent buffer or purified water before elution.[1][7] |
| Low specificity of the anti-Khib antibody. | Validate the specificity of your antibody using dot-blot assays with various acylated peptides.[9] If necessary, source a more specific antibody. | |
| Non-specific binding to beads. | Pre-clear the peptide sample by incubating it with beads that do not have the antibody conjugated before the actual enrichment step. | |
| Poor reproducibility between replicates | Inconsistent sample preparation. | Standardize all steps of the protocol, from protein extraction to LC-MS/MS analysis.[5] Ensure accurate protein quantification before starting the enrichment. |
| Variability in bead handling. | Ensure consistent and gentle mixing during incubation and washing steps. Use the same amount of antibody-conjugated beads for each sample. |
Experimental Protocols
Protocol 1: Immunoaffinity Enrichment of Khib Peptides
This protocol outlines the key steps for enriching 2-hydroxyisobutyrylated peptides from a digested protein sample.
Materials:
-
Tryptic digest of protein extract
-
Pan-anti-Khib antibody-conjugated agarose beads
-
NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0)
-
Purified water (e.g., HPLC-grade)
-
Elution buffer (0.1% Trifluoroacetic acid)
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
Peptide Solubilization: Dissolve the dried tryptic peptides in NETN buffer.[1][2][6]
-
Incubation with Antibody Beads: Add the pan-anti-Khib antibody-conjugated beads to the peptide solution. Incubate at 4°C for 12-16 hours with gentle rotation.[1][7]
-
Bead Washing:
-
Centrifuge the tubes to pellet the beads and carefully remove the supernatant.
-
Wash the beads four times with NETN buffer. For each wash, resuspend the beads in the buffer, incubate briefly, and then pellet the beads by centrifugation before removing the supernatant.[1][7]
-
Wash the beads twice with purified water to remove residual buffer components.[1][7]
-
-
Elution of Khib Peptides:
-
Add the elution buffer (0.1% Trifluoroacetic acid) to the beads.
-
Incubate for a short period (e.g., 5-10 minutes) at room temperature with occasional vortexing.
-
Centrifuge to pellet the beads and carefully collect the supernatant containing the enriched Khib peptides.
-
Repeat the elution step at least once and pool the eluates.[2][6]
-
-
Sample Preparation for LC-MS/MS: Dry the eluted peptides in a vacuum centrifuge and desalt using a C18 StageTip or equivalent before LC-MS/MS analysis.[1][2][6]
Quantitative Data Summary
The following table summarizes the number of Khib sites and proteins identified in various studies, providing an overview of the scale of identification achievable with current methodologies.
| Organism/Cell Line | Number of Khib Sites Identified | Number of Khib Proteins Identified | Reference |
| Human Pancreatic Cancer | 10,367 | 2,325 | [2][6] |
| Frankliniella occidentalis (Thrips) | 4,093 | 1,125 | [11] |
| HCT116 Cells | 4,239 | 1,459 | [8] |
| Proteus mirabilis | 4,735 | 1,051 | [3] |
| Physcomitrella patens | 11,976 | 3,001 | [4] |
| Maize (infected with F. graminearum) | 972 (upregulated) | 453 (upregulated) | [12] |
Visualizations
Caption: Experimental workflow for the enrichment and analysis of 2-hydroxyisobutyrylated peptides.
Caption: A logical troubleshooting guide for common issues in Khib peptide enrichment experiments.
References
- 1. Systematic analysis of lysine 2-hydroxyisobutyrylation posttranslational modification in wheat leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide identification of lysine 2-hydroxyisobutyrylation reveals conserved and novel histone modifications in Physcomitrella patens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 6. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 7. Quantitative Proteomics Reveals the Role of Lysine 2-Hydroxyisobutyrylation Pathway Mediated by Tip60 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p300-Mediated Lysine 2-Hydroxyisobutyrylation Regulates Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Histone 2-Hydroxyisobutyrylation Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Proteome-wide analysis of lysine 2-hydroxyisobutyrylation in Frankliniella occidentalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Global analysis of lysine 2-hydroxyisobutyrylation during Fusarium graminearum infection in maize [frontiersin.org]
common artifacts in HibK mass spectrometry data
Welcome to the Technical Support Center for Histone PTM Mass Spectrometry. This guide provides troubleshooting advice and answers to frequently asked questions regarding common artifacts encountered during the analysis of histone post-translational modifications (PTMs), with a special focus on workflows involving biotin-based enrichment techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in histone mass spectrometry experiments?
A1: The most prevalent contaminants are keratins, polyethylene glycol (PEG), and detergents.
-
Keratins: These structural proteins are abundant in human skin, hair, and dust.[1][2][3] Contamination can occur from sample handling, reagents, and the general lab environment.[4][5] High levels of keratin can obscure the signals from lower-abundance histone peptides.[2][3]
-
Polyethylene Glycol (PEG): PEG is found in many laboratory consumables, including some detergents (Triton X-100, Tween), and can leach from certain plastics.[2][4] It ionizes very well and appears in spectra as a repeating series of ions with a mass difference of 44 Da, which can suppress the signal of interest.[4]
-
Detergents: Detergents used for cell lysis or washing can interfere with mass spectrometry. Non-ionic detergents like Tween and Triton are particularly problematic.[2][4] It is crucial to use MS-compatible detergents or ensure their complete removal before analysis.[2]
Q2: What are artifactual chemical modifications, and how are they introduced?
A2: Artifactual chemical modifications are non-biological modifications introduced during sample preparation. Common examples include:
-
Formylation: A mass shift of +28 Da. This can occur if formic acid is used during sample processing or HPLC.[6][7]
-
Acetylation: A mass shift of +42.011 Da. While a biologically significant PTM, it can also be introduced artificially, for instance, from acetic acid used in sample preparation.[6][7]
-
Propionylation: A mass shift of +56.026 Da. This is often used intentionally as a chemical derivatization step to block lysine residues from tryptic digestion, thereby improving sequence coverage of histone tails.[8][9][10] However, incomplete or side reactions can complicate data analysis.
Q3: I'm using a biotin-streptavidin enrichment workflow. What specific artifacts should I be aware of?
A3: Biotin-streptavidin workflows can introduce specific challenges:
-
Streptavidin Peptides: The strong bond between biotin and streptavidin makes elution difficult.[11][12] On-bead digestion is a common strategy to recover biotinylated proteins/peptides, but this also digests the streptavidin beads, releasing streptavidin peptides that can contaminate the sample and reduce detection sensitivity for the peptides of interest.[12]
-
Non-specific Binding: Proteins can non-specifically bind to the streptavidin beads, leading to the identification of false positives. Rigorous washing steps and appropriate controls are essential to minimize this.
-
Inefficient Elution: Due to the high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M), harsh elution conditions are often required, which may not be compatible with downstream MS analysis or can lead to sample loss.[11][13]
Q4: How can I distinguish between isobaric modifications in my data?
A4: Isobaric modifications are different PTMs with very similar masses, which can be difficult to distinguish. A classic example in histone analysis is lysine trimethylation (+42.047 Da) and acetylation (+42.011 Da).[14] The mass difference is only 0.036 Da. Distinguishing them requires a high-resolution mass spectrometer (like an Orbitrap or FT-ICR) that can resolve this small mass difference.[7][14] Fragmentation patterns in MS/MS spectra can also help differentiate them.
Troubleshooting Guide
Problem: My results are dominated by keratin peptides.
| Possible Cause | Solution |
| Environmental Contamination | Work in a clean environment, preferably a laminar flow hood.[1] Wipe down all surfaces and equipment with ethanol/methanol.[1][2] |
| Handler Contamination | Always wear clean, non-latex (nitrile) gloves and a lab coat.[1][2] Change gloves frequently, especially after touching any non-cleaned surface.[4] |
| Reagent & Consumable Contamination | Use fresh, high-purity reagents (e.g., HPLC-grade solvents).[4] Aliquot reagents to avoid contaminating stock solutions.[2] Use MS-tested, low-retention plasticware.[2] |
Problem: I see a repeating signal every 44 Da in my spectrum.
| Possible Cause | Solution |
| PEG Contamination | Avoid using detergents like Triton X-100 or Tween.[4] If their use is unavoidable, perform a cleanup step like SDS-PAGE to remove them.[4] Do not use soap to wash glassware intended for MS experiments; rinse with hot water and an organic solvent instead.[2][4] Be aware that some lab wipes are coated with PEG.[4] |
Problem: My analysis shows a high abundance of streptavidin peptides.
| Possible Cause | Solution |
| On-Bead Digestion | This is an inherent issue with on-bead digestion.[12] Consider using commercially available trypsin-resistant streptavidin beads.[12] Alternatively, explore elution strategies that do not require on-bead digestion, though this can be challenging.[11] |
Problem: I see unexpected or inconsistent chemical modifications.
| Possible Cause | Solution |
| Formic Acid in Buffers | Formylation (+28 Da) can be caused by formic acid.[6] Minimize exposure or use alternative acids if this is a recurring issue. |
| Incomplete Derivatization | If using chemical derivatization (e.g., propionylation), inconsistent reaction conditions can lead to a mix of derivatized and underivatized peptides, complicating analysis. Optimize reaction time, temperature, and reagent concentrations.[8][9] |
Problem: Low signal or poor identification of my target histone modification.
| Possible Cause | Solution |
| Sample Loss | Histone extraction, particularly acid extraction, can lead to sample loss if not performed carefully.[15] Minimize sample handling and transfer steps. |
| Poor Enrichment | The biotinylated protein of interest may be of very low abundance. Optimize the ratio of streptavidin beads to cell lysate. Ensure the biotinylation reaction was efficient. |
| Ion Suppression | High concentrations of salts (e.g., from PBS) or contaminants (keratin, PEG) can suppress the ionization of your target peptides.[4] Ensure thorough desalting and cleanup steps are performed. |
| Poor Fragmentation/Detection | Tryptic digestion of histones produces small, hydrophilic peptides that are poorly retained on standard C18 columns.[15][16] Using chemical derivatization like propionylation can increase peptide hydrophobicity and improve retention.[15] |
Quantitative Data Summary
For accurate identification, it is crucial to know the precise mass shifts associated with biological and artifactual modifications.
Table 1: Mass Shifts of Common PTMs and Artifactual Modifications
| Modification | Molecular Formula Change | Monoisotopic Mass Shift (Da) | Notes |
| Acetylation | C₂H₂O | 42.01057 | Biological PTM, can also be an artifact.[6][14] |
| Methylation | CH₂ | 14.01565 | --- |
| Di-methylation | C₂H₄ | 28.03130 | --- |
| Tri-methylation | C₃H₆ | 42.04695 | Isobaric with Acetylation.[14] |
| Phosphorylation | HPO₃ | 79.96633 | --- |
| Formylation | CO | 27.99491 | Common artifact from formic acid use.[6] |
| Propionylation | C₃H₄O | 56.02622 | Often used for chemical derivatization.[8] |
| Biotinylation (NHS-Biotin) | C₁₀H₁₄N₂O₃S | 226.07760 | Mass added to lysine from a common biotin reagent.[17] |
Table 2: Common Contaminant Signatures
| Contaminant | Signature | Mass (Da) | Source |
| Polyethylene Glycol (PEG) | Repeating Unit | 44.02621 | Detergents, plastics, lab wipes.[4] |
| Keratin | Common Peptides | Varies | Skin, hair, dust.[1][2] |
| Polysiloxanes | Repeating Unit | 74.01870 | Siliconized plasticware.[4] |
Experimental Protocols
Protocol: Biotin-Streptavidin Enrichment of Biotinylated Histones for MS Analysis
This protocol provides a general workflow. Optimization is required for specific experimental conditions.
-
Cell Lysis and Chromatin Solubilization:
-
Lyse cells using a suitable buffer containing protease and phosphatase inhibitors.
-
Solubilize chromatin, typically through sonication, to shear genomic DNA and release protein complexes.
-
-
Affinity Purification:
-
Incubate the soluble chromatin lysate with streptavidin-conjugated magnetic beads for 2-4 hours at 4°C to capture biotinylated proteins.[18] The amount of beads should be optimized based on the amount of lysate.[18]
-
Wash the beads extensively to remove non-specifically bound proteins. A typical wash series might include:
-
2x washes with a high-salt buffer.
-
2x washes with a low-salt buffer.
-
1x wash with a non-detergent buffer (e.g., ammonium bicarbonate) to prepare for digestion.
-
-
-
On-Bead Digestion & Derivatization (Bottom-Up Workflow):
-
(Optional but Recommended for Histones) Perform an on-bead chemical derivatization step. Resuspend beads in a buffer like 100 mM ammonium bicarbonate and add propionic anhydride to cap unmodified lysine residues. Quench the reaction.[10][19]
-
Wash the beads to remove derivatization reagents.
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C.[11][12]
-
Collect the supernatant containing the digested peptides.
-
-
Sample Cleanup for Mass Spectrometry:
-
Acidify the peptide solution with formic acid or trifluoroacetic acid (TFA).
-
Desalt the peptides using C18 StageTips or a similar reversed-phase cleanup method.
-
Dry the purified peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the peptides in a buffer suitable for LC-MS/MS (e.g., 0.1% formic acid in water).
-
Analyze the sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.[18]
-
Visualizations
Caption: Workflow for biotin-based enrichment of histone PTMs for MS.
Caption: Troubleshooting logic for common MS data artifacts.
References
- 1. med.unc.edu [med.unc.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 4. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 5. 12 Tips for Preparing Non-Covalent Protein Complexes for Mass Spectrometry Analysis | Technology Networks [technologynetworks.com]
- 6. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometric quantification of histone post-translational modifications by a hybrid chemical labeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. smbp.espci.fr [smbp.espci.fr]
- 12. Exploring Options for Proximity-Dependent Biotinylation Experiments: Comparative Analysis of Labeling Enzymes and Affinity Purification Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrospray ionization mass spectrometry of biotin binding to streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chemsysbio.stanford.edu [chemsysbio.stanford.edu]
- 17. researchgate.net [researchgate.net]
- 18. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
Technical Support Center: Enhancing the Specificity of HibK Antibodies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Haemophilus influenzae type b (Hib) capsular polysaccharide (HibK) antibodies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on improving antibody specificity.
Frequently Asked Questions (FAQs)
Q1: My anti-HibK antibody shows high background in my ELISA. What are the common causes and solutions?
A1: High background in an ELISA can obscure specific signals and lead to inaccurate results. Common causes and their solutions are outlined below:
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Optimize the blocking step by increasing the incubation time or the concentration of the blocking agent. Consider switching to a different blocking buffer. For polysaccharide antigens, non-protein-based blockers or casein-based blockers can be effective.[1][2][3][4] |
| Non-Specific Binding of Antibodies | Decrease the concentration of the primary and/or secondary antibody. Titrate your antibodies to find the optimal concentration that provides a good signal-to-noise ratio.[5] |
| Cross-Reactivity of Secondary Antibody | Use a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with immunoglobulins from other species.[6][7][8] |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure proper storage of all components to prevent degradation or contamination.[1][9] |
| Inadequate Washing | Increase the number of wash steps and the soaking time between washes to thoroughly remove unbound reagents.[1][9] |
Q2: I suspect my anti-HibK antibody is cross-reacting with other antigens. How can I confirm this and what are the likely culprits?
A2: Cross-reactivity occurs when an antibody binds to an unintended antigen that shares structural similarities with the target antigen. For this compound antibodies, a known cross-reacting antigen is the K100 capsular polysaccharide of Escherichia coli.[10][11][12]
To confirm cross-reactivity, you can perform a competitive ELISA. In this assay, the ability of your antibody to bind to plate-bound this compound polysaccharide is measured in the presence of increasing concentrations of the suspected cross-reacting antigen (e.g., E. coli K100 polysaccharide). A significant decrease in signal with increasing concentrations of the competitor indicates cross-reactivity.
Q3: What are the primary methods to improve the specificity of my polyclonal anti-HibK antibody preparation?
A3: Two primary methods for improving the specificity of polyclonal antibodies are affinity purification and cross-adsorption.
-
Affinity Purification: This technique separates antibodies that specifically bind to the this compound antigen from the non-specific immunoglobulins in the antiserum. The resulting antibody population will have a higher affinity and specificity for the target antigen.
-
Cross-Adsorption (or Pre-adsorption): This method removes antibodies from your preparation that bind to cross-reacting antigens. This is achieved by passing the antibody solution through a column containing the immobilized cross-reacting antigen(s).[6][7][8]
Troubleshooting Guides
Issue: Low Specificity and High Cross-Reactivity in Anti-HibK Antibody Assays
This guide provides a systematic approach to troubleshooting and improving the specificity of your this compound antibodies.
Experimental Protocols
Protocol 1: Affinity Purification of Anti-HibK Antibodies
This protocol describes the purification of specific anti-HibK antibodies from serum using an antigen-coupled affinity column.
Materials:
-
CNBr-activated Sepharose 4B
-
This compound polysaccharide
-
Coupling buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)
-
Wash buffer A (0.1 M acetate buffer, 0.5 M NaCl, pH 4.0)
-
Wash buffer B (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
-
Antibody binding buffer (e.g., PBS, pH 7.4)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization buffer (1 M Tris-HCl, pH 9.0)
Procedure:
-
Prepare the Affinity Matrix:
-
Swell and wash the CNBr-activated Sepharose 4B with 1 mM HCl.
-
Dissolve the this compound polysaccharide in coupling buffer.
-
Couple the polysaccharide to the Sepharose beads by incubating overnight at 4°C with gentle rotation.
-
-
Block Unreacted Groups:
-
Wash the coupled beads with coupling buffer.
-
Block any remaining active groups by incubating with blocking buffer for 2 hours at room temperature.
-
-
Wash the Column:
-
Wash the column with alternating cycles of wash buffer A and wash buffer B to remove non-covalently bound polysaccharide.
-
Equilibrate the column with antibody binding buffer.
-
-
Antibody Binding:
-
Apply the anti-HibK serum or antibody solution to the column.
-
Allow the antibody to bind by incubating for a sufficient time (e.g., 1-2 hours at room temperature or overnight at 4°C).
-
-
Wash Unbound Proteins:
-
Wash the column extensively with binding buffer until the absorbance at 280 nm of the flow-through is negligible.
-
-
Elute Specific Antibodies:
-
Elute the bound antibodies using the elution buffer. Collect fractions into tubes containing neutralization buffer to immediately neutralize the low pH.
-
-
Assess Purity and Concentration:
-
Measure the protein concentration of the eluted fractions (e.g., by absorbance at 280 nm).
-
Assess the purity of the antibody by SDS-PAGE.
-
-
Buffer Exchange:
-
Dialyze the purified antibody against a suitable storage buffer (e.g., PBS).
-
Protocol 2: Cross-Adsorption to Remove Cross-Reactive Antibodies
This protocol is for removing antibodies that cross-react with related antigens, such as E. coli K100 polysaccharide.
Procedure:
-
Prepare the Adsorption Matrix:
-
Couple the cross-reacting antigen (e.g., E. coli K100 polysaccharide) to a solid support (e.g., CNBr-activated Sepharose 4B) following the same procedure as for the affinity purification matrix.
-
-
Incubate Antibody with Matrix:
-
Incubate your anti-HibK antibody preparation with the prepared adsorption matrix. The incubation can be done in a batch format or by passing the antibody solution through a column packed with the matrix.
-
-
Collect the Non-Bound Fraction:
-
The antibodies that do not bind to the matrix are the ones that are specific to this compound and do not cross-react with the immobilized antigen. Collect this flow-through or supernatant.
-
-
Validate Specificity:
-
Test the specificity of the cross-adsorbed antibody using a competitive ELISA as described in the FAQs.
-
Protocol 3: Competitive ELISA for Specificity Assessment
This assay is used to determine the specificity of an antibody by measuring its ability to bind to the target antigen in the presence of a competing antigen.
Materials:
-
This compound polysaccharide-coated ELISA plates
-
Your anti-HibK antibody
-
Suspected cross-reacting antigen (e.g., E. coli K100 polysaccharide)
-
Enzyme-conjugated secondary antibody
-
Substrate solution
-
Stop solution
-
Wash buffer and blocking buffer
Procedure:
-
Prepare Coated Plates: Coat ELISA plate wells with this compound polysaccharide and block non-specific binding sites.
-
Prepare Competitor Solutions: Prepare serial dilutions of the cross-reacting antigen in a suitable buffer.
-
Incubate Antibody with Competitor: Pre-incubate your anti-HibK antibody at a constant concentration with the different concentrations of the competitor antigen for 1-2 hours.
-
Add to ELISA Plate: Add the antibody-competitor mixtures to the this compound-coated wells and incubate.
-
Wash and Add Secondary Antibody: Wash the plate and add the enzyme-conjugated secondary antibody.
-
Develop and Read: Add the substrate and, after a suitable incubation period, stop the reaction and read the absorbance.
-
Analyze Data: Plot the absorbance against the concentration of the competitor antigen. A decrease in absorbance with increasing competitor concentration indicates cross-reactivity. The IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) can be calculated to quantify the degree of cross-reactivity.
Data Presentation
Comparison of Blocking Agents in ELISA
The choice of blocking agent can significantly impact the signal-to-noise ratio in an ELISA by minimizing non-specific binding.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available, effective for many systems. | Can be a source of cross-reactivity if the antibody was generated against a BSA-conjugated immunogen. |
| Non-fat Dry Milk | 1-5% | Inexpensive and effective. | May contain endogenous biotin and phosphatases that can interfere with certain detection systems. |
| Casein | 1% | Effective at reducing non-specific background, especially for polysaccharide antigens.[13] | Can sometimes mask epitopes or interfere with antibody-antigen binding. |
| Normal Serum | 5-10% | Can be very effective, especially when using serum from the same species as the secondary antibody.[2] | Can contain endogenous antibodies that may cross-react. |
| Commercial/Synthetic Blockers | Varies | Often protein-free and optimized for low background. | Can be more expensive. |
Visualizations
Logical Relationship for Improving Antibody Specificity
References
- 1. arp1.com [arp1.com]
- 2. How to deal with high background in ELISA | Abcam [abcam.com]
- 3. hiyka.com [hiyka.com]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Cross-Adsorbed Secondary Antibodies [jacksonimmuno.com]
- 9. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Diagnosis, Characteristics, and Outcome of Selective Anti-polysaccharide Antibody Deficiencies In A Retrospective Cohort of 55 Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labkey.com [labkey.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Background in HibK Immunofluorescence
Welcome to the Technical Support Center for HibK immunofluorescence. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with high background staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background in this compound immunofluorescence?
High background in immunofluorescence can obscure your specific signal, making data interpretation difficult. The main culprits fall into two categories: autofluorescence and non-specific antibody binding.[1][2][3]
-
Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources include collagen, elastin, red blood cells, and lipofuscin.[1][4][5] The fixation method, particularly the use of aldehyde fixatives like formaldehyde and glutaraldehyde, can also induce autofluorescence.[2][4]
-
Non-specific Antibody Binding: This occurs when the primary or secondary antibodies bind to unintended targets in the sample. This can be caused by several factors, including inappropriate antibody concentrations, insufficient blocking, or cross-reactivity of the secondary antibody.[3][6]
Q2: How can I determine the cause of the high background in my experiment?
To effectively troubleshoot, you first need to identify the source of the background. Running proper controls is essential for this.
-
Unstained Control: To check for autofluorescence, examine a sample that has gone through the entire staining procedure but without the addition of any fluorophore-conjugated antibodies.[1][7] If you observe fluorescence in this sample, autofluorescence is a likely contributor to your background.
-
Secondary Antibody-Only Control: To assess non-specific binding of the secondary antibody, prepare a sample where the primary antibody incubation step is omitted.[6] If staining is observed, it indicates that the secondary antibody is binding non-specifically.
Below is a workflow to help diagnose the source of high background:
Troubleshooting Guides
Section 1: Reducing Autofluorescence
Autofluorescence can be a significant source of background noise. Here are several strategies to mitigate it.
Issue: High background in the unstained control sample.
This indicates the presence of autofluorescence from endogenous molecules or fixation-induced artifacts.
Solutions:
-
Choice of Fixative: Aldehyde fixatives like formaldehyde and glutaraldehyde are known to increase autofluorescence.[2] Consider using an organic solvent-based fixative like ice-cold methanol or ethanol, especially for cell surface markers.[2] If aldehyde fixation is necessary, use the lowest effective concentration and shortest fixation time.
-
Quenching Treatments:
-
Sodium Borohydride (NaBH₄): This chemical agent can be used to reduce aldehyde-induced autofluorescence.[1][8]
-
Sudan Black B (SBB): SBB is effective in quenching autofluorescence from lipofuscin, which are autofluorescent granules that accumulate in aging cells.[5][9]
-
Commercial Reagents: Several commercially available reagents are designed to quench autofluorescence from various sources.
-
Experimental Protocols:
-
Sodium Borohydride Treatment:
-
After fixation and washing, incubate the samples in a freshly prepared solution of 0.1% sodium borohydride in PBS.[1]
-
Incubate for 5-10 minutes at room temperature.[10] You may observe bubble formation, which is normal.[10]
-
Wash the samples thoroughly with PBS (3 x 5 minutes) to remove all traces of sodium borohydride.
-
-
Sudan Black B Staining:
-
Spectral Separation:
-
Choose fluorophores that emit in the far-red spectrum, as autofluorescence is often less pronounced at these longer wavelengths.[12]
-
Section 2: Minimizing Non-Specific Antibody Binding
Non-specific binding of primary or secondary antibodies is a common cause of high background.
Issue: Staining observed in the secondary antibody-only control.
This points to non-specific binding of your secondary antibody.
Solutions:
-
Proper Blocking: Blocking is crucial to prevent non-specific antibody binding.
-
Choice of Blocking Agent: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk.[4] It is recommended to use normal serum from the same species as the secondary antibody.[4][7][13] For example, if you are using a goat anti-rabbit secondary antibody, use normal goat serum for blocking.
-
Blocking Incubation: Increase the blocking time if you suspect insufficient blocking.[14]
-
-
Antibody Dilution: The concentration of both primary and secondary antibodies should be optimized.
-
Washing Steps: Insufficient washing can leave unbound antibodies, contributing to background.
-
Increase the number and duration of wash steps after primary and secondary antibody incubations.[14] Using a wash buffer containing a mild detergent like Tween-20 can also help.
-
Experimental Protocol: Antibody Titration
-
Prepare a series of dilutions for your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000).[16]
-
Stain your samples with each dilution while keeping the secondary antibody concentration constant.
-
Include a negative control (no primary antibody) to assess background.
-
Image the samples under identical conditions.
-
The optimal dilution is the one that gives the brightest specific signal with the lowest background.[17][18]
Section 3: General Protocol Optimization
Issue: High background persists after addressing autofluorescence and secondary antibody binding.
The problem may lie with the primary antibody or other aspects of your protocol.
Solutions:
-
Primary Antibody Specificity: Ensure your primary antibody is specific to the this compound target and has been validated for immunofluorescence.
-
Incubation Conditions: Optimize incubation times and temperatures for both primary and secondary antibodies.[14] Overnight incubation at 4°C is often recommended for primary antibodies.[18]
-
Sample Preparation: Ensure your cells or tissues are healthy and properly prepared. Cell density can also affect background.
Data Summary Tables
Table 1: Recommended Antibody Dilution Ranges
| Antibody Type | Typical Starting Dilution | Recommended Titration Range |
| Primary Antibody (Purified) | 1 µg/mL | 0.5 - 10 µg/mL |
| Primary Antibody (Antiserum) | 1:500 | 1:100 - 1:2000 |
| Secondary Antibody | 1:1000 | 1:500 - 1:5000 |
Note: These are general recommendations. The optimal dilution must be determined experimentally for each antibody and application.
Table 2: Common Blocking Buffers
| Blocking Agent | Typical Concentration | Notes |
| Normal Serum | 5-10% | Use serum from the same species as the secondary antibody.[4] |
| Bovine Serum Albumin (BSA) | 1-5% | Use IgG-free BSA to avoid cross-reactivity.[4] |
| Non-fat Dry Milk | 1-5% | Not recommended for detecting phosphorylated proteins.[4] |
Visualization of Factors Contributing to High Background
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 2. ibidi.com [ibidi.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 5. An optimised protocol for the detection of lipofuscin in cells cultured in vitro [protocols.io]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. A Unique Immunofluorescence Protocol to Detect Protein Expression in Vascular Tissues: Tacking a Long Standing Pathological Hitch - Turkish Journal of Pathology [turkjpath.org]
- 9. zellbio.eu [zellbio.eu]
- 10. mellorlab.wordpress.com [mellorlab.wordpress.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 13. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 14. sinobiological.com [sinobiological.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. lerner.ccf.org [lerner.ccf.org]
- 17. biotech.gsu.edu [biotech.gsu.edu]
- 18. blog.cellsignal.com [blog.cellsignal.com]
Technical Support Center: Validation of HibK Sites Identified by Proteomics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on validating lysine 2-hydroxyisobutyrylation (HibK) sites identified through proteomic screening. Below you will find frequently asked questions, troubleshooting guides for common experimental hurdles, detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate this compound sites identified by mass spectrometry?
A1: While powerful, mass spectrometry-based proteomics for identifying post-translational modifications (PTMs) can be prone to false positives and ambiguity in site localization.[1] Validation is a critical step to confirm the presence of the this compound modification at a specific lysine residue, ensuring the reliability of your findings before proceeding with functional studies.[1]
Q2: What are the primary methods for validating a putative this compound site?
A2: The most common validation strategies include:
-
Site-Directed Mutagenesis (SDM): Mutating the identified lysine to a residue that cannot be modified (e.g., arginine or alanine) to observe a loss of signal.[2]
-
Western Blotting: Using a pan-specific anti-HibK antibody to detect the modification on the protein of interest or, if available, a site-specific antibody.[3]
-
In Vitro Acylation Assays: Demonstrating that the protein can be modified at the specific site by a relevant enzyme in a controlled environment.
-
Peptide Synthesis and MS/MS Comparison: Synthesizing the identified this compound-modified peptide and comparing its fragmentation spectrum (MS/MS) to the experimentally observed spectrum is considered a gold standard for confirmation.[4]
Q3: How do I choose the most appropriate validation method for my research?
A3: The choice of method depends on your experimental goals and available resources.
-
For initial, rapid confirmation, Western blotting with a pan-specific antibody following immunoprecipitation of your protein of interest is a good starting point.
-
To investigate the functional consequence of the modification, site-directed mutagenesis is essential.[2][5]
-
If you hypothesize a specific enzyme is responsible for the modification, an in vitro acylation assay can provide direct evidence.
-
For the highest level of confidence in the site assignment, especially for publications, peptide synthesis and MS/MS comparison is recommended.[4]
Q4: What are the first steps I should take after my proteomics data identifies a potential this compound site on my protein of interest?
A4: First, critically evaluate the quality of the mass spectrometry data. Check the localization probability score (a score >0.75 is generally considered reliable) and manually inspect the MS/MS spectrum for key fragment ions that support the modification's presence on the specific lysine residue.[6][7] Following this initial in silico validation, you can proceed with experimental validation methods.
Experimental Workflows and Signaling Pathways
Below are diagrams illustrating key experimental workflows and logical relationships in this compound site validation.
Caption: General workflow for the validation of proteomics-identified this compound sites.
Troubleshooting Guides
Issue 1: My site-directed mutagenesis (K-to-R) mutant still shows a signal with the pan-HibK antibody in a Western blot.
| Possible Cause | Troubleshooting Step |
| Inefficient Mutation: The mutagenesis may not have been successful, and wild-type protein is still being expressed. | Sequence your plasmid DNA to confirm the presence of the mutation. |
| Antibody Cross-Reactivity: The pan-HibK antibody may be cross-reacting with another epitope on the protein. | Include a negative control (e.g., a lane with a different, unmodified protein) to check for antibody specificity. Consider developing or obtaining a site-specific antibody. |
| Multiple this compound Sites: Your protein may have other this compound sites that are being detected by the pan-specific antibody. | Re-examine your proteomics data for other potential this compound sites on the protein. If other sites exist, you may need to mutate multiple lysines. |
Issue 2: I cannot detect my protein of interest with the pan-HibK antibody after immunoprecipitation (IP).
| Possible Cause | Troubleshooting Step |
| Low Abundance of Modification: The this compound modification on your protein may be substoichiometric and below the detection limit of the antibody. | Increase the amount of starting material for your IP. Consider treating your cells with a deacetylase inhibitor, as some have been shown to affect other acylation marks. |
| Inefficient Immunoprecipitation: The antibody used for IP may not be efficiently pulling down your protein of interest. | Confirm successful pulldown of your protein by running a parallel Western blot and probing with an antibody against the protein itself, not the modification. |
| Antibody Quality: The pan-HibK antibody may be of poor quality or not suitable for Western blotting. | Test the antibody on a positive control lysate known to have high levels of this compound modifications. Check the manufacturer's datasheet for recommended applications.[3] |
Quantitative Data Presentation
Effective data presentation is key to interpreting your validation experiments. Below are examples of how to structure your quantitative data.
Table 1: Quantitative Mass Spectrometry Data for a Putative this compound Site
| Protein | UniProt ID | Peptide Sequence | Putative this compound Site | Localization Probability | Fold Change (Treatment vs. Control) |
| Enzyme X | P12345 | AGLK IVSTDE | K234 | 0.98 | 3.5 |
| Protein Y | Q67890 | VTLPK QMEG | K187 | 0.85 | 1.2 |
Table 2: Densitometry Analysis of Western Blot Validation
| Construct | This compound Signal (Arbitrary Units) | Total Protein Signal (Arbitrary Units) | Normalized this compound Signal (this compound/Total Protein) | % Reduction vs. WT |
| Wild-Type (WT) | 15,432 | 16,012 | 0.96 | N/A |
| K234R Mutant | 1,256 | 15,876 | 0.08 | 91.7% |
| K187A Mutant | 14,987 | 15,543 | 0.96 | 0% |
Detailed Experimental Protocols
Protocol 1: Site-Directed Mutagenesis and Western Blot Validation
This protocol outlines the process of mutating the target lysine residue and subsequently verifying the loss of the this compound modification via Western blot.
1. Site-Directed Mutagenesis:
- Design primers that incorporate the desired mutation (e.g., changing a lysine codon 'AAA' to an arginine codon 'CGA').[8]
- Use a high-fidelity DNA polymerase to perform PCR amplification of your expression plasmid containing the wild-type protein sequence with the mutagenic primers.[5][8]
- Digest the parental, non-mutated plasmid DNA using the DpnI enzyme, which specifically targets methylated DNA from the bacterial host.[5]
- Transform the newly synthesized, mutated plasmid into competent E. coli for amplification.
- Isolate the plasmid DNA from a selection of colonies and confirm the mutation by Sanger sequencing.
2. Transfection and Cell Lysis:
- Transfect mammalian cells with the sequence-verified wild-type and mutant plasmids.
- After 24-48 hours of expression, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and deacetylase inhibitors.
- Clarify the lysates by centrifugation to remove cellular debris.
3. Western Blotting:
- Determine the protein concentration of the lysates.
- Separate equal amounts of protein from the wild-type and mutant lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9]
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
- Incubate the membrane with a pan-specific anti-HibK antibody overnight at 4°C.[11]
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Wash the membrane again three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To ensure equal loading, strip the membrane and re-probe with an antibody against the protein of interest or a loading control (e.g., GAPDH, β-actin).
start [label="Mutant (K->R) shows\nthis compound signal in WB", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
q1 [label="Is the mutation confirmed\nby sequencing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
start -> q1;
q1 -> action1 [label="No", color="#4285F4"];
action1 [label="Sequence plasmid DNA.\nRe-do mutagenesis if necessary.", fillcolor="#FFFFFF", fontcolor="#202124"];
q1 -> q2 [label="Yes", color="#34A853"];
q2 [label="Are there other potential\nthis compound sites on the protein?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
q2 -> action2 [label="Yes", color="#4285F4"];
action2 [label="Create multi-site mutants.\nRe-examine proteomics data.", fillcolor="#FFFFFF", fontcolor="#202124"];
q2 -> action3 [label="No", color="#34A853"];
action3 [label="Investigate antibody\ncross-reactivity.\nUse site-specific antibody.", fillcolor="#FFFFFF", fontcolor="#202124"];
}
Caption: Troubleshooting logic for unexpected Western blot results after site-directed mutagenesis.
References
- 1. Protein PTMs: post-translational modifications or pesky trouble makers? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 4. How do I validate the PTM sites identified in PTMScan® experiments? | Cell Signaling Technology [cellsignal.com]
- 5. neb.com [neb.com]
- 6. Systematic Identification of Lysine 2-hydroxyisobutyrylated Proteins in Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Global landscape of 2-hydroxyisobutyrylation in human pancreatic cancer [frontiersin.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. genscript.com [genscript.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting HibK/ITP3K Enzyme Activity Assays
Welcome to the technical support center for HibK (Human inositol 1,4,5-trisphosphate 3-kinase), also known as ITP3K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during enzyme activity assays for this specific kinase.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by this compound/ITP3K?
This compound/ITP3K is a phosphotransferase that catalyzes the transfer of the gamma-phosphate from ATP to the 3-position of inositol 1,4,5-trisphosphate (IP3). This reaction produces inositol 1,3,4,5-tetrakisphosphate (IP4).[1] The enzyme is highly specific for the 1,4,5-isomer of IP3.[1]
Q2: What are the typical substrates and products I should be measuring?
The primary substrate is Inositol 1,4,5-trisphosphate (IP3), and the product is Inositol 1,3,4,5-tetrakisphosphate (IP4). Assays are designed to measure either the consumption of IP3 or the formation of IP4.
Q3: What are the known kinetic parameters for this compound/ITP3K?
Kinetic parameters can vary depending on the enzyme source and assay conditions. For a partially purified enzyme from Jurkat cells, an apparent Michaelis constant (Km) of 0.2 µM and a maximum velocity (Vmax) of 0.09 nmol/min/mg protein have been reported.[2]
Q4: Are there any known inhibitors of this compound/ITP3K?
Yes, several inhibitors have been identified. GNF362 is a specific inhibitor of ITPK. Additionally, BIP-4 has been described as a competitive small-molecule inhibitor. Inositol 1,3,4-trisphosphate, a metabolite in the inositol phosphate pathway, can also act as a potent competitive inhibitor.[3]
Q5: How does calcium concentration affect this compound/ITP3K activity?
This compound/ITP3K activity is regulated by calcium. The activity of the enzyme from Jurkat cells and lysed thymocytes is enhanced when the free Ca2+ concentration increases from the nanomolar to the micromolar range.[2][4] In some cases, the addition of calmodulin can restore calcium sensitivity to the kinase.[5]
Troubleshooting Guide
Issue 1: No or Very Low Enzyme Activity
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inactive Enzyme | Ensure the enzyme has been stored correctly at the recommended temperature and has not undergone multiple freeze-thaw cycles.[6] If possible, test the activity of a new batch or a positive control enzyme. |
| Suboptimal Assay Conditions | Verify the pH and temperature of your assay buffer. While optimal conditions can be enzyme-specific, a starting point for many kinases is a pH around 7.5 and a temperature of 30-37°C.[7] For a related enzyme, an optimal pH of 8.0 and temperature of 37°C were reported.[8] |
| Incorrect Substrate Concentration | The substrate (IP3) concentration should ideally be around the Km value for the enzyme to ensure the reaction is sensitive to inhibitors and enzyme concentration.[2] |
| Missing Cofactors | Ensure that essential cofactors such as Mg2+ and ATP are present in the reaction buffer at appropriate concentrations. Calcium is also a critical regulator of this compound/ITP3K activity.[2][4] |
| Problem with Detection Method | If using a radiolabel assay, ensure the [γ-32P]ATP is not expired and has sufficient specific activity. For non-radioactive methods, confirm that all detection reagents are active and that the plate reader is set to the correct wavelengths. |
Issue 2: High Background Signal
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Contaminated Reagents | Use fresh, high-quality reagents. Contaminating kinases in the enzyme preparation or ATP in the substrate solution can lead to high background. |
| Non-specific Binding (in filter-binding assays) | Ensure proper washing steps to remove unbound radiolabeled ATP. The use of a nitrocellulose membrane can help, as phosphoinositides bind irreversibly while nucleotides do not.[9] |
| Autophosphorylation of the Kinase | While not extensively documented for this compound, some kinases can autophosphorylate, contributing to the background signal. This can sometimes be mitigated by optimizing the enzyme concentration. |
| Interfering Substances in Sample | Compounds such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%) can interfere with some kinase assays.[6] |
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Pipetting Errors | Use calibrated pipettes and prepare a master mix for the reaction components to minimize variability between wells.[6] |
| Temperature Fluctuations | Ensure all reagents and the reaction plate are maintained at a consistent temperature throughout the assay.[10] |
| Incomplete Mixing | Gently mix all components thoroughly before starting the reaction and after adding each reagent. |
| Edge Effects in Microplates | To avoid evaporation at the edges of the plate, which can concentrate reactants, consider not using the outer wells or filling them with buffer/water. |
Quantitative Data Summary
The following table summarizes the reported kinetic parameters for this compound/ITP3K. It is important to note that these values can vary based on the specific experimental conditions.
| Parameter | Reported Value | Enzyme Source | Reference |
| Km for IP3 | 0.2 µM | Partially purified from Jurkat cells | [2] |
| Vmax | 0.09 nmol/min/mg protein | Partially purified from Jurkat cells | [2] |
Experimental Protocols
Protocol 1: Radiolabeled this compound/ITP3K Activity Assay
This protocol is a standard method for measuring kinase activity by quantifying the incorporation of radiolabeled phosphate into the substrate.
Materials:
-
Purified or partially purified this compound/ITP3K enzyme
-
Inositol 1,4,5-trisphosphate (IP3) substrate
-
[γ-32P]ATP (high specific activity)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, and a specific concentration of free Ca2+ in the µM range)
-
Stop solution (e.g., EDTA or acid)
-
Method for separating product from substrate (e.g., anion exchange chromatography or thin-layer chromatography)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mix on ice by combining the kinase reaction buffer, IP3 substrate, and this compound/ITP3K enzyme.
-
Initiate the reaction by adding [γ-32P]ATP.
-
Incubate the reaction at the desired temperature (e.g., 30°C or 37°C) for a predetermined time, ensuring the reaction stays within the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the radiolabeled product (IP4) from the unreacted [γ-32P]ATP and radiolabeled substrate.
-
Quantify the amount of radioactivity in the product fraction using a scintillation counter.
-
Calculate the enzyme activity, typically expressed as pmol or nmol of phosphate incorporated per minute per milligram of enzyme.
Protocol 2: Non-Radioactive this compound/ITP3K Activity Assay (Conceptual)
While a specific non-radioactive kit for this compound/ITP3K may not be commercially available, the principle of such an assay would likely involve measuring the amount of ADP produced, which is stoichiometric with the amount of IP4 generated.
Materials:
-
Purified this compound/ITP3K enzyme
-
IP3 substrate
-
ATP
-
Kinase reaction buffer (as above)
-
ADP detection reagent (e.g., a luciferase/luciferin-based system that measures ATP consumption or a coupled enzyme system that detects ADP)
-
Luminometer or spectrophotometer
Procedure:
-
Set up the kinase reaction as described in the radiolabeled assay protocol, but using non-radiolabeled ATP.
-
Incubate for the desired time and temperature.
-
Stop the kinase reaction according to the detection kit's instructions.
-
Add the ADP detection reagent.
-
Incubate as required by the detection kit.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate enzyme activity based on a standard curve of ADP.
Visualizations
Caption: Simplified signaling pathway involving this compound/ITP3K.
Caption: A logical workflow for troubleshooting this compound/ITP3K assays.
References
- 1. Inositol-trisphosphate 3-kinase - Wikipedia [en.wikipedia.org]
- 2. Regulation of inositol 1,4,5-trisphosphate kinase activity after stimulation of human T cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of the inositol 3,4,5,6-tetrakisphosphate 1-kinase purified from rat liver. Regulation of enzyme activity by inositol 1,3,4-trisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcium regulates inositol 1,3,4,5-tetrakisphosphate production in lysed thymocytes and in intact cells stimulated with concanavalin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium modulates the generation of inositol 1,3,4-trisphosphate in human platelets by the activation of inositol 1,4,5-trisphosphate 3-kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.abcam.com [docs.abcam.com]
- 7. pH and temperature effects on kinetics of creatine kinase in aqueous solution and in isovolumic perfused heart. A 31P nuclear magnetization transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. How pH, Temperature, and Time of Incubation Affect False-Positive Responses and Uncertainty of the LAL Gel-Clot Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HIBCH Modifying Enzyme Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) modifying enzyme inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is HIBCH and why is it a target of interest?
A1: HIBCH, or 3-hydroxyisobutyryl-CoA hydrolase, is a mitochondrial enzyme that plays a crucial role in the catabolism of the branched-chain amino acid, valine.[1] It catalyzes the hydrolysis of 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate.[1] Inhibition of HIBCH can lead to a buildup of upstream metabolites, disrupting the valine degradation pathway.[1][2] This disruption has been shown to selectively reduce the proliferation of malignant prostate cancer cells and impair cellular respiration, highlighting HIBCH as a potential therapeutic target in cancer metabolism.[3][4]
Q2: What are the general characteristics of HIBCH inhibitors?
A2: HIBCH inhibitors are typically small molecules designed to interact with the enzyme's active site.[2] Their mechanism of action can vary; they may act as substrate mimics, bind to key catalytic residues to block substrate access, or bind to an allosteric site to induce a conformational change that reduces catalytic efficiency.[2]
Q3: What are off-target effects, and why are they a concern with HIBCH inhibitors?
A3: Off-target effects occur when an inhibitor binds to and affects proteins other than the intended target.[5] This is a significant concern as it can lead to misinterpretation of experimental results, cellular toxicity, and adverse side effects in a clinical setting.[5] For HIBCH inhibitors, off-target binding could modulate other metabolic or signaling pathways, leading to a complex cellular response that is not solely due to the inhibition of HIBCH.
Q4: How can I identify potential off-target effects of my HIBCH inhibitor?
A4: A common and effective method for identifying off-target effects is kinome profiling. This involves screening your inhibitor against a large panel of kinases to determine its selectivity.[5] Additionally, activity-based protein profiling (ABPP) can be used to assess the interaction of the inhibitor with a broader range of enzymes in human cells and tissues.[6] Comparing the cellular phenotype induced by the inhibitor with the known consequences of HIBCH inhibition can also provide clues about potential off-target activity.[5]
Troubleshooting Experimental Assays
This section provides guidance on common issues that may arise during in vitro experiments with HIBCH inhibitors.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| No or low inhibition observed | Inhibitor insolubility: The inhibitor is not fully dissolved in the assay buffer. | 1. Visually inspect the stock solution for precipitates. 2. Dissolve the inhibitor in a small amount of an appropriate organic solvent (e.g., DMSO) before diluting in the assay buffer. 3. Test the enzyme's tolerance to the final concentration of the organic solvent. | The inhibitor is fully solubilized, ensuring its availability to interact with the enzyme. |
| Inhibitor degradation: The inhibitor is unstable under the experimental conditions. | 1. Prepare fresh inhibitor solutions for each experiment. 2. Check the manufacturer's storage recommendations. 3. If possible, verify the integrity of the inhibitor using analytical methods like HPLC. | The observed lack of inhibition is not due to a degraded compound. | |
| Incorrect enzyme or substrate concentration: The concentrations are not optimal for detecting inhibition. | 1. Ensure the enzyme concentration results in a linear reaction rate over the measurement period. 2. Use a substrate concentration at or near the Michaelis constant (Km) for competitive inhibition assays. | The assay conditions are optimized for sensitive detection of inhibitory activity. | |
| Inconsistent results between experiments | Reagent variability: Inconsistent preparation of buffers, enzyme, or substrate solutions. | 1. Prepare reagents fresh and consistently for each experiment. 2. Use calibrated pipettes and ensure accurate measurements. 3. Thaw all components completely and mix gently before use.[7] | Reduced variability in results and increased reproducibility. |
| Temperature or pH fluctuations: The enzyme is sensitive to changes in temperature and pH. | 1. Use a temperature-controlled plate reader or water bath. 2. Ensure the assay buffer is at the optimal pH for the enzyme and that this is consistent across experiments. | Stable enzyme activity and more reliable data. | |
| High background signal | Non-enzymatic substrate degradation: The substrate is breaking down without enzymatic activity. | 1. Run a "no-enzyme" control containing the substrate and inhibitor (or vehicle) to measure non-enzymatic degradation. | Accurate measurement of enzyme-specific activity. |
| Interference from test compound: The inhibitor itself absorbs light or fluoresces at the detection wavelength. | 1. Run a control with the inhibitor in the assay buffer without the enzyme or substrate. 2. If interference is observed, consider a different assay format with an alternative detection method. | The measured signal accurately reflects the enzymatic reaction. |
Data Presentation: Quantitative Analysis of Inhibitor Potency
While specific, comprehensive public data on the off-target profiles of a wide range of HIBCH inhibitors is limited, the following table provides a template for how to present such data once obtained. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] Lower IC50 values indicate greater potency.
| Inhibitor | Target Enzyme | On-Target IC50 (nM) | Off-Target Enzyme | Off-Target IC50 (nM) | Selectivity (Off-Target IC50 / On-Target IC50) |
| Compound X | HIBCH | [Insert Value] | Kinase A | [Insert Value] | [Calculate Value] |
| Protease B | [Insert Value] | [Calculate Value] | |||
| Compound Y | HIBCH | [Insert Value] | Kinase C | [Insert Value] | [Calculate Value] |
| Hydrolase D | [Insert Value] | [Calculate Value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Experimental Protocols
Protocol 1: HIBCH Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol describes a method to measure HIBCH activity by coupling the reaction to another enzyme, crotonase, and monitoring the change in absorbance.
Materials:
-
Cell lysate or purified HIBCH enzyme
-
Assay buffer: 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% (w/v) Triton X-100
-
Methacrylyl-CoA (substrate)
-
Crotonase
-
5,5′-dithiobis (2-nitrobenzoic acid) (DTNB)
-
Spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare the Assay Cocktail: In a cuvette, prepare a 1 mL assay cocktail containing 100 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Triton X-100, and 0.1 mM DTNB.
-
Add Enzyme and Crotonase: Add the cell lysate or purified HIBCH enzyme solution and crotonase (10 units/mL) to the cuvette.
-
Initiate the Reaction: Start the reaction by adding 0.2 mM methacrylyl-CoA.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer heated to 30°C and monitor the change in absorbance at 412 nm for 2 minutes. The rate of increase in absorbance is proportional to the HIBCH activity.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the absorbance vs. time plot. One unit of HIBCH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
Protocol 2: Determining Inhibitor IC50 Value
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against HIBCH.
Materials:
-
Purified HIBCH enzyme
-
HIBCH inhibitor of interest
-
All reagents and equipment from Protocol 1
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the inhibitor in the assay buffer. Also, prepare a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor solutions.
-
Pre-incubation: In a 96-well plate, add a constant amount of HIBCH enzyme to each well. Then, add the different concentrations of the inhibitor or the vehicle control to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate and Monitor the Reaction: Initiate the enzymatic reaction by adding the substrate (methacrylyl-CoA), crotonase, and DTNB mixture to all wells. Immediately begin monitoring the absorbance at 412 nm over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the velocities to the vehicle control (which represents 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[8]
-
Visualizations
Valine Catabolism Pathway
The following diagram illustrates the metabolic pathway for valine degradation, highlighting the position of HIBCH.
Caption: The valine catabolism pathway with HIBCH highlighted.
Experimental Workflow for Troubleshooting HIBCH Inhibition Assays
This workflow provides a logical sequence of steps to diagnose issues in your HIBCH inhibitor experiments.
Caption: A logical workflow for troubleshooting HIBCH inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. Targeting valine catabolism to inhibit metabolic reprogramming in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
normalization strategies for quantitative HibK proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their quantitative histone lysine β-hydroxybutyrylation (HibK) proteomics experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during quantitative this compound proteomics experiments, offering potential causes and solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Signal for this compound Peptides | 1. Inefficient enrichment of β-hydroxybutyrylated peptides.2. Low abundance of this compound modification in the sample.3. Suboptimal mass spectrometry (MS) parameters for this compound peptide detection.4. Poor quality or specificity of the anti-Kbhb antibody. | 1. Optimize the immunoaffinity enrichment protocol. Ensure sufficient antibody-bead conjugation and incubation times.[1][2]2. Increase the starting material if possible. Consider treating cells or tissues to induce higher levels of β-hydroxybutyrylation, for example, by fasting or diabetic ketoacidosis models which increase β-hydroxybutyrate levels.[3][4]3. Optimize MS parameters, including using higher-resolution scans and appropriate fragmentation techniques (e.g., HCD) to detect the specific mass shift of β-hydroxybutyrylation (+86.0368 Da).[4][5]4. Validate the specificity of the anti-Kbhb antibody using dot blot assays with synthetic peptides or by testing against other structurally similar acylations.[4][6] |
| High Variability Between Replicates | 1. Inconsistent sample preparation and handling.2. Variability in the enrichment step.3. Fluctuations in LC-MS performance.4. Inadequate normalization of the data. | 1. Standardize all sample preparation steps, from protein extraction to digestion and labeling.[7][8]2. Ensure consistent antibody-bead ratios and incubation conditions for all samples during enrichment.3. Regularly check the performance of the LC-MS system with standard samples.[7][9]4. Apply robust normalization strategies. Consider using a reference sample or a spike-in standard for normalization across different runs. |
| Poor Quantification Accuracy | 1. Inappropriate normalization strategy for the experimental design.2. Interference from co-eluting peptides.3. Incomplete isotopic labeling (for SILAC or TMT).4. Presence of missing values in the dataset. | 1. Choose a normalization method appropriate for your data. For PTMs like this compound, it's often necessary to normalize to the total protein abundance to distinguish changes in modification stoichiometry from changes in protein expression.[10]2. Use high-resolution mass spectrometry to minimize interference. Employ stringent data filtering criteria to remove ambiguous peptide identifications.[11]3. For SILAC, ensure complete incorporation of heavy amino acids by culturing cells for a sufficient number of doublings. For TMT, ensure complete labeling by optimizing the TMT reagent-to-peptide ratio.[12]4. Utilize appropriate imputation methods for missing values, distinguishing between values missing at random and those missing not at random.[10] |
| Anti-Kbhb Antibody Cross-reactivity | 1. The antibody may recognize other short-chain acylations with similar structures to β-hydroxybutyrylation.2. The antibody may have off-target binding to unrelated proteins. | 1. Perform peptide array analysis to test the antibody's specificity against a panel of different lysine modifications.[13]2. Validate antibody specificity using knockout or knockdown models for the protein of interest, if applicable.[14]3. Include competition assays with free β-hydroxybutyrylated lysine during Western blotting or immunoprecipitation to confirm specific binding.[4] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding quantitative this compound proteomics.
1. What are the most common normalization strategies for quantitative this compound proteomics?
Normalization is a critical step to correct for systematic variations and allow for accurate comparison between samples.[10] For quantitative this compound proteomics, common strategies include:
-
Total Protein Normalization: This is often the most appropriate method for post-translational modification (PTM) studies. The intensity of this compound peptides is normalized to the abundance of the corresponding protein. This helps to distinguish changes in the stoichiometry of the modification from changes in the overall protein level.
-
Global Normalization Methods: These methods assume that the majority of proteins/peptides do not change across samples.
-
Median Normalization: Assumes the median intensity across all samples should be the same.
-
Quantile Normalization: Aligns the distribution of intensities across all samples.
-
Variance Stabilizing Normalization (VSN): A robust method that stabilizes the variance across the intensity range.
-
-
Reference-Based Normalization:
-
Internal Standards: Involves spiking in a known amount of a standard protein or peptide mixture into each sample for normalization.
-
Reference Sample: A pooled sample from all experimental conditions can be used as a reference to normalize across different runs, particularly in large-scale TMT experiments.[15]
-
2. How do I choose the right quantification strategy for my this compound experiment (Label-Free vs. Labeling)?
The choice between label-free and labeling strategies depends on the experimental goals, sample type, and available resources.
| Strategy | Pros | Cons | Best Suited For |
| Label-Free Quantification (LFQ) | - Simple experimental workflow.- No limit on the number of samples.- Cost-effective.[16] | - Can be affected by run-to-run variation.- Requires stringent data processing for alignment.[10]- May have more missing values. | - Large-scale studies with many samples.- Biomarker discovery. |
| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | - High accuracy and precision.- Samples are mixed early, minimizing downstream variation.[7] | - Limited to cell culture experiments.- Requires complete metabolic labeling.- Can be expensive. | - Studies investigating dynamic changes in this compound in response to stimuli in cultured cells. |
| Tandem Mass Tag (TMT) Labeling | - High multiplexing capacity (up to 18 samples).- High precision due to isobaric labeling. | - Can suffer from ratio compression.- Labeling reaction adds complexity to the workflow. | - Studies comparing multiple conditions or time points.- Analysis of limited sample material. |
3. What are the key considerations for sample preparation in this compound proteomics?
-
Enrichment of this compound Peptides: Due to the low stoichiometry of many PTMs, enrichment is crucial. Immunoaffinity purification using a specific anti-Kbhb antibody is the most common method.[1][2]
-
Starting Material: A sufficient amount of starting material is necessary to detect low-abundance this compound sites.
-
Inhibition of Deacylases: During cell lysis and protein extraction, it is important to use inhibitors of histone deacetylases (HDACs) and sirtuins, as some of these enzymes have been shown to remove β-hydroxybutyrylation.[17]
4. What is the significance of the mass shift for β-hydroxybutyrylation?
The addition of a β-hydroxybutyryl group to a lysine residue results in a mass increase of 86.0368 Da .[4] Accurate detection of this specific mass shift is essential for the confident identification of this compound sites by mass spectrometry.
Experimental Protocols
Detailed methodologies for key experiments in quantitative this compound proteomics are provided below.
Protocol 1: Immunoaffinity Enrichment of β-hydroxybutyrylated (Kbhb) Peptides
This protocol describes the enrichment of Kbhb-containing peptides from a complex protein digest using an anti-Kbhb antibody.
-
Peptide Preparation: Start with a tryptic digest of your protein sample. It is recommended to perform high-pH reversed-phase fractionation of the peptides to reduce complexity before enrichment.[1]
-
Antibody-Bead Conjugation: Conjugate a pan-specific anti-Kbhb antibody to protein A/G agarose beads.
-
Enrichment: a. Dissolve the fractionated peptides in NETN buffer (100 mM NaCl, 1 mM EDTA, 50 mM Tris-HCl, 0.5% NP-40, pH 8.0).[2] b. Incubate the peptide solution with the antibody-conjugated beads overnight at 4°C with gentle rotation. c. Wash the beads extensively to remove non-specifically bound peptides. Perform four washes with NETN buffer and two washes with ddH₂O.[2]
-
Elution: a. Elute the enriched Kbhb peptides from the beads using a solution of 0.1% trifluoroacetic acid (TFA).[2] b. Dry the eluted peptides in a vacuum centrifuge and desalt using a C18 StageTip before LC-MS/MS analysis.
Protocol 2: Label-Free Quantitative Analysis of this compound
This protocol outlines a general workflow for label-free quantification of this compound.
-
Sample Preparation: Prepare protein lysates from your different experimental conditions. Quantify the protein concentration accurately.
-
Protein Digestion: Perform in-solution or in-gel digestion of the proteins using trypsin.
-
Enrichment: Enrich for Kbhb peptides using the protocol described above (Protocol 1).
-
LC-MS/MS Analysis: a. Analyze each enriched peptide sample separately by nano-LC-MS/MS. b. Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method. c. Optimize MS parameters for the detection of the +86.0368 Da mass shift on lysine residues.[5]
-
Data Analysis: a. Use a software platform like MaxQuant or Spectronaut for peptide identification and quantification. b. Perform retention time alignment across all runs. c. Normalize the data using an appropriate method (e.g., total protein normalization). d. Perform statistical analysis to identify significantly regulated this compound sites.
Protocol 3: TMT-based Quantitative Analysis of this compound
This protocol provides a workflow for TMT-based quantification of this compound.
-
Sample Preparation and Digestion: Prepare and digest protein samples from up to 18 different conditions.
-
TMT Labeling: a. Label the peptides from each condition with a different TMTpro isobaric tag according to the manufacturer's instructions. b. Ensure a sufficient TMT-to-peptide ratio for complete labeling.[18] c. Quench the labeling reaction.
-
Sample Pooling: Combine the labeled peptide samples in a 1:1 ratio.
-
Fractionation: Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase chromatography to reduce complexity.
-
Enrichment: Enrich for Kbhb peptides from each fraction using the protocol described above (Protocol 1).
-
LC-MS/MS Analysis: a. Analyze each enriched fraction by nano-LC-MS/MS. b. Use an MS3 method to minimize ratio compression and improve quantification accuracy.
-
Data Analysis: a. Use software capable of analyzing TMT data (e.g., Proteome Discoverer) to identify peptides and quantify the reporter ion intensities. b. Normalize the data, often using a reference channel containing a pooled sample. c. Perform statistical analysis to determine changes in this compound levels across conditions.
Visualizations
Signaling Pathway of Histone Lysine β-hydroxybutyrylation
Caption: Regulation of histone lysine β-hydroxybutyrylation (this compound) by metabolic state and enzymes.
Experimental Workflow for Quantitative this compound Proteomics
Caption: A typical workflow for quantitative this compound proteomics experiments.
References
- 1. The regulatory enzymes and protein substrates for the lysine β-hydroxybutyrylation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Proteomics Analysis Expands the Roles of Lysine β-Hydroxybutyrylation Pathway in Response to Environmental β-Hydroxybutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.miami.edu]
- 4. Metabolic Regulation of Gene Expression by Histone Lysine β-hydroxybutyrylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-specific recognition of histone modifications by H3K9bhb antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to enable large-scale proteomics for reproducible research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mi.fu-berlin.de [mi.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. Chapter 8 Quantitative proteomics data analysis | Omics Data Analysis [uclouvain-cbio.github.io]
- 11. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
- 12. The histone acetyltransferases p300 and CBP coordinate distinct chromatin remodeling programs in vascular smooth muscle plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. The challenges with the validation of research antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Coordinated expression of p300 and HDAC3 upregulates histone acetylation during dentinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Function and mechanism of histone β-hydroxybutyrylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Original Article [sciencehub.novonordisk.com]
Validation & Comparative
Validating the Function of a Specific ε-N-2-Hydroxyisobutyryl-lysine (HibK) Site: A Comparative Guide
For researchers, scientists, and drug development professionals, elucidating the functional significance of a novel post-translational modification (PTM) is a critical step in understanding cellular signaling and disease pathogenesis. This guide provides a comparative overview of experimental approaches to validate the function of a specific ε-N-2-hydroxyisobutyryl-lysine (HibK) site, a recently identified histone mark.[1][2][3][4][5] While not a traditional phosphorylation event, the principles of validating this acylation share common ground with the study of phosphorylation sites.
This guide will objectively compare the performance of key methodologies, provide supporting experimental data formats, and detail protocols for essential experiments.
Introduction to this compound and the Validation Challenge
ε-N-2-hydroxyisobutyryl-lysine (this compound) is a widespread histone modification that, like acetylation and other acylations, neutralizes the positive charge of lysine and introduces a bulkier side chain.[2] These changes can alter chromatin structure and function by affecting nucleosome stability and creating binding sites for specific reader proteins. Validating the function of a specific this compound site requires a multi-faceted approach to unequivocally link the modification at that site to a biological outcome.
The core challenges in validating a this compound site lie in:
-
Detection and Quantification: Developing robust methods to identify and quantify the stoichiometry of this specific modification in cells.
-
Functional Interrogation: Differentiating the effect of the this compound modification from the unmodified lysine or other potential modifications at the same site.
-
Mechanistic Insight: Identifying the "writer" (acyltransferase), "eraser" (deacylase), and "reader" (binding protein) proteins associated with the this compound mark.
Comparative Analysis of Validation Methodologies
The validation of a this compound site typically involves a combination of proteomics, molecular biology, and biochemical assays. Below is a comparison of the primary techniques.
| Methodology | Principle | Strengths | Limitations | Typical Application |
| Mass Spectrometry (MS)-based Proteomics | Identification and quantification of post-translationally modified peptides from complex protein mixtures. | High sensitivity and specificity for identifying novel PTMs and their precise location.[6][7][8][9] Enables quantitative analysis (e.g., SILAC, TMT, label-free) to measure changes in modification levels. | Can be challenging for low-abundance modifications. Labile modifications may require specialized protocols. | Initial discovery and confirmation of the this compound site in vivo. Quantifying changes in this compound levels in response to stimuli. |
| Site-Directed Mutagenesis | Altering the codon for the target lysine to one that cannot be modified (e.g., alanine or arginine) or one that mimics the modified state. | Directly tests the functional necessity of the modification at a specific site. Allows for the creation of "modification-dead" and potentially "mimic" mutants for functional studies. | The mutant protein may not perfectly mimic the wild-type or modified states, potentially leading to artifacts. Does not provide information on the dynamics of the modification. | To assess the impact of the this compound modification on protein function, localization, or interaction with other molecules in vitro and in vivo. |
| In Vitro Acylation/Deacylation Assays | Reconstituting the modification event in a test tube with purified components (substrate, enzyme, donor molecule). | Allows for the direct identification of the "writer" and "eraser" enzymes responsible for adding and removing the this compound mark. Provides kinetic parameters of the enzymatic reaction. | In vitro conditions may not fully recapitulate the cellular environment. Requires purified and active components, which can be challenging to obtain. | To identify the specific acyltransferase and deacylase for the this compound site. To screen for inhibitors of these enzymes. |
| Antibody-based Detection (e.g., Western Blot, ChIP) | Using antibodies that specifically recognize the this compound modification. | Provides a relatively simple and rapid method for detecting the presence of the modification. Can be used to assess changes in global or protein-specific this compound levels. | Generation of highly specific antibodies to a novel PTM can be challenging and time-consuming. May not be suitable for quantifying stoichiometry. | To monitor changes in this compound levels in response to cellular perturbations. To perform chromatin immunoprecipitation (ChIP) to determine the genomic localization of this compound-modified histones. |
Experimental Protocols
Mass Spectrometry-Based Identification and Quantification of a this compound Site
This protocol provides a general workflow for identifying a this compound site from cell lysate.
Methodology:
-
Protein Extraction and Digestion: Extract total protein from cells or tissues under conditions that preserve PTMs (e.g., with deacetylase and other enzyme inhibitors). Digest the proteins into peptides using a specific protease, such as trypsin.
-
Peptide Enrichment (Optional but Recommended): To enhance the detection of low-abundance this compound-modified peptides, perform an enrichment step. This can be achieved using antibodies specific for the this compound modification or through chromatographic techniques that separate peptides based on their physicochemical properties. For non-canonical modifications, an unbiased enrichment strategy like Strong Anion Exchange (SAX) chromatography (UPAX) can be effective.[10][11][12][13]
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography (LC) and analyze them using a high-resolution mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and fragment them to obtain sequence information (MS/MS).
-
Database Searching: Use specialized search algorithms to match the acquired MS/MS spectra against a protein sequence database. The search parameters should be set to include this compound as a variable modification on lysine residues.
-
Data Validation and Quantification: Manually validate the identification of the this compound-modified peptide. For quantitative analysis, compare the signal intensity of the modified peptide across different samples.
Diagram: Mass Spectrometry Workflow for this compound Site Identification
Caption: Workflow for the identification and validation of a this compound site using mass spectrometry.
Site-Directed Mutagenesis to Validate this compound Site Function
This protocol outlines the generation of mutants to study the functional role of a this compound site.
Methodology:
-
Plasmid Template: Obtain a plasmid containing the gene of interest.
-
Primer Design: Design primers that contain the desired mutation. For a "modification-dead" mutant, the lysine (K) codon is typically changed to an alanine (A) or arginine (R) codon. Creating a "mimic" for this compound is not straightforward, as no single amino acid perfectly replicates its structure and charge. However, one might consider mutations to glutamine (Q) to mimic the charge neutralization, though this does not replicate the bulk of the this compound group.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the designed primers and the plasmid template. This will amplify the entire plasmid, incorporating the desired mutation.
-
Template Removal: Digest the parental, methylated plasmid DNA using the DpnI restriction enzyme.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for amplification.
-
Verification: Isolate the plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Functional Assays: Transfect the wild-type and mutant plasmids into a suitable cell line and perform functional assays to compare their behavior. These assays could include measuring enzymatic activity, assessing protein-protein interactions, or observing cellular localization.
Diagram: Site-Directed Mutagenesis Workflow
Caption: A streamlined workflow for creating and verifying site-directed mutants.
Data Presentation
Clear and concise presentation of quantitative data is essential for comparing the effects of this compound site mutations.
Table 1: Quantitative Mass Spectrometry Data Summary
| Protein | This compound Site | Condition 1 (Fold Change) | Condition 2 (Fold Change) | p-value |
| Histone H3 | K18 | 2.5 | 0.8 | 0.01 |
| Protein X | K123 | 1.2 | 1.1 | 0.45 |
| ... | ... | ... | ... | ... |
Table 2: Functional Assay Data Summary
| Construct | Enzymatic Activity (U/mg) | Binding Affinity (Kd, µM) | Cellular Localization |
| Wild-Type | 150 ± 12 | 1.5 ± 0.2 | Nuclear |
| K123A Mutant | 25 ± 5 | 15.0 ± 1.8 | Cytoplasmic |
| K123R Mutant | 30 ± 6 | 12.5 ± 1.5 | Cytoplasmic |
Concluding Remarks
Validating the function of a specific this compound site requires a rigorous and multi-pronged experimental approach. While mass spectrometry is indispensable for the initial identification and quantification of the modification, site-directed mutagenesis coupled with functional assays is crucial for elucidating its biological significance. The methodologies and data presentation formats provided in this guide offer a framework for designing and executing experiments to unravel the functional roles of this and other novel post-translational modifications. The continued development of tools and techniques for studying non-canonical PTMs will undoubtedly provide deeper insights into the complex regulatory networks that govern cellular processes.[10][11][12][13][14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. Genetic Incorporation of ε-N-2-Hydroxyisobutyryl-lysine into Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking mass spectrometry for mapping protein complex topologies in situ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and definition of non-canonical phosphorylation | CPR Papers [liverpool.ac.uk]
- 11. Strong anion exchange‐mediated phosphoproteomics reveals extensive human non‐canonical phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. liverpool.ac.uk [liverpool.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Discovering the Landscape of Protein Modifications - PMC [pmc.ncbi.nlm.nih.gov]
The Orchestrated Dance of Cellular Regulation: A Comparative Guide to the Cross-Talk Between Histidine β-ketobutyrylation (HibK) and Other Post-Translational Modifications
For researchers, scientists, and drug development professionals, understanding the intricate layers of cellular regulation is paramount. While individual post-translational modifications (PTMs) have been extensively studied, the functional cross-talk between these modifications represents a new frontier in deciphering the complexity of the proteome. This guide provides a comparative analysis of the emerging PTM, histidine β-ketobutyrylation (HibK), and its potential interplay with other well-established PTMs like phosphorylation, acetylation, and ubiquitination.
Histidine β-ketobutyrylation is a recently identified PTM where a β-ketobutyryl group is added to a histidine residue on a protein. While research into its specific functions is ongoing, its presence on key metabolic enzymes and histones suggests a significant role in cellular regulation. The combinatorial action of multiple PTMs on a single protein, known as PTM cross-talk, can create a highly sophisticated regulatory code that dictates protein function, localization, and stability.[1] Although direct experimental evidence for cross-talk involving this compound is still emerging, by examining proteins co-modified by this compound and other PTMs, we can infer potential regulatory relationships and guide future research.
Methodology for Investigating PTM Cross-Talk
The study of PTM cross-talk, particularly for novel modifications like this compound, relies heavily on advanced proteomic techniques. Mass spectrometry-based proteomics is a powerful, unbiased approach to identify and quantify thousands of PTMs at single amino acid resolution.[1]
Key Experimental Protocols:
-
Global PTM Analysis by Quantitative Mass Spectrometry:
-
Cell Culture and Lysate Preparation: Cells or tissues of interest are cultured under specific conditions (e.g., with or without a stimulus). Proteins are extracted using lysis buffers containing a cocktail of phosphatase, deacetylase, and protease inhibitors to preserve the PTMs.
-
Protein Digestion: Proteins are digested into peptides, typically using the enzyme trypsin.
-
PTM Enrichment: Due to the low stoichiometry of many PTMs, an enrichment step is crucial. This is often achieved using antibodies specific to the PTM of interest (e.g., anti-HibK, anti-phosphotyrosine, anti-acetyllysine antibodies) to immunoprecipitate the modified peptides.
-
LC-MS/MS Analysis: The enriched peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, allowing for sequence identification and localization of the PTM.
-
Data Analysis: The resulting spectra are searched against protein databases to identify the modified proteins and PTM sites. Quantitative analysis, often using techniques like Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), allows for the comparison of PTM levels across different conditions.
-
-
Site-Directed Mutagenesis and Functional Assays:
-
Once a potential cross-talk is identified (e.g., a protein is found to be both this compound-modified and phosphorylated at nearby sites), site-directed mutagenesis can be used to probe the functional relationship.
-
The amino acid at the PTM site can be mutated to a residue that cannot be modified (e.g., histidine to alanine for this compound, serine to alanine for phosphorylation) or to a residue that mimics the modified state (e.g., serine to aspartic acid to mimic phosphorylation).
-
The functional consequences of these mutations on protein activity, stability, or protein-protein interactions are then assessed using in vitro or cell-based assays.
-
Below is a workflow diagram illustrating the process of identifying PTM cross-talk.
Comparative Analysis of this compound and Other PTMs
While direct functional links are yet to be fully elucidated, proteomic surveys have identified proteins that are substrates for both this compound and other major PTMs. This co-occurrence provides a foundation for hypothesizing and testing potential cross-talk mechanisms.
This compound and Phosphorylation
Phosphorylation is one of the most ubiquitous PTMs, regulating nearly every cellular process by adding a phosphate group to serine, threonine, or tyrosine residues. This modification can create binding sites for other proteins or induce conformational changes that alter protein activity.
Potential Cross-Talk Mechanisms:
-
Competitive Regulation: this compound and phosphorylation could compete for the same or nearby residues. The presence of one modification might sterically hinder the "writer" enzyme of the other from accessing its target site.
-
Allosteric Regulation: Modification at one site could induce a conformational change in the protein that either promotes or inhibits the addition of the other modification at a distant site.
-
Recruitment/Repulsion of Signaling Molecules: A phosphorylated residue can recruit specific binding proteins (e.g., those with SH2 domains). The presence of a nearby this compound modification could modulate this interaction, either enhancing or weakening the binding.
The diagram below illustrates a hypothetical scenario where phosphorylation of a kinase regulates its ability to be modified by this compound, which in turn affects its activity.
This compound and Acetylation
Lysine acetylation is a key PTM in gene regulation and metabolism, neutralizing the positive charge of lysine residues. This modification is well-known for its role in altering histone-DNA interactions and regulating the activity of metabolic enzymes.
Potential Cross-Talk Mechanisms:
Given that both this compound (on histidine) and acetylation (on lysine) can occur on histone proteins, their interplay could be crucial for chromatin dynamics and gene expression.
-
Histone Code: this compound could be a new component of the "histone code," where the combination of this compound, acetylation, methylation, and phosphorylation on histone tails dictates specific downstream effects, such as the recruitment of different chromatin remodeling complexes.
-
Enzyme Regulation: The "writer" (acetyltransferase) and "eraser" (deacetylase) enzymes for acetylation might be regulated by this compound, or vice-versa. For example, the this compound modification on a histone acetyltransferase could alter its substrate specificity or activity.
This compound and Ubiquitination
Ubiquitination, the attachment of the small protein ubiquitin to a substrate, is most commonly associated with targeting proteins for degradation by the proteasome. However, different types of ubiquitination (e.g., mono- vs. poly-ubiquitination) can also mediate non-proteolytic functions such as regulating protein localization and activity.
Potential Cross-Talk Mechanisms:
-
Stability Regulation: The presence of this compound on a protein could either promote or inhibit its recognition by E3 ubiquitin ligases, thereby affecting its stability. For instance, this compound might mask a binding site for an E3 ligase, protecting the protein from degradation. Conversely, it could create a binding site for a different E3 ligase, promoting degradation.
-
Functional Switching: A protein might be functionally active when modified by this compound. Ubiquitination could then signal for the degradation of this active form, providing a mechanism to terminate its function.
Summary of Potential Cross-Talk
The following table summarizes the potential functional outcomes of cross-talk between this compound and other major PTMs. It is important to note that these are hypothesized interactions based on the known functions of the individual PTMs and await direct experimental validation.
| Interacting PTM | Potential Cross-Talk Mechanism | Hypothesized Functional Outcome |
| Phosphorylation | Competitive or allosteric regulation of writer/eraser enzymes. Modulation of protein-protein interaction domains. | Fine-tuning of signaling pathways, switching enzyme activity on/off, altering protein complex formation. |
| Acetylation | Contribution to a combinatorial "histone code". Direct regulation of metabolic enzyme activity. | Regulation of gene transcription, dynamic control of metabolic fluxes. |
| Ubiquitination | Masking or creating recognition sites for E3 ubiquitin ligases. | Control of protein stability and turnover, regulation of protein localization and signaling. |
Future Directions and Conclusion
The study of cross-talk involving histidine β-ketobutyrylation is a nascent field with immense potential to uncover new layers of cellular regulation. While direct evidence remains to be established, the co-occurrence of this compound with phosphorylation, acetylation, and ubiquitination on numerous proteins strongly suggests a functional interplay.
For researchers and drug development professionals, investigating this cross-talk could reveal novel regulatory nodes in disease pathways. For example, if a kinase is aberrantly activated in cancer due to a specific combination of phosphorylation and this compound, targeting the enzymes responsible for these modifications could offer a new therapeutic strategy.
The path forward requires a concerted effort using advanced proteomic techniques to map the landscape of co-existing PTMs, followed by rigorous biochemical and cell-based experiments to dissect the functional consequences of their interplay. By embracing this complexity, we can move towards a more holistic understanding of protein regulation and open new avenues for therapeutic intervention.
References
Comparative Analysis of Homeodomain-Interacting Protein Kinases (HIPKs)
A Note on Terminology: The term "HibK" is not standard in scientific literature. Our research suggests two possibilities: a typographical error for "HIPK" (Homeodomain-Interacting Protein Kinase), or a reference to the post-translational modification Lysine 2-hydroxyisobutyrylation (Khib). This guide will proceed under the assumption that "HIPK" was the intended subject, as it aligns with the request for a comparative analysis of a protein kinase. We will also briefly address the alternative possibility at the end of this report.
Introduction to Homeodomain-Interacting Protein Kinases (HIPKs)
Homeodomain-interacting protein kinases (HIPKs) are a conserved family of serine/threonine kinases that play crucial roles in embryonic development, cell proliferation, and apoptosis.[1][2] These kinases belong to the CMGC branch of the kinome and are part of the DYRK (dual-specificity tyrosine-regulated kinase) family.[3] HIPKs primarily function as nuclear proteins, where they act as co-regulators for a variety of transcription factors, including homeodomain-containing proteins.[2] Vertebrates have four HIPK paralogs (HIPK1, HIPK2, HIPK3, and HIPK4), while invertebrates like Drosophila melanogaster possess a single ortholog, highlighting both functional redundancy and diversification across species.[1]
Data Presentation: Comparison of HIPK Orthologs
The following table summarizes key characteristics of HIPK orthologs in human, mouse, and Drosophila.
| Feature | Human HIPK1 | Human HIPK2 | Human HIPK3 | Human HIPK4 | Mouse Hipk1 | Mouse Hipk2 | Drosophila Hipk |
| UniProt ID | Q86Z02 | Q9H2X6 | Q9H422 | Q7Z7A4 | Q9QZ70 | Q9QZR5 | Q9VHW1 |
| Amino Acids | 1211 | 1189 | 1216 | 535 | 1211 | 1190 | 1285 |
| Kinase Domain Similarity to Human HIPK2 | High | 100% | High | Lower | High | 100% | 83%[4] |
| Key Interacting Partners | p53, Axin | p53, β-catenin, STAT3 | FADD, TRADD | - | p53 | p53, Smads | Armadillo (β-catenin), Stat92E[1][5] |
| Primary Cellular Localization | Nucleus (nuclear speckles) | Nucleus (nuclear speckles) | Nucleus (nuclear speckles) | Cytoplasm | Nucleus | Nucleus | Nucleus |
| Known Functions | Transcriptional co-repression, apoptosis | Transcriptional regulation, Wnt signaling, JAK/STAT signaling, apoptosis | Apoptosis | - | Development, cell proliferation | Development, cell proliferation, response to genotoxic stress[2] | Development, growth regulation, Wnt and JAK/STAT signaling[1][5] |
Experimental Protocols: In Vitro Kinase Assay for HIPK Activity
This protocol describes a general method for assessing the kinase activity of a purified HIPK protein against a substrate, such as a transcription factor.
1. Reagents and Buffers:
-
Purified recombinant HIPK enzyme
-
Purified substrate protein (e.g., a fragment of a transcription factor containing a potential phosphorylation site)
-
Kinase reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT
-
ATP solution: 10 mM ATP in water
-
[γ-³²P]ATP (radiolabeled ATP)
-
SDS-PAGE loading buffer
-
Phosphorylation detection reagents (e.g., autoradiography film or phosphorimager screen)
2. Procedure:
-
Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:
-
10 µL of 2x kinase reaction buffer
-
2 µL of purified substrate protein (final concentration 1-5 µM)
-
1 µL of purified HIPK enzyme (final concentration 50-100 nM)
-
5 µL of distilled water
-
-
Initiate the reaction by adding 2 µL of ATP solution containing a final concentration of 100 µM cold ATP and 1-2 µCi of [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
Terminate the reaction by adding 20 µL of 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.
3. Controls:
-
A reaction without the HIPK enzyme to check for autophosphorylation of the substrate.
-
A reaction without the substrate to check for autophosphorylation of the HIPK enzyme.
Mandatory Visualization: HIPK in the Wnt/β-catenin Signaling Pathway
The following diagram illustrates the role of Hipk in the Wnt/β-catenin signaling pathway in Drosophila. In the absence of a Wnt signal, Armadillo (the Drosophila homolog of β-catenin) is targeted for degradation by a destruction complex. Hipk can phosphorylate Armadillo, leading to its stabilization and subsequent translocation to the nucleus to activate target gene expression.[1]
References
- 1. Expression of human HIPKs in Drosophila demonstrates their shared and unique functions in a developmental model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overlapping Roles for Homeodomain-Interacting Protein Kinases Hipk1 and Hipk2 in the Mediation of Cell Growth in Response to Morphogenetic and Genotoxic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biology and pharmacological inhibition of homeodomain-interacting protein kinases [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. sdbonline.org [sdbonline.org]
Validating HibK Function: A Comparative Guide to Utilizing a Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the function of Hydroxyisobutyrate Kinase (HibK) using a knockout (KO) mouse model. While a dedicated this compound KO mouse model is not extensively documented in publicly available research, this guide draws upon established methodologies and data from analogous metabolic kinase knockout studies to present a robust strategy. We will explore the expected metabolic impact of this compound deletion, compare this approach to alternative methods, and provide detailed experimental protocols and data interpretation guidelines.
The Role of this compound in Valine Catabolism
Hydroxyisobutyrate Kinase (this compound) is a putative enzyme in the valine catabolic pathway. It is predicted to catalyze the phosphorylation of 3-hydroxyisobutyrate (3-HIB) to 3-hydroxyisobutyrate phosphate. 3-HIB is a metabolite that has been increasingly linked to metabolic disorders such as insulin resistance and type 2 diabetes.[1] Dysregulation of the valine catabolic pathway, therefore, may have significant implications for metabolic health. A knockout mouse model offers a powerful in vivo system to elucidate the precise physiological function of this compound.
The this compound Knockout Mouse Model vs. Alternative Approaches
The generation of a gene-specific knockout mouse is a cornerstone of functional genomics, allowing for the direct assessment of a gene's contribution to an organism's physiology.[2][3] While other methods exist for studying gene function, the knockout mouse provides a systemic and chronic loss-of-function context that is invaluable for understanding complex metabolic pathways.
| Method | Advantages | Disadvantages |
| This compound Knockout Mouse | In vivo systemic analysis of this compound function. Allows for long-term studies of metabolic phenotype. High physiological relevance. | Time-consuming and expensive to generate. Potential for embryonic lethality or compensatory mechanisms. |
| In vitro enzyme assays | Direct measurement of this compound catalytic activity. High-throughput screening of inhibitors/activators is possible. | Lacks physiological context. Does not provide information on systemic effects. |
| siRNA/shRNA knockdown in cell lines | Rapid and cost-effective method to study loss of function. Allows for mechanistic studies in specific cell types. | Transient and often incomplete knockdown. Off-target effects are a concern. In vitro results may not translate to in vivo conditions. |
| Chemical inhibition | Temporal control over protein function. Potentially applicable in vivo. | Specificity of inhibitors can be a major issue. Off-target effects can confound results. |
Hypothetical Phenotypic Outcomes of a this compound Knockout Mouse
Based on the presumed function of this compound in the valine catabolic pathway and the known roles of related metabolites, a this compound knockout mouse could be hypothesized to exhibit several metabolic phenotypes. The disruption of 3-HIB metabolism could lead to its accumulation, potentially impacting insulin sensitivity and lipid metabolism.
Table 1: Expected Quantitative Metabolic Phenotypes in a this compound Knockout Mouse Model
| Parameter | Expected Change in this compound KO Mouse | Rationale | Reference Data from Analogous Kinase KO Models |
| Plasma 3-Hydroxyisobutyrate (3-HIB) | Increased | Blockade of the valine catabolic pathway downstream of 3-HIB formation. | Studies have shown elevated plasma 3-HIB is associated with insulin resistance.[1] |
| Fasting Blood Glucose | Potentially Altered | Disruption of 3-HIB metabolism may influence glucose homeostasis. | STK25 knockout mice show reduced fasting blood glucose.[4] |
| Glucose Tolerance | Potentially Impaired | Elevated 3-HIB may contribute to insulin resistance. | Tbk1 mutant mice show improved glucose homeostasis.[5] |
| Insulin Sensitivity | Potentially Decreased | Accumulation of 3-HIB could interfere with insulin signaling pathways. | Inducible deletion of Map4k4 in obese mice improves insulin sensitivity. |
| Body Weight and Composition | Potentially Altered | Changes in lipid metabolism and energy expenditure. | Protein kinase STK25 knockout mice are protected from diet-induced obesity.[4] Loss of Tbk1 kinase activity protects mice from diet-induced metabolic dysfunction.[5] |
| Plasma Triglycerides and Cholesterol | Potentially Altered | Disruption of fatty acid metabolism linked to valine catabolism. | PKCδ knockout mice exhibit altered fatty acid metabolism.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful generation and analysis of a knockout mouse model. The following protocols are based on standard practices in the field.[7][8]
Protocol 1: Generation of a this compound Knockout Mouse using CRISPR/Cas9
-
Guide RNA (gRNA) Design and Synthesis: Design two gRNAs targeting the 5' and 3' ends of a critical exon of the this compound gene. Synthesize the gRNAs and the Cas9 nuclease.
-
Zygote Microinjection: Harvest zygotes from superovulated female mice. Microinject the gRNA/Cas9 ribonucleoprotein complexes into the cytoplasm of the zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.
-
Genotyping of Founder Mice: At 3 weeks of age, obtain tail biopsies from the resulting pups. Extract genomic DNA and perform PCR followed by Sanger sequencing to identify founder mice with the desired deletion in the this compound gene.
-
Breeding and Colony Establishment: Breed founder mice with wild-type mice to establish germline transmission of the knockout allele. Intercross heterozygous (this compound+/-) mice to generate homozygous knockout (this compound-/-), heterozygous (this compound+/-), and wild-type (this compound+/+) littermates for experimental cohorts.
Protocol 2: Metabolic Phenotyping of this compound Knockout Mice
-
Animal Husbandry: House mice in a temperature- and light-controlled environment with ad libitum access to a standard chow diet or a high-fat diet to challenge the metabolic system. Use age- and sex-matched littermates for all experiments.[9]
-
Body Weight and Composition Analysis: Monitor body weight weekly. At the end of the study, perform Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Magnetic Resonance (QMR) to determine fat and lean mass.
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: Fast mice for 6 hours, then administer an intraperitoneal (IP) injection of glucose (2 g/kg body weight). Measure blood glucose from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
ITT: Fast mice for 4 hours, then administer an IP injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
-
-
Blood Chemistry Analysis: Collect blood via cardiac puncture at the time of sacrifice. Separate plasma and store at -80°C. Use commercial ELISA kits or mass spectrometry to measure plasma levels of 3-HIB, insulin, triglycerides, and cholesterol.
-
Gene and Protein Expression Analysis: Harvest tissues of interest (e.g., liver, skeletal muscle, adipose tissue). Isolate RNA and protein to perform qPCR and Western blotting, respectively, to confirm the absence of this compound expression and to investigate changes in related metabolic pathways.
Visualizing the Pathways and Workflows
Diagrams are essential for understanding the complex biological and experimental processes involved in validating this compound function.
References
- 1. Metabolic role of the hepatic valine/3-hydroxyisobutyrate (3-HIB) pathway in fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generating Gene Knockout Mice for Studying Mechanisms Underlying Drug Addiction | Springer Nature Experiments [experiments.springernature.com]
- 3. Knockout Mice Fact Sheet [genome.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. Loss of Tbk1 kinase activity protects mice from diet-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyagen.com [cyagen.com]
- 9. Considerations and guidelines for mouse metabolic phenotyping in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
Navigating HibK Detection: A Comparative Guide to Antibodies for HYPK and Haemophilus influenzae type b
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In response to the growing need for precise and reliable protein detection in research and drug development, this guide provides a comprehensive comparison of commercially available antibodies for two critical targets that may be misidentified as "HibK": Huntingtin Yeast Two-Hybrid Protein K (HYPK) and Haemophilus influenzae type b (Hib). This objective overview is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable antibodies and methodologies for their specific applications.
The initialism "this compound" is ambiguous and likely a typographical error. This guide addresses the two most probable intended targets:
-
HYPK (Huntingtin Interacting Protein K): An intrinsically unstructured chaperone protein involved in crucial cellular processes such as protein folding, apoptosis, and cell cycle regulation. It is of significant interest in neurodegenerative disease research, particularly Huntington's disease, due to its interaction with the huntingtin protein.
-
Haemophilus influenzae type b (Hib): A bacterium responsible for severe invasive diseases, especially in children. Detection of antibodies against the Hib capsular polysaccharide, polyribosylribitol phosphate (PRP), is vital for assessing vaccine efficacy and individual immunity.
This guide offers a detailed comparison of antibodies for both targets, complete with experimental data, protocols, and visual aids to facilitate informed decision-making.
Comparative Analysis of Anti-HYPK Antibodies
The detection of HYPK is crucial for understanding its role in cellular pathways and its implications in disease. A variety of polyclonal and monoclonal antibodies are available for applications such as Western Blotting (WB), Immunohistochemistry (IHC), and Immunocytochemistry/Immunofluorescence (ICC/IF).
| Vendor | Catalog Number | Type | Host | Validated Applications |
| Thermo Fisher Scientific | PA5-63098 | Polyclonal | Rabbit | IHC (P), ICC/IF |
| Sigma-Aldrich | HPA055252 | Polyclonal | Rabbit | IHC, ICC/IF |
| MyBioSource | MBS8564545 | Polyclonal | Rabbit | ELISA, IHC |
| Abcam | ab121263 | Monoclonal | Rabbit | WB, IHC, ICC/IF, IP |
Comparative Analysis of Anti-Haemophilus influenzae type b (Hib) Antibodies
The assessment of the immune response to Hib vaccination is primarily achieved by measuring IgG antibodies against the PRP capsule. This is a key metric for determining protective immunity.
| Vendor | Catalog Number | Target | Type | Validated Applications |
| Biocompare | Multiple | H. influenzae B | Polyclonal/Monoclonal | ELISA, ICC, IF, Agglutination |
| ARUP Laboratories | 0050542 | Hib IgG | N/A | Quantitative Multiplex Bead Assay |
| Mayo Clinic Laboratories | HIBSG | Hib IgG | N/A | Enzyme Immunoassay (EIA) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are standardized protocols for Western Blotting for HYPK detection and ELISA for the quantification of anti-Hib PRP IgG antibodies.
Western Blot Protocol for HYPK Detection
This protocol outlines the key steps for detecting HYPK protein in cell lysates.
-
Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Clarify the lysate by centrifugation at 12,000 x g for 20 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 15% polyacrylamide gel.
-
Transfer separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary anti-HYPK antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Hib PRP IgG
This protocol is for the quantitative determination of IgG antibodies against Hib PRP in serum.
-
Plate Coating:
-
Coat a 96-well microplate with Hib PRP antigen and incubate overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Sample and Standard Incubation:
-
Add diluted serum samples and a standard curve of known anti-PRP IgG concentrations to the wells.
-
Incubate for 2 hours at room temperature.
-
Wash the plate.
-
-
Secondary Antibody Incubation:
-
Add an HRP-conjugated anti-human IgG secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate.
-
-
Detection and Quantification:
-
Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of anti-PRP IgG in the samples by interpolating from the standard curve. A concentration of ≥1.0 µg/mL is generally considered to confer long-term protection.[1]
-
Visualizing Methodologies and Pathways
To further clarify the experimental processes and the biological context of HYPK, the following diagrams have been generated using Graphviz.
References
Navigating the Landscape of HibK Proteomics: A Guide to Reproducibility
For researchers, scientists, and drug development professionals venturing into the burgeoning field of lysine 2-hydroxyisobutyrylation (HibK) proteomics, ensuring the reproducibility of their findings is paramount. This guide provides a comparative overview of key methodologies, supported by experimental data, to aid in the design and evaluation of robust this compound proteomic studies.
The study of this compound, a recently discovered and highly conserved post-translational modification (PTM), is rapidly expanding, with implications in diverse biological processes from metabolism to gene regulation. As with any proteomic analysis, particularly those involving the enrichment of modified peptides, variability can arise from multiple sources, including sample preparation, enrichment strategies, and mass spectrometry (MS) analysis. This guide aims to shed light on these aspects to foster more consistent and comparable research outcomes.
Quantitative Comparison of this compound Enrichment Strategies
One key metric for assessing the reproducibility of an enrichment strategy is the overlap of identified modified peptides or proteins between technical or biological replicates. A study on soybean leaves, for instance, reported the identification of a substantial number of overlapping this compound-modified peptides and proteins across three biological replicates, indicating a good level of consistency for their specific workflow.
Table 1: Reproducibility of this compound Site and Protein Identification in Soybean Leaves (Intra-study)
| Data Point | Replicate 1 | Replicate 2 | Replicate 3 | Overlap (all 3 replicates) |
| Identified this compound Peptides | 7,287 | 7,439 | 6,932 | 4,251 |
| Identified this compound Proteins | Not specified | Not specified | Not specified | 1,532 |
Data summarized from a study on soybean leaves.
This table highlights that while there is variability between individual replicates, a significant core of this compound peptides and proteins can be consistently identified. The sources of variability can include biological differences between samples and technical variations in the enrichment and analytical process.
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are the bedrock of reproducible research. Below are summarized methodologies for key steps in a typical this compound proteomic workflow, compiled from various published studies.
Protein Extraction and Digestion
The initial step involves the extraction of total protein from cells or tissues, followed by enzymatic digestion to generate peptides.
-
Lysis Buffers: A common lysis buffer includes urea and a cocktail of protease and phosphatase inhibitors to ensure protein denaturation and prevent degradation. For this compound studies, it is also crucial to include deacetylase inhibitors, as some deacetylases can also remove other acyl modifications.
-
Reduction and Alkylation: Disulfide bonds in proteins are typically reduced with dithiothreitol (DTT) and then alkylated with iodoacetamide (IAA) to prevent them from reforming.
-
Digestion: Trypsin is the most commonly used protease for generating peptides of a suitable length for MS analysis. The protein-to-trypsin ratio and digestion time are critical parameters that need to be optimized and consistently applied.
This compound Peptide Enrichment: Immunoaffinity Purification
This is the most critical step for specifically isolating this compound-containing peptides.
-
Antibody Conjugation: High-quality pan-specific anti-HibK antibodies are typically conjugated to agarose beads.
-
Incubation: The digested peptide mixture is incubated with the antibody-conjugated beads to allow for the specific binding of this compound peptides. Incubation times and temperatures should be kept consistent.
-
Washing: A series of washes with buffers of decreasing stringency are performed to remove non-specifically bound peptides. This step is crucial for reducing background noise and improving the specificity of the enrichment.
-
Elution: The enriched this compound peptides are eluted from the antibody beads, often using an acidic solution like trifluoroacetic acid (TFA).
LC-MS/MS Analysis
The enriched peptides are then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).
-
LC System: Reversed-phase chromatography is typically used to separate peptides based on their hydrophobicity before they enter the mass spectrometer. The gradient length and composition are key parameters affecting separation efficiency.
-
Mass Spectrometer: High-resolution mass spectrometers, such as Orbitrap or Q-TOF instruments, are essential for accurate mass measurement and fragmentation of the this compound-modified peptides.
-
Data Acquisition: Data-dependent acquisition (DDA) is a common mode where the most abundant peptides in a survey scan are selected for fragmentation.
Visualizing the Workflow and Potential Regulatory Pathways
To provide a clearer understanding of the experimental process and the potential biological context of this compound modifications, the following diagrams have been generated.
Conclusion and Future Directions
While the field of this compound proteomics has made significant strides, this guide highlights the need for more direct comparative studies to systematically evaluate the reproducibility of different methodologies. The establishment of standardized reference materials and inter-laboratory studies would be invaluable for assessing and improving the consistency of this compound data across different research groups.
For researchers entering this field, meticulous attention to detail in experimental protocols, robust quality control measures, and transparent reporting of methodologies are essential for contributing to a reproducible and reliable body of knowledge on this important post-translational modification. By building on the foundations laid by existing studies and embracing a culture of rigorous validation, the scientific community can accelerate the understanding of the multifaceted roles of lysine 2-hydroxyisobutyrylation in health and disease.
Functional Validation of HIBCH in Metabolic Pathways: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional validation of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), a key enzyme in the valine catabolism pathway. The user's initial query referenced "HibK" (β-hydroxyisobutyrate kinase); however, extensive research indicates that HIBCH is the central enzyme responsible for hydrolyzing 3-hydroxyisobutyryl-CoA to 3-hydroxyisobutyrate. This document will focus on HIBCH and compare its metabolic role and validation with alternative pathways. Experimental data, detailed protocols, and pathway visualizations are provided to support researchers in their study of this metabolic nexus.
I. HIBCH in the Landscape of Cellular Metabolism
HIBCH is a mitochondrial enzyme that plays a crucial role in the degradation pathway of the branched-chain amino acid (BCAA), valine.[1][2] This pathway is significant as it ultimately produces propionyl-CoA, which is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[3][4] By feeding into the TCA cycle, valine catabolism contributes to cellular energy production and provides precursors for various biosynthetic pathways. Dysregulation of HIBCH has been implicated in several diseases, including Leigh-like disease and certain cancers, highlighting its importance in metabolic homeostasis.[5][6]
II. Quantitative Analysis of HIBCH Activity
The functional validation of HIBCH often involves quantifying its enzymatic activity. This is typically achieved through a coupled enzyme assay.[5] The kinetic properties of an enzyme, such as its Michaelis constant (Km) and maximum velocity (Vmax), are critical for understanding its efficiency and affinity for its substrate.[7][8]
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Cell Type | Reference |
| Wild-type HIBCH | 3-hydroxyisobutyryl-CoA | 3.7 | Not explicitly stated | Human lymphoblastoid cells | [5] |
| HIBCH (p.A96D mutant) | 3-hydroxyisobutyryl-CoA | 20.1 | Not explicitly stated | Human lymphoblastoid cells | [5] |
Note: The Vmax for HIBCH is not consistently reported in the literature in standard units, but relative activity is often compared. For instance, various mutations in HIBCH have been shown to significantly reduce its activity compared to the wild-type enzyme.[5][9]
III. Experimental Protocols for HIBCH Validation
A. HIBCH Enzyme Activity Assay (Coupled Spectrophotometric Assay)
This protocol is adapted from methodologies described in the literature for measuring HIBCH activity in cell lysates.[5]
Principle: The release of Coenzyme A (CoA) from 3-hydroxyisobutyryl-CoA by HIBCH is coupled to a reaction catalyzed by crotonase, which is then measured spectrophotometrically.
Materials:
-
Cell lysate containing HIBCH
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
EDTA (1 mM)
-
Triton X-100 (0.5% w/v)
-
Protease inhibitors (e.g., PMSF, TPCK, leupeptin)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Methacrylyl-CoA (substrate)
-
Crotonase
-
Spectrophotometer
Procedure:
-
Prepare cell lysates by solubilizing cells in potassium phosphate buffer containing EDTA, Triton X-100, and protease inhibitors.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
Prepare the assay cocktail in a cuvette containing Tris-HCl buffer, EDTA, Triton X-100, and DTNB.
-
Add a known amount of cell lysate (enzyme source) to the cuvette.
-
Initiate the reaction by adding methacrylyl-CoA and crotonase.
-
Immediately monitor the change in absorbance at 412 nm for a set period (e.g., 2 minutes) at a controlled temperature (e.g., 30°C).
-
The rate of change in absorbance is proportional to the HIBCH activity. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of CoA per minute.
B. siRNA-mediated Knockdown of HIBCH
This protocol provides a general framework for reducing HIBCH expression in cultured cells to study its functional role.[10][11]
Principle: Small interfering RNAs (siRNAs) are introduced into cells to target and degrade the mRNA of the HIBCH gene, leading to a decrease in HIBCH protein levels.
Materials:
-
Cultured cells
-
siRNA targeting HIBCH and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM reduced-serum medium
-
Antibiotic-free normal growth medium
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free normal growth medium to achieve 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the HIBCH siRNA (and control siRNA in a separate tube) in Opti-MEM.
-
In another tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting with an antibody specific for HIBCH.
-
IV. Comparative Metabolic Pathways
The functional importance of HIBCH in the valine catabolism pathway can be better understood by comparing it to alternative metabolic routes that also contribute to the TCA cycle.
A. Catabolism of Other Branched-Chain Amino Acids: Leucine and Isoleucine
Leucine, isoleucine, and valine are all essential amino acids, and their catabolic pathways share the first two enzymatic steps.[3] However, their subsequent degradation pathways diverge, leading to different end products.
-
Valine Catabolism: Leads to the production of propionyl-CoA, which is then converted to succinyl-CoA (glucogenic).[4]
-
Isoleucine Catabolism: Yields both acetyl-CoA (ketogenic) and propionyl-CoA (which becomes succinyl-CoA, glucogenic).[3]
-
Leucine Catabolism: Produces acetyl-CoA and acetoacetate (ketogenic).[3]
This comparison highlights the unique contribution of valine catabolism to the anaplerotic replenishment of the TCA cycle through succinyl-CoA.
B. Odd-Chain Fatty Acid Oxidation
Another significant pathway that generates propionyl-CoA, and subsequently succinyl-CoA, is the β-oxidation of fatty acids with an odd number of carbon atoms.[12][13]
-
Mechanism: The final cycle of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.
-
Metabolic Significance: This pathway, similar to valine catabolism, provides a means of replenishing TCA cycle intermediates and is therefore glucogenic.
The relative contribution of BCAA catabolism versus odd-chain fatty acid oxidation to the succinyl-CoA pool can vary depending on the cell type and metabolic state.
V. Visualizations of Pathways and Workflows
Caption: The catabolic pathway of valine, highlighting the central role of HIBCH.
Caption: A typical experimental workflow for the functional validation of HIBCH.
Caption: Major metabolic pathways converging on the production of Succinyl-CoA.
References
- 1. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) Deficiency Cases Diagnosed by Only HIBCH Gene Analysis and Novel Pathogenic Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzyme Kinetics [www2.chem.wisc.edu]
- 8. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]
- 9. Clinical and biochemical characterization of 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency that causes Leigh-like disease and ketoacidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. brainkart.com [brainkart.com]
- 13. news.betzone.co.uk [news.betzone.co.uk]
A Comparative Guide: Stoichiometry of Protein Phosphorylation versus Histidine β-Ketobutyrylation (HibK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stoichiometry of two key post-translational modifications (PTMs): the well-established protein phosphorylation and the recently discovered histidine β-ketobutyrylation (HibK). While phosphorylation is a cornerstone of cellular signaling, this compound is an emerging modification with largely unexplored functional significance. This document aims to objectively compare the quantitative aspects of these two modifications, providing supporting data and experimental methodologies to aid researchers in their study.
At a Glance: Phosphorylation vs. This compound Stoichiometry
The stoichiometry of a PTM, representing the proportion of a specific protein modified at a particular site, is a critical determinant of its biological impact. A high stoichiometry suggests a switch-like regulatory mechanism, whereas a low stoichiometry might indicate a more nuanced, fine-tuning role.
| Feature | Protein Phosphorylation | Protein Histidine β-Ketobutyrylation (this compound) |
| Prevalence | High, occurring on a large fraction of the proteome.[1][2] | Currently unknown, considered a rare modification. |
| Stoichiometry Range | Highly variable, from <1% to >90%, depending on the site, cellular condition, and signaling state. | Not yet determined for any protein. |
| Regulatory Enzymes | "Writers": Kinases; "Erasers": Phosphatases.[3][4][5][6] | "Writers," "erasers," and "readers" are not yet identified for this compound. For the related lysine β-hydroxybutyrylation (Kbhb), the writers and erasers are also largely unknown, though some histone deacetylases (HDACs) have been shown to remove this mark. |
| Biological Roles | Extensively characterized in virtually all cellular processes, including signal transduction, cell cycle control, and metabolism.[2] | The functional roles of this compound are currently unknown. The related Kbhb has been linked to gene transcription regulation in response to metabolic changes.[[“]] |
| Quantification Methods | Well-established, including mass spectrometry (label-free, SILAC, TMT), Western blotting with phospho-specific antibodies, and Phos-tag™ gels.[8][9][10][11] | Quantitative methods are not yet established. Mass spectrometry-based approaches are the most promising for future development. |
Signaling Pathways: A Tale of Two Modifications
Protein Phosphorylation: A Central Hub in Cellular Communication
Phosphorylation cascades are fundamental to signal transduction, allowing cells to respond to external stimuli. Two of the most well-characterized phosphorylation-driven signaling pathways are the MAPK/ERK and EGFR pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a highly conserved signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival.[1][12][13][14]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a critical role in regulating cell growth, survival, and differentiation.[2][15][16][17][18] Dysregulation of this pathway is frequently implicated in cancer.
References
- 1. Metabolic signatures of regulation by phosphorylation and acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-talk between phosphorylation and lysine acetylation in a genome-reduced bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Protein histidine phosphorylation: increased stability of thiophosphohistidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Peptide Enrichment for Mass Spectrometry-Based Analysis - Creative Proteomics [creative-proteomics.com]
- 9. Analysis and integration of transcriptome and proteome data – Course and Conference Office [embl.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Histidine Metabolism and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometric quantification of histone post-translational modifications by a hybrid chemical labeling method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mass spectrometry analysis of Arabidopsis histone H3 reveals distinct combinations of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Histone Modifications by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Effects of Acetylation and Phosphorylation on Subunit Interactions in Three Large Eukaryotic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the modification site in a small molecule-modified peptide by ion trap/time-of-flight hybrid mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Fast Workflow for Identification and Quantification of Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of HibK (ε-N-2-Hydroxyisobutyryl-lysine): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of all laboratory materials are paramount to ensuring a secure working environment and maintaining regulatory compliance. This guide provides essential information and a procedural framework for the proper disposal of HibK (ε-N-2-Hydroxyisobutyryl-lysine), a novel histone mark used in post-translational modification research.
While a specific Safety Data Sheet (SDS) for this compound (CAS No. 1644442-22-7) is not widely available in public resources, guidance can be drawn from procedures for structurally related chemicals and general principles of hazardous waste management. It is imperative to always consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to obtain the SDS from your supplier if available.
Immediate Safety and Logistical Information
Before handling this compound waste, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to have a clear understanding of the immediate steps to take in case of a spill.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
In the event of a spill, the area should be immediately secured. Absorb the spill with an inert, non-combustible material such as sand or earth, and place it in a sealed, labeled container for hazardous waste disposal.[1] Avoid generating dust. Ensure the area is well-ventilated.
This compound Waste Disposal Protocol
The disposal of this compound waste should be treated as a hazardous chemical waste process. The following step-by-step protocol outlines the necessary procedures for its collection and disposal.
Step 1: Waste Segregation
-
Do not mix this compound waste with other waste streams.
-
Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, tubes), in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Collect liquid waste containing this compound in a separate, leak-proof, and labeled hazardous waste container.
Step 2: Container Labeling
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "ε-N-2-Hydroxyisobutyryl-lysine (this compound)".
-
List all constituents and their estimated concentrations.
-
Indicate the date when waste was first added to the container.
Step 3: Storage
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure containers are kept closed except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents.
Step 4: Disposal
-
Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed waste disposal contractor.
-
Do not dispose of this compound waste down the drain or in regular trash.[1]
Experimental Workflow for this compound Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final removal.
This guide provides a foundational understanding of the necessary precautions and procedures for the safe disposal of this compound. Adherence to these guidelines, in conjunction with your institution's specific protocols, is essential for maintaining a safe and compliant laboratory environment.
References
Essential Safety and Handling Guide for Potent Kinase Inhibitors (Designated "HibK")
Disclaimer: The specific substance "HibK" could not be definitively identified through public resources. It is likely a shorthand or internal designation for a potent kinase inhibitor. This guide provides essential safety and logistical information based on best practices for handling potent, biologically active research-grade kinase inhibitors. Researchers, scientists, and drug development professionals must always consult the specific Safety Data Sheet (SDS) for any compound to ensure full compliance and safety. The absence of a specific SDS necessitates treating the compound as potentially hazardous.
Personal Protective Equipment (PPE)
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory when handling potent kinase inhibitors to minimize exposure. The required level of PPE varies depending on the laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. Gloves: Double-gloving with two pairs of nitrile gloves is required. Gloves must be changed immediately upon contamination. Eye Protection: Chemical splash goggles that provide a complete seal around the eyes. Lab Coat: A dedicated, non-absorbent, or disposable lab coat. Ventilation: All weighing and aliquoting must be conducted in a certified chemical fume hood or a powder containment hood. |
| Solution Preparation and Handling | Gloves: Double-gloving with two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield if there is a significant risk of splashing. Lab Coat: Standard laboratory coat. Ventilation: Work should be performed in a chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: All cell culture work must be performed in a Class II biological safety cabinet to maintain sterility and protect the user. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational and Disposal Plans
Adherence to strict operational and disposal protocols is critical for laboratory safety and regulatory compliance.
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory's chemical inventory.
-
Store: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.[1]
Handling and Experimental Use:
-
Designated Area: All work with potent kinase inhibitors should be conducted in a designated and clearly marked area within the laboratory.[1]
-
Fume Hood: All manipulations of the solid compound and concentrated solutions must be performed in a certified chemical fume hood.[1]
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If this is not feasible, thoroughly decontaminate equipment after use.[1]
-
Hand Washing: Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]
Spill Management:
-
Evacuate: If a significant spill of powdered material occurs, evacuate the immediate area.
-
Secure: Prevent the spread of the powder or liquid.
-
PPE: Don the appropriate PPE, including a respirator, before re-entering the area.
-
Clean-up: Use absorbent materials for liquid spills. For powder spills, gently cover with damp paper towels to avoid raising dust, then use a HEPA-filtered vacuum for cleanup.
-
Decontaminate: Decontaminate the spill area according to the recommendations in the substance-specific SDS.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Disposal Plan: All waste contaminated with potent kinase inhibitors must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weigh boats, pipette tips) - Collect in a dedicated, clearly labeled, sealed hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, contaminated media) - Collect in a sealed, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Sharps | (e.g., needles, serological pipettes) - Dispose of in a designated, puncture-resistant sharps container for hazardous chemical waste. |
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of the compound, and any other identifiers required by your institution's environmental health and safety department.
Experimental Protocols
While a specific experimental protocol for "this compound" cannot be provided, the following general methodology for preparing a stock solution is based on standard laboratory practice for kinase inhibitors.
Preparation of a 10 mM Stock Solution:
-
Pre-weigh: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance within a chemical fume hood.
-
Weigh Compound: Carefully add the desired amount of the solid kinase inhibitor to the tube. For example, for a 10 mM stock solution of a compound with a molecular weight of 500 g/mol , you would weigh 5 mg.
-
Record Mass: Record the exact mass of the compound.
-
Solvent Addition: Based on the recorded mass and the desired concentration, calculate the required volume of a suitable solvent (e.g., DMSO). For 5 mg of a 500 g/mol compound to make a 10 mM solution, you would add 1 mL of DMSO.
-
Dissolve: Add the calculated volume of solvent to the microcentrifuge tube.
-
Mix: Vortex or sonicate the solution until the compound is fully dissolved.
-
Label and Store: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store at the recommended temperature, typically -20°C or -80°C, protected from light.
Visual Workflow for Safe Handling of "this compound"
Caption: Workflow for the safe handling of potent kinase inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
